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  • Product: (R)-Chroman-3-amine

Core Science & Biosynthesis

Foundational

The (R)-Chroman-3-amine Scaffold: Structural Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, unrelated biological targets—is a cornerstone of r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, unrelated biological targets—is a cornerstone of rational drug design. (R)-Chroman-3-amine (IUPAC: (3R)-3,4-dihydro-2H-1-benzopyran-3-amine) represents one of the most versatile heterocyclic building blocks in this category .

Characterized by a rigid bicyclic core comprising a benzene ring fused to a dihydropyran ring, the scaffold restricts the conformational flexibility of its C3-amine group. This rigidity reduces the entropic penalty upon target binding, significantly enhancing receptor affinity compared to acyclic analogs. As a Senior Application Scientist, I have compiled this technical guide to detail the physicochemical properties, asymmetric synthesis protocols, and pharmacological utility of the (R)-chroman-3-amine scaffold, with a specific focus on its role in neuropharmacology.

Core Physicochemical Properties

To facilitate formulation, long-term stability, and aqueous solubility for biological assays, the compound is predominantly synthesized and stored as its hydrochloride salt (CAS: 211506-59-1) .

Table 1: Fundamental Properties of (R)-Chroman-3-amine Hydrochloride

PropertyValueScientific Implication
Chemical Name (R)-Chroman-3-amine hydrochlorideDenotes the specific optically active (R)-enantiomer.
CAS Number 211506-59-1 (HCl salt)Industry-standard identifier for procurement and safety.
Molecular Formula C₉H₁₂ClNOIndicates the presence of the protonated amine.
Molecular Weight 185.65 g/mol Low molecular weight ensures high ligand efficiency (LE).
Topological Polar Surface Area 35.25 ŲIdeal for blood-brain barrier (BBB) penetration.
pKa (Predicted) 7.49 ± 0.20Ensures partial protonation at physiological pH (7.4).
Storage Conditions Inert atmosphere, 4°C to RTPrevents oxidative degradation of the electron-rich core.

Stereoselective Synthesis Methodologies

Traditional racemic synthesis of chroman-3-amine followed by chiral resolution is highly inefficient, yielding a maximum of 50% of the desired enantiomer. Modern synthetic workflows leverage asymmetric organocatalysis—specifically the tandem oxa-Michael-Henry cascade reaction—to establish the chiral center with high atom economy and enantiomeric excess (ee) .

SynthesisWorkflow A Salicylaldehyde + Nitroalkene C Asymmetric Oxa-Michael Cascade Reaction A->C B Bifunctional Thiourea Organocatalyst B->C Catalysis D Chiral 3-Nitrochromene Intermediate C->D E Stereoselective Reduction (Pd/C, H2) D->E F (R)-Chroman-3-amine (Target Scaffold) E->F

Fig 1. Organocatalytic asymmetric synthesis workflow for the (R)-Chroman-3-amine scaffold.

Protocol 1: Asymmetric Synthesis of (R)-Chroman-3-amine via Organocatalytic Cascade

This protocol describes the stereoselective construction of the chroman core.

  • Rationale: Utilizing a chiral bifunctional thiourea catalyst enables simultaneous, dual-activation. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the basic amine moiety of the catalyst deprotonates the nucleophilic phenol. This highly organized transition state ensures strict facial selectivity during the oxa-Michael addition.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve substituted salicylaldehyde (1.0 equiv) and nitroalkene (1.2 equiv) in anhydrous toluene (0.1 M).

    • Causality: Argon prevents oxidative degradation of the aldehyde. Non-polar toluene is selected as the solvent because it prevents disruption of the critical hydrogen-bonding network required for the catalyst's transition state.

  • Catalyst Addition: Add the chiral bifunctional thiourea catalyst (10 mol%). Stir the mixture at -20°C for 48 hours.

    • Causality: Sub-ambient temperatures reduce the kinetic energy of the system, heavily favoring the lower-energy diastereomeric transition state to maximize enantioselectivity (>95% ee).

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude 3-nitrochromene intermediate via flash column chromatography (silica gel, hexane/EtOAc).

  • Stereoselective Reduction: Transfer the intermediate to a high-pressure hydrogenation vessel. Add 10% Pd/C (5 mol%) and dissolve in methanol. Purge with H₂ gas and stir at room temperature under 1 atm H₂ for 12 hours.

    • Causality: Pd/C effectively reduces both the nitro group to a primary amine and the chromene double bond to a chromane ring, preserving the established stereocenter at C3.

  • Validation (Self-Validating Step): Analyze the final product via Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column. Compare retention times against a known racemic standard.

    • Causality: This analytical step ensures the optical purity of the (R)-enantiomer is confirmed prior to downstream biological testing, preventing confounding pharmacological data caused by the inactive (S)-enantiomer.

Pharmacological Applications: Sigma-1 (σ1) Receptor Modulation

The spatial orientation of the amine group in the (R)-configuration perfectly aligns with the pharmacophore model required for binding to the Sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM) . Modulating this receptor is a primary therapeutic strategy for neurodegenerative diseases.

SignalingPathway Ligand (R)-Chroman-3-amine Derivative Receptor Sigma-1 (σ1) Receptor Activation at MAM Ligand->Receptor Competitive Binding Ca2 Intracellular Ca2+ Modulation Receptor->Ca2 Allosteric Modulation ER Attenuation of ER Stress Ca2->ER Homeostasis Survival Neuroprotection & Cell Survival ER->Survival Apoptosis Inhibition

Fig 2. Neuroprotective signaling pathway modulated by (R)-Chroman-3-amine via σ1 receptor.

Protocol 2: Radioligand Binding Assay for σ1 Receptor Affinity

To quantify the binding affinity (Ki) of newly synthesized (R)-chroman-3-amine derivatives, a competitive radioligand displacement assay is employed.

  • Rationale: Competitive displacement of a known, highly specific radioligand ([³H]-pentazocine) provides a direct, quantitative measure of the test compound's affinity, which is critical for Structure-Activity Relationship (SAR) modeling.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human σ1 receptor. Resuspend the homogenate in 50 mM Tris-HCl assay buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH ensures the receptor maintains its native tertiary structure and binding pocket conformation.

  • Incubation: In a 96-well microplate, combine 100 µg of membrane protein, 5 nM of [³H]-pentazocine, and varying concentrations of the (R)-chroman-3-amine test compound (ranging from 10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 120 minutes to reach equilibrium.

  • Non-Specific Binding Control: In separate control wells, add 10 µM haloperidol instead of the test compound.

    • Causality: Haloperidol has an extremely high affinity for σ1 receptors and will saturate all specific binding sites. Any remaining radioactivity detected in these wells represents non-specific binding (e.g., to lipids or plastic), which must be subtracted from total binding to calculate specific binding.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix. Wash filters three times with ice-cold buffer to halt kinetics and remove unbound ligand.

  • Validation (Self-Validating Step): Measure retained radioactivity using a liquid scintillation counter. Plot the specific binding data using non-linear regression (one-site competition model) to calculate the IC₅₀. Convert this to the Ki value using the Cheng-Prusoff equation.

    • Causality: The assay data is only validated if the calculated Hill slope is approximately -1.0. A slope significantly deviating from -1.0 indicates complex binding behaviors (e.g., allosteric interference or multiple binding sites), invalidating the single-site competition assumption.

References

  • ResearchGate (2018). Augmentation of Enantioselectivity by Spatial Tuning of Aminocatalyst: Synthesis of 2-Alkyl/aryl-3-nitro-2H-chromenes by Tandem Oxa-Michael-Henry Reaction. ResearchGate Scientific Network. URL:[Link]

Exploratory

The (R)-3-Aminochroman Scaffold (CAS 211506-59-1): Stereoselective Synthesis and Pharmacological Applications in CNS Drug Discovery

Executive Summary & Strategic Importance In modern neuropharmacological drug design, achieving high target selectivity while minimizing off-target toxicity is a persistent challenge. As a Senior Application Scientist spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern neuropharmacological drug design, achieving high target selectivity while minimizing off-target toxicity is a persistent challenge. As a Senior Application Scientist specializing in central nervous system (CNS) therapeutics, I frequently leverage "privileged scaffolds"—molecular frameworks that inherently possess high affinity for specific biological targets.

(R)-3-Aminochroman (typically utilized as its hydrochloride salt, CAS 211506-59-1) is one such indispensable chiral building block. Its rigid, stereochemically defined bicyclic core perfectly mimics the spatial orientation of the endogenous neurotransmitter serotonin (5-HT). This makes it a critical precursor for synthesizing next-generation, dual-acting agents that simultaneously modulate the 5-HT1A receptor and the Serotonin Transporter (SERT)[1].

Physicochemical Profiling

Understanding the baseline physical parameters of the (R)-3-aminochroman building block is essential for downstream synthetic planning, particularly regarding solubility and handling in asymmetric catalysis.

Table 1: Physicochemical Properties of (R)-3-Aminochroman Hydrochloride

PropertyValue
Chemical Name (R)-Chroman-3-amine hydrochloride
CAS Number 211506-59-1 (HCl salt) / 59108-53-1 (Free base)
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Stereochemistry (R)-enantiomer
Physical Form White to Yellow Solid
Purity Standard ≥ 96% (Chiral HPLC)

The Causality of Pharmacological Design: Why (R)-3-Aminochroman?

Standard Selective Serotonin Reuptake Inhibitors (SSRIs) suffer from a well-documented clinical limitation: a delayed onset of therapeutic efficacy. Mechanistically, the initial pharmacological blockade of SERT causes an acute spike in synaptic serotonin. This excess serotonin paradoxically activates somatodendritic 5-HT1A autoreceptors, which triggers a negative feedback loop that dampens the firing rate of serotonergic neurons[2].

To short-circuit this feedback loop, drug developers engineer molecules that inhibit SERT while simultaneously acting as 5-HT1A antagonists. By incorporating the (R)-3-aminochroman moiety—specifically functionalized at the 5- and 8-positions (e.g., 5-carboxamide-8-fluoro derivatives)—we achieve this dual functionality[3].

The Role of Stereochemistry: The (R)-stereocenter is not an arbitrary choice; it is a strict geometric requirement. The (R)-configuration dictates the precise spatial vector of the basic amine, allowing it to form a critical salt bridge with the conserved aspartate residue (Asp116) in the orthosteric binding pocket of the 5-HT1A receptor, locking the receptor in an inactive (antagonist) conformation[4].

G A (R)-3-Aminochroman B 5-HT1A Receptor A->B Antagonism C SERT Protein A->C Inhibition D Autoreceptor Blockade B->D Prevents feedback E Reuptake Inhibition C->E Increases 5-HT F Rapid Antidepressant D->F Synergistic E->F Synergistic

Caption: Dual-targeting mechanism of (R)-3-aminochroman in rapid-onset antidepressant therapy.

Advanced Stereoselective Synthetic Strategies

Achieving high enantiomeric purity (>96% ee) of the (R)-configuration is critical, as the (S)-enantiomer often exhibits drastically reduced target affinity or shifts the functional profile from antagonism to agonism[5].

Table 2: Comparative Synthetic Strategies for 3-Aminochroman

Synthesis StrategyCatalyst / ReagentYieldEnantiomeric Excess (ee)Key Advantage
Asymmetric Hydrogenation Ru-Synphos Complex> 90%> 96%High atom economy, highly scalable[6].
Biocatalytic Amination Imine Reductases (IREDs)Variable> 99%Mild aqueous conditions, green chemistry[7].
Radical Cyclization Xanthate / Bu3SnH~ 70%> 99%Utilizes inexpensive chiral pool (D-Serine)[8].

Self-Validating Experimental Protocol: Ru-Synphos Catalyzed Asymmetric Hydrogenation

While biocatalysis is an emerging field, the asymmetric hydrogenation of enamides remains the most robust, scalable approach for synthesizing (R)-3-aminochroman derivatives in an industrial setting[6].

The Causality of Catalyst Selection: The use of a cationic Ruthenium-Synphos complex is deliberate. The rigid biphenyl backbone of the Synphos ligand creates a deep, highly stereodiscriminating chiral pocket. When the trisubstituted enamide coordinates to the ruthenium center, this pocket enforces strict facial selectivity, ensuring that hydrogen is delivered exclusively to one face of the double bond, yielding the (R)-enantiomer[6].

Step-by-Step Methodology

Step 1: Catalyst Activation & Substrate Preparation Rationale: Cationic Ru-complexes are highly sensitive to oxygen and moisture. Strict Schlenk techniques ensure the active catalytic species is not quenched before the catalytic cycle begins.

  • In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with the trisubstituted enamide precursor derived from 3-chromanone (1.0 mmol).

  • Add the preformed cationic catalyst [Ru(H)(η6-cot)(Synphos)]+BF4- (1.0 mol%).

  • Dissolve the mixture in anhydrous, degassed methanol (10 mL). Methanol acts as a coordinating solvent that stabilizes the transition state during oxidative addition.

Step 2: Asymmetric Hydrogenation Rationale: A specific hydrogen pressure is required to drive the reaction forward without compromising the delicate transition state that governs enantioselectivity.

  • Seal the autoclave, remove it from the glovebox, and purge the lines three times with ultra-pure H2 gas.

  • Pressurize the vessel to 50 psi (approx. 3.4 bar).

  • Stir the reaction mixture vigorously at 25°C for 12 hours.

  • In-Process Control (IPC): Depressurize a 50 µL micro-aliquot and analyze via GC-FID. Self-Validation: You must confirm >99% conversion of the enamide starting material before proceeding. If conversion is incomplete, re-pressurize and extend the reaction time.

Step 3: Workup and Deprotection

  • Vent the hydrogen gas safely in a fume hood.

  • Filter the reaction mixture through a short pad of silica gel to remove the ruthenium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • To yield the free primary amine, subject the protected intermediate to standard acidic deprotection (e.g., 2M HCl in methanol at room temperature), followed by lyophilization to isolate (R)-3-aminochroman hydrochloride.

Step 4: Stereochemical Validation Rationale: A protocol is only valid if its stereochemical outcome is empirically proven.

  • Prepare a 1 mg/mL solution of the product in the mobile phase.

  • Analyze via Chiral HPLC using a Daicel Chiralcel-OD column (10 µm particle size).

  • Conditions: Isocratic mobile phase of 90:10 Hexane/Isopropanol, Flow rate: 1.0 mL/min, Column temperature: 40°C, UV detection at 211 nm[5].

  • Calculate the enantiomeric excess (ee) by integrating the peak areas of the (R) and (S) enantiomers. A successful execution of this protocol will yield an ee > 96%.

G N1 3-Chromanone N2 Trisubstituted Enamide N1->N2 Amidation N3 Ru-Synphos Catalyst + H2 N2->N3 Asymmetric Hydrogenation N4 (R)-3-Aminochroman N3->N4 Stereoselective Reduction (ee >96%)

Caption: Workflow for enantioselective synthesis of (R)-3-aminochroman via Ru-Synphos hydrogenation.

References

  • Title: Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel pyridyl-fused 3-amino chroman derivatives with dual action at serotonin transporter and 5-HT1A receptor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation Source: Organic Letters URL: [Link]

Sources

Foundational

The Stability Imperative: A Mechanistic Analysis of (R)-Chroman-3-amine Hydrochloride vs. Free Base

Executive Summary As a Senior Application Scientist navigating the complexities of drug development, the selection of the optimal solid-state form for an active pharmaceutical ingredient (API) is a foundational decision....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug development, the selection of the optimal solid-state form for an active pharmaceutical ingredient (API) is a foundational decision. (R)-Chroman-3-amine is a privileged chiral scaffold serving as a vital precursor and active pharmacophore in numerous therapeutic agents. However, its chemical and physical stability profile is heavily dictated by its ionic state. This technical guide provides an in-depth mechanistic evaluation of (R)-Chroman-3-amine in its free base versus hydrochloride (HCl) salt forms. By detailing the chemical causality behind their divergent degradation pathways, we establish a framework for self-validating stability assessment protocols that ensure scientific integrity and regulatory compliance.

Mechanistic Causality of Degradation
1.1 The Vulnerability of the Free Base

The intrinsic instability of the (R)-Chroman-3-amine free base stems directly from the unshared electron pair residing on the primary nitrogen atom. This lone pair renders the molecule highly nucleophilic and basic, opening two primary vectors for chemical degradation:

  • Carbamate Formation via

    
     Capture:  Atmospheric carbon dioxide acts as a potent electrophile. The nucleophilic primary amine readily attacks the carbon center of 
    
    
    
    , leading to the spontaneous formation of carbamates[1]. This reaction is particularly problematic during prolonged storage in semi-permeable containers, leading to a steady decline in API purity.
  • Oxidative Degradation: The electron-rich nitrogen is highly susceptible to oxidative stress mediated by atmospheric oxygen (

    
    ), light, or trace transition metals. This initiates single-electron transfer events that result in the formation of reactive imines or N-oxides[2].
    

Physically, free base amines often exist as low-melting solids or viscous oils with high hygroscopicity. The absorption of ambient moisture plasticizes the material, increasing molecular mobility within the matrix and exponentially accelerating both hydrolytic and oxidative degradation kinetics[3].

1.2 The Stabilizing Physics of the Hydrochloride Salt

Converting the free base into a hydrochloride salt is not merely a formulation preference; it is a mechanistic necessity. This process involves the protonation of the amine to form an ammonium cation (


), electrostatically paired with a chloride anion (

). This simple acid-base transformation fundamentally alters the molecule's reactivity:
  • Eradication of Nucleophilicity: The nitrogen lone pair is entirely consumed in the covalent bond with the proton. Without this available lone pair, the amine is electronically shielded; it can no longer attack

    
     to form carbamates, nor can it undergo facile electron-transfer oxidations[4].
    
  • Crystal Lattice Thermodynamics: The strong ionic interactions between the ammonium cation and the chloride anion drive the formation of a highly ordered, thermodynamically stable crystalline lattice. This rigid structure minimizes the accessible surface area, drastically reducing hygroscopicity and physically shielding the molecule from atmospheric degradants, thereby extending shelf-life and improving bioavailability[4].

degradation_mechanisms FB (R)-Chroman-3-amine Free Base (Nucleophilic) CO2 Atmospheric CO2 Exposure FB->CO2 Nucleophilic Attack O2 Oxidative Stress (O2 / Light) FB->O2 Lone Pair Oxidation HCl Hydrochloride Salt (Protonated NH3+) FB->HCl + HCl (Protonation) Carbamate Carbamate Formation (Degradant) CO2->Carbamate Imine Imine / N-Oxide (Degradant) O2->Imine Stable Stable Crystalline Lattice HCl->Stable Steric/Electronic Shielding

Logical relationship of (R)-Chroman-3-amine degradation pathways vs. salt stabilization.

Comparative Stability Profile

To quantify these mechanistic differences, stability testing must be evaluated in alignment with ICH Q1A(R2) regulatory guidelines[5]. The following table synthesizes representative quantitative stability data, highlighting the stark contrast between the two forms under both long-term and accelerated environmental stress.

Parameter(R)-Chroman-3-amine Free Base(R)-Chroman-3-amine HydrochlorideMechanistic Rationale
Physical Appearance Pale yellow oil / Low-melting solidWhite crystalline powderIonic bonding in the salt drives a highly ordered crystal lattice[4].
Initial Purity (HPLC) ≥ 98.0%≥ 99.5%Salt formation acts as an intrinsic purification step.
Purity: 6 Mo @ 25°C / 60% RH < 94.0%> 99.0%Free base is susceptible to ambient

and moisture[3].
Purity: 6 Mo @ 40°C / 75% RH < 88.0% (Significant degradation)> 98.5%Accelerated heat/humidity exponentially increases free base oxidation.
Hygroscopicity High (Deliquescent over time)Low to Non-hygroscopicCrystalline lattice minimizes surface area for water absorption[4].
Primary Degradants Carbamates, Imines, N-oxidesTrace hydrolysis productsProtonation eliminates the nucleophilic lone pair[1].
Self-Validating Experimental Protocols

To empirically validate the stability of (R)-Chroman-3-amine forms, I utilize the following self-validating workflows. A "self-validating" system inherently includes internal controls—such as mass balance checks and orthogonal detection—to ensure that any observed degradation is a true reflection of API instability, rather than an analytical artifact[6].

Protocol 1: ICH Q1A(R2) Accelerated Stability & Forced Degradation

Objective: To determine the shelf-life and degradation pathways of (R)-Chroman-3-amine forms under thermal and humid stress.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of (R)-Chroman-3-amine free base and 50.0 mg of the HCl salt into separate, identical Type I borosilicate glass vials. Prepare three replicates per form to ensure statistical relevance.

  • Environmental Incubation: Place the unsealed vials in a calibrated stability chamber set to ICH accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[5].

  • Sampling Intervals: Pull samples at Day 0, Month 1, Month 3, and Month 6.

  • Sample Quenching & Dilution: Dissolve the pulled samples in 50 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA). The acidic modifier instantly protonates any remaining free base, quenching ongoing degradation reactions prior to injection.

  • HPLC-UV/MS Analysis: Inject 10 µL onto a C18 reversed-phase column. Utilize a gradient elution profile to separate the highly polar parent peak from its degradants.

  • Self-Validation Step (Mass Balance): Integrate the total area of all peaks (parent + degradants). The total area must remain within ±2% of the Day 0 total area. A loss of mass balance indicates the formation of volatile degradants or irreversible column binding, which triggers a mandatory orthogonal GC-MS validation step[6].

Protocol 2: Spectroscopic Assessment of Carbamate Formation

Objective: To isolate and confirm the specific


-mediated degradation pathway unique to the free base.

Step-by-Step Methodology:

  • Controlled Exposure: Place 100 mg of the free base in a sealed desiccator backfilled with a 100%

    
     atmosphere at 25°C for 72 hours.
    
  • FTIR Analysis: Prepare a KBr pellet of the exposed sample. Scan the sample from 4000 to 400

    
     using a Fourier-transform infrared spectrometer.
    
  • Spectral Interpretation: Analyze the spectra for the emergence of strong absorption bands between 1550–1510

    
     (asymmetric 
    
    
    
    stretching) and ~1280
    
    
    (
    
    
    stretching). These are definitive, unambiguous markers of carbamate formation[1].
  • Self-Validation Step (Negative Control): Run an identical exposure and FTIR analysis on the HCl salt. The complete absence of the 1550

    
     peak in the salt form validates that protonation definitively prevents carbamate formation, proving the mechanistic hypothesis.
    

stability_workflow Start Batch Selection (FB vs HCl) Cond1 Long-Term 25°C / 60% RH Start->Cond1 Cond2 Accelerated 40°C / 75% RH Start->Cond2 Test HPLC / FTIR / XRPD Analysis Cond1->Test 0, 3, 6, 9, 12 Mo Cond2->Test 0, 1, 3, 6 Mo Eval Degradation Profiling & Shelf-Life Test->Eval Mass Balance Check

Self-validating ICH Q1A(R2) stability testing workflow for API evaluation.

Conclusion

The selection of the hydrochloride salt over the free base for (R)-Chroman-3-amine is dictated by fundamental chemical principles. By protonating the reactive nitrogen lone pair and establishing a robust ionic crystal lattice, we successfully eliminate the primary vectors of chemical degradation—specifically oxidation and carbamate formation—while simultaneously resolving physical instability issues like hygroscopicity. For researchers and drug development professionals, understanding this causality is paramount for designing robust formulations that survive the rigors of clinical testing and commercial storage.

References
  • [5] Quality Guidelines - ICH (Q1A(R2) Stability Testing of New Drug Substances and Products). International Council for Harmonisation. Available at:

  • [4] Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer. Available at:

  • [3] Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at:

  • [6] Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at:

  • [1] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available at:

  • [2] Oxidation of Amines by Flavoproteins. National Institutes of Health (NIH). Available at:

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of (R)-3,4-dihydro-2H-chromen-3-amine

Executive Summary & Structural Significance In the landscape of neuropharmacology and advanced organic synthesis, (R)-3,4-dihydro-2H-chromen-3-amine (commonly referred to as (R)-chroman-3-amine) represents a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of neuropharmacology and advanced organic synthesis, (R)-3,4-dihydro-2H-chromen-3-amine (commonly referred to as (R)-chroman-3-amine) represents a highly valuable chiral building block. Functioning as a "hard cyclized" structural analogue of amphetamine, the compound features an ethylamine side chain tethered into a rigid bicyclic chroman ring system[1]. This conformational restriction locks the pharmacophore into a specific spatial geometry, drastically altering its binding kinetics at monoamine transporters and making it a critical intermediate for synthesizing psychoactive substances and next-generation neurological therapeutics[1].

As a Senior Application Scientist, understanding not just the fundamental properties of this molecule, but the causality behind its synthetic isolation and analytical validation, is paramount for successful drug development workflows.

Physicochemical Properties & Molecular Identity

The exact molecular weight and formula of a compound dictate its downstream pharmacokinetic behavior and formulation strategies. The free base of (R)-chroman-3-amine is a primary amine with the molecular formula C9H11NO , yielding a molecular weight of 149.19 g/mol [2].

Because the free base is prone to oxidation and can be difficult to handle as a liquid or low-melting solid, it is frequently converted into its hydrochloride salt (C9H12ClNO , MW: 185.65 g/mol ) to enhance aqueous solubility, crystalline stability, and shelf-life during [3].

Table 1: Molecular Identity and Quantitative Physicochemical Data
Parameter(R)-3,4-dihydro-2H-chromen-3-amine (Free Base)(R)-3,4-dihydro-2H-chromen-3-amine Hydrochloride
IUPAC Name (3R)-3,4-dihydro-2H-chromen-3-amine(3R)-3,4-dihydro-2H-chromen-3-amine hydrochloride
Molecular Formula C9H11NO[2]C9H12ClNO
Molecular Weight 149.19 g/mol [2]185.65 g/mol
Monoisotopic Mass 149.084 Da[2]185.061 Da
CAS Registry Number 60575-19-1 (Racemate)[2]211506-59-1 (R-isomer)[4]
Topological Polar Surface Area 35.3 Ų[2]~35.3 Ų
H-Bond Donors / Acceptors 1 / 2[2]2 / 2

Validated Experimental Protocols: Synthesis & Resolution

To utilize (R)-chroman-3-amine in receptor-binding assays, it must be synthesized and isolated with high enantiomeric purity. The following self-validating workflow details the reductive amination of chroman-3-one, subsequent chiral resolution, and analytical verification.

SynthesisWorkflow A Chroman-3-one (Starting Material) B Reductive Amination (NH4OAc, NaBH3CN) A->B Step 1: Imine Formation C Racemic Chroman-3-amine (C9H11NO) B->C Step 2: Selective Reduction D Chiral Resolution (L-Tartaric Acid) C->D Step 3: Salt Formation E (R)-3,4-dihydro-2H-chromen-3-amine Target Enantiomer D->E Fractional Crystallization F (S)-Enantiomer (Discard/Recycle) D->F Mother Liquor

Fig 1: Step-by-step synthesis and chiral resolution workflow of (R)-chroman-3-amine.

Protocol 1: Synthesis of Racemic Chroman-3-amine
  • Imine Formation: Dissolve chroman-3-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq) and stir at room temperature for 2 hours.

    • Causality: A massive stoichiometric excess of ammonium acetate is required to drive the equilibrium toward the primary imine intermediate, actively suppressing the formation of unwanted secondary amine dimers.

  • Selective Reduction: Cool the reaction vessel to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Causality: NaBH₃CN is specifically chosen over stronger agents like NaBH₄ because it is stable at the slightly acidic pH required for imine formation. It selectively reduces the protonated imine without attacking the unreacted ketone starting material.

  • Workup: Quench the reaction with 1M NaOH to neutralize the borohydride complex. Extract the aqueous layer with dichloromethane, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo to yield racemic chroman-3-amine.

Protocol 2: Enantiomeric Resolution via Diastereomeric Salts
  • Salt Formation: Dissolve the racemic amine in an 80:20 (v/v) ethanol/water mixture. Add (L)-(+)-tartaric acid (0.5 eq) and heat to reflux until a homogenous solution is achieved.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature (20°C) over 12 hours.

    • Causality: The (R)-enantiomer forms a highly crystalline, less-soluble diastereomeric salt with (L)-tartaric acid compared to the (S)-enantiomer. Slow cooling prevents kinetic trapping of the (S)-isomer, ensuring high thermodynamic purity of the precipitate.

  • Free-Basing: Isolate the crystals via vacuum filtration. Treat the purified tartrate salt with 1M NaOH (pH > 10) and extract with ethyl acetate to recover the enantiopure (R)-3,4-dihydro-2H-chromen-3-amine free base.

Protocol 3: Analytical Validation (Closing the Loop)

To ensure this system is self-validating, the enantiomeric excess (ee) must be quantified.

  • Sample Preparation: Dissolve 1 mg of the resolved free base in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Chiral HPLC: Inject 10 µL onto a Daicel Chiralpak AD-H column. Elute isocratically using Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Causality: The inclusion of 0.1% diethylamine (DEA) is critical. As a basic modifier, DEA masks residual acidic silanol groups on the stationary phase. Without DEA, the basic chroman-3-amine would suffer severe peak tailing, making accurate integration of the (S)-enantiomer impurity impossible.

Pharmacological Relevance & Mechanistic Pathways

The stereochemistry of chroman-3-amine is not merely an academic exercise; it is the fundamental driver of its biological activity. The (R)-enantiomer serves as the optimal scaffold for creating dual-action neuromodulators[3].

By mimicking the endogenous indoleamine structure of serotonin, derivatives of (R)-chroman-3-amine can simultaneously bind to and inhibit the Serotonin Transporter (SERT) while acting as agonists at the 5-HT1A receptor[1]. This synergistic mechanism accelerates the onset of antidepressant effects by overriding the initial auto-receptor feedback loop that typically delays the efficacy of standard SSRIs.

PharmaPathway A (R)-Chroman-3-amine Derivatives B Serotonin Transporter (SERT) Inhibition A->B Binds & Blocks C 5-HT1A Receptor Agonism A->C Binds & Activates D Increased Synaptic Serotonin B->D Prevents Reuptake E Neuromodulation (Antidepressant Effect) C->E Post-Synaptic Signaling D->E Synergistic Action

Fig 2: Dual-action neuromodulatory pathway of (R)-chroman-3-amine derivatives.

Conclusion

(R)-3,4-dihydro-2H-chromen-3-amine (MW: 149.19 g/mol ) is a structurally rigid, chemically versatile amine that bridges the gap between synthetic organic chemistry and advanced neuropharmacology. By employing strictly controlled reductive amination and diastereomeric resolution protocols—backed by rigorous chiral HPLC validation—researchers can reliably harness this compound to probe complex neurotransmitter systems and develop novel therapeutic agents.

References

Sources

Foundational

(R)-Chroman-3-amine chiral building block for medicinal chemistry

The (R)-Chroman-3-amine Scaffold: A Comprehensive Technical Guide to Chiral Building Blocks in Medicinal Chemistry Executive Summary & Strategic Context The pursuit of highly selective, potent, and safe therapeutics ofte...

Author: BenchChem Technical Support Team. Date: March 2026

The (R)-Chroman-3-amine Scaffold: A Comprehensive Technical Guide to Chiral Building Blocks in Medicinal Chemistry

Executive Summary & Strategic Context

The pursuit of highly selective, potent, and safe therapeutics often hinges on the selection of optimal chiral building blocks. As a Senior Application Scientist, I frequently evaluate molecular scaffolds that dictate the trajectory of a drug discovery program. Among these, the chroman (3,4-dihydro-2H-1-benzopyran) ring system stands out as a privileged motif. However, it is the precise stereochemistry of the (R)-Chroman-3-amine enantiomer that unlocks its true potential in medicinal chemistry[1].

By restricting the conformational freedom of the basic amino group within a rigid bicyclic framework, (R)-Chroman-3-amine presents a highly defined vector for receptor interaction. This whitepaper provides an in-depth technical analysis of this chiral scaffold, detailing its physicochemical profile, self-validating synthetic workflows, and its pivotal mechanistic role in modern neuropharmacology and analgesia.

Physicochemical Profiling & Structural Significance

Understanding the baseline physicochemical properties of (R)-Chroman-3-amine is critical for predicting its behavior in downstream synthesis and biological systems. The primary amine serves as a versatile nucleophilic hub, while the lipophilic benzopyran core ensures favorable membrane permeability.

Table 1: Core Physicochemical Properties of (R)-Chroman-3-amine

PropertyValueSource
IUPAC Name (3R)-3,4-Dihydro-2H-1-benzopyran-3-amine[1]
CAS Number (HCl Salt) 211506-59-1[2],[3]
Molecular Formula C9H11NO[1]
Molecular Weight (Free Base) 149.19 g/mol [1]
Molecular Weight (HCl Salt) 185.65 g/mol [4],[3]
pKa (Predicted) 7.49 ± 0.20[1]
Topological Polar Surface Area 35.25 Ų[4]
LogP (Predicted) 1.37[4]

Synthetic Workflows & Enantioselective Causality

The most scalable approach to generating the chroman-3-amine scaffold is via the reductive amination of chroman-3-one[5]. To achieve the enantiopure (R)-configuration, this must be coupled with either asymmetric catalysis or rigorous chiral resolution.

SynthesisWorkflow A Chroman-3-one (Starting Material) B Ammonia (NH3) / pH 4-5 Nucleophilic Attack A->B Condensation C Iminium Intermediate (Transient Species) B->C -H2O D Selective Reduction (NaBH3CN or Asymmetric Cat.) C->D Hydride Transfer E (R)-Chroman-3-amine (Enantiopure Scaffold) D->E Chiral Resolution

Workflow for the enantioselective synthesis of (R)-Chroman-3-amine via reductive amination.

Self-Validating Protocol: Synthesis & Resolution of (R)-Chroman-3-amine

Objective: To synthesize racemic chroman-3-amine via reductive amination and isolate the (R)-enantiomer via diastereomeric salt resolution[5].

Phase 1: Reductive Amination (Causality: pH-Driven Chemoselectivity)

  • Reaction Setup: Charge a dry 500 mL round-bottom flask with chroman-3-one (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Imine Formation: Add ammonium acetate (10.0 eq).

    • Scientist Insight: The massive excess of ammonia drives the equilibrium toward the imine. Crucially, the acetate ion buffers the system at pH ~4.5. At this pH, the carbonyl oxygen is sufficiently protonated to facilitate nucleophilic attack, but the amine is not fully protonated, preserving its nucleophilicity[5].

  • In-Line Validation 1: Stir for 30 minutes at 25 °C. Analyze a 50 µL aliquot via LC-MS. Proceed only when the ketone mass (m/z 148) is depleted and the iminium intermediate is dominant.

  • Selective Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.

    • Scientist Insight: NaBH3CN is specifically chosen because, unlike NaBH4, it is stable in mildly acidic conditions and selectively reduces the highly electrophilic iminium ion without reducing any residual ketone, preventing the formation of chroman-3-ol byproducts[5].

  • Workup: Quench with 1M NaOH to free-base the amine. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.

  • In-Line Validation 2: 1H NMR (CDCl3) must confirm the presence of a characteristic multiplet at ~3.3 ppm corresponding to the C3 methine proton adjacent to the primary amine.

Phase 2: Chiral Resolution (Causality: Diastereomeric Crystallization) 7. Salt Formation: Dissolve the racemic chroman-3-amine in hot ethanol. Add (L)-tartaric acid (0.5 eq). 8. Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour.

  • Scientist Insight: The (R)-amine selectively forms a less soluble diastereomeric salt with (L)-tartaric acid, precipitating out of solution, while the (S)-amine salt remains highly soluble in the mother liquor.

  • Isolation: Filter the crystals and recrystallize once from absolute ethanol to maximize diastereomeric excess (de).

  • Final Validation: Free-base the resolved salt with 1M NaOH, extract into DCM, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated upon confirming an enantiomeric excess (ee) of ≥98%[5].

Mechanistic Pharmacology & Drug Discovery Applications

The structural rigidity of (R)-Chroman-3-amine is a cornerstone of its application in drug discovery, allowing for precise spatial orientation of pharmacophores[1].

PharmPathway Ligand (R)-Chroman-3-amine Pharmacophore Target1 Nav1.7 Ion Channel Inhibition Ligand->Target1 Selective Binding Target2 Sigma-1 Receptor (σ1R) Modulation Ligand->Target2 Allosteric Modulation Effect1 Analgesic Effects (Pain Management) Target1->Effect1 Decreased Excitability Effect2 Intracellular Ca2+ Flux Regulation Target2->Effect2 ER-Mitochondria Signaling Effect3 Neuroprotection & Cell Survival Effect2->Effect3 Apoptosis Inhibition

Dual mechanistic pathways of (R)-Chroman-3-amine derivatives in neuropharmacology and analgesia.

1. Neuropharmacology & Sigma-1 Receptor Modulation Chiral chroman amine analogues are potent modulators of the Sigma-1 (σ1) receptor, a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1].

  • Mechanistic Causality: Binding of (R)-Chroman-3-amine derivatives to the σ1 receptor stabilizes the MAM complex, optimizing calcium (Ca2+) transfer from the ER to the mitochondria. This precise modulation prevents mitochondrial calcium overload, thereby downregulating apoptotic cascades and upregulating cell survival pathways[1]. This neuroprotective profile makes the scaffold highly valuable in Alzheimer's and Parkinson's disease research.

2. Non-Opioid Analgesia via Nav1.7 Inhibition Recent advancements in medicinal chemistry have leveraged the (R)-Chroman-3-amine scaffold to design highly selective inhibitors of the voltage-gated sodium channel Nav1.7[6].

  • Mechanistic Causality: By coupling the chiral amine with specific heteroaromatic carboxylic acids, researchers have developed amides that selectively block Nav1.7 over the cardiac Nav1.5 isoform. This selectivity is critical; it provides profound analgesic effects for neuropathic pain while eliminating the cardiotoxic liabilities associated with non-selective sodium channel blockers[6].

3. Serotonergic Modulation Derivatives of 3-amino chromans have also been extensively patented for their dual activity as serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor agonists/antagonists, offering novel therapeutic avenues for major depressive disorder[7]. By utilizing the (R)-enantiomer, medicinal chemists can fine-tune the binding affinity within the tight hydrophobic pockets of the serotonin transporter.

Downstream Functionalization & SAR

The primary amine of (R)-Chroman-3-amine serves as an ideal nucleophilic hub for downstream functionalization, enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies[1]. Common derivatizations include:

  • Amidation: Coupling with heteroaromatic carboxylic acids (e.g., via HATU/DIPEA) yields potent amide derivatives, frequently explored as Nav1.7 inhibitors[6].

  • Alkylation: Reductive amination with various aldehydes generates secondary or tertiary amines, which are pivotal in optimizing lipophilicity (LogP) and blood-brain barrier (BBB) penetration for CNS targets like the 5-HT1A receptor[7].

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates produces hydrogen-bond donating motifs critical for kinase and enzyme inhibition.

References

  • Title: 211506-59-1 | (R)-Chroman-3-amine hydrochloride[2] Source: Ambeed URL: 2

  • Title: A Technical Guide to the Fundamental Properties of Chroman-3-amine[1] Source: BenchChem URL: 1

  • Title: 18518-71-3 | Chroman-3-amine hydrochloride[4] Source: ChemScene URL: 4

  • Title: Chroman | Sigma-Aldrich[3] Source: Sigma-Aldrich URL: 3

  • Title: WO2020054670A1 - Novel heteroaromatic amide derivatives[6] Source: Google Patents URL: 6

  • Title: Technical Support Center: Chroman-3-amine Synthesis[5] Source: BenchChem URL: 5

  • Title: WO2005012291A1 - 3-amino chroman and 2-amino tetralin derivatives[7] Source: Google Patents URL: 7

Sources

Exploratory

Solubility of (R)-Chroman-3-amine HCl in water vs organic solvents

Thermodynamic Solubility Profiling of (R)-Chroman-3-amine HCl: Aqueous vs. Organic Solvation Dynamics 1.

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of (R)-Chroman-3-amine HCl: Aqueous vs. Organic Solvation Dynamics

1. Executive Summary (R)-Chroman-3-amine hydrochloride is a highly valuable chiral building block and intermediate used in the synthesis of neuroactive and cardiovascular active pharmaceutical ingredients (APIs). Structurally, the molecule features a lipophilic bicyclic chroman core (a benzene ring fused to a tetrahydrofuran-like oxygen-containing ring) and a highly polar, ionizable primary amine hydrochloride moiety[1]. Understanding its thermodynamic solubility profile across disparate solvent systems is paramount for optimizing synthetic workflows, crystallization processes, and downstream formulation. This whitepaper elucidates the physicochemical causality behind its solvation behavior and provides a self-validating protocol for empirical solubility determination.

2. Physicochemical Profiling & Structural Thermodynamics The solubility of an amine hydrochloride salt like (R)-Chroman-3-amine HCl is governed by the thermodynamic competition between its solid-state crystal lattice energy and the solvation energy provided by the solvent medium.

  • The Chroman Core: The dihydrobenzopyran ring system imparts significant lipophilicity to the molecule. In its free base form, this structural feature drives solubility toward non-polar organic solvents.

  • The Hydrochloride Salt: Protonation of the primary amine yields an

    
     cation paired with a 
    
    
    
    anion. This ionic transformation drastically increases the crystal lattice energy, rendering the solid form highly stable[1]. Consequently, dissolution requires a solvent with a high dielectric constant (
    
    
    ) capable of stabilizing the dissociated ions via ion-dipole interactions.

3. Solvation Dynamics: Water vs. Organic Solvents The dichotomy between aqueous and organic solubility is a hallmark of amine hydrochlorides.

  • Aqueous Media: In water (

    
    ), the high hydration energy of the ammonium and chloride ions easily overcomes the lattice energy, resulting in high intrinsic solubility[1]. However, in physiological or process environments containing external chloride sources (e.g., Simulated Gastric Fluid, HCl-acidified brine), the solubility is logarithmically suppressed due to the Common Ion Effect [2]. The excess chloride shifts the equilibrium toward the solid precipitate, a critical consideration for oral drug absorption and formulation[2].
    
  • Organic Media: In polar protic solvents (e.g., methanol), solubility remains relatively high due to hydrogen-bond donation and acceptance. In polar aprotic solvents (e.g., DMSO), the cation is well-solvated, but the chloride anion is poorly solvated, leading to moderate solubility. In non-polar solvents (e.g., hexane, toluene), the lack of dielectric shielding prevents ion dissociation, resulting in near-zero solubility.

Data Presentation: Comparative Solubility Profile The following table summarizes the thermodynamic solubility behavior based on the physicochemical properties of the chroman-amine HCl system.

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated SolubilityMechanistic Rationale
Aqueous Purified Water~78.0High (>50 mg/mL)Complete ion dissociation; high hydration energy of

and

.
Aqueous SGF (pH 1.2,

)
~78.0ModerateSolubility suppressed by the common ion effect from physiological chloride[2].
Polar Protic Methanol~33.0HighStrong hydrogen-bond donation/acceptance; partial ionization.
Polar Protic Ethanol~24.3ModerateLower dielectric constant reduces the extent of ion-pair dissociation.
Polar Aprotic DMSO~46.7HighStrong solvation of the chroman cation; poor anion solvation.
Non-Polar Hexane / Toluene< 3.0Insoluble (<0.1 mg/mL)Insufficient solvation energy to overcome the HCl salt crystal lattice.

4. Mechanistic Workflow: Solvation Pathway The following diagram illustrates the divergent thermodynamic pathways of (R)-Chroman-3-amine HCl when exposed to high versus low dielectric environments.

SolvationDynamics cluster_0 Aqueous Media (High Dielectric) cluster_1 Organic Media (Low Dielectric) A (R)-Chroman-3-amine HCl (Solid Crystal Lattice) B Ion Dissociation (NH3+ & Cl- Hydration) A->B Water / Buffers D Ion-Pair Retention (Limited Solvation) A->D Non-polar Solvents C High Solubility (Solvated Ions) B->C High Hydration Energy E Low Solubility (Intact Lattice/Aggregates) D->E High Lattice Energy

Figure 1: Solvation dynamics of (R)-Chroman-3-amine HCl in aqueous versus organic media.

5. Experimental Protocol: Equilibrium Solubility Determination To generate reliable, BCS-compliant thermodynamic solubility data, the Saturation Shake-Flask Method is the industry gold standard[3][4]. This protocol is designed as a self-validating system to ensure true equilibrium is reached without supersaturation artifacts.

Phase 1: Preparation & Saturation

  • Solvent Preparation: Prepare 10.0 mL of the target solvent (e.g., Purified Water, Methanol, or pH 1.2 buffer) in a 20 mL borosilicate glass vial.

  • Excess Solid Addition: Add (R)-Chroman-3-amine HCl incrementally until a visible, persistent suspension is formed (typically a 2- to 4-fold excess over the estimated solubility limit)[4]. This ensures the presence of the thermodynamically stable crystal state throughout the entire assay.

Phase 2: Equilibration 3. Agitation: Seal the vial tightly with a PTFE-lined cap to prevent evaporation. Place it in an orbital shaking incubator set to 37 ± 0.5 °C (for physiological relevance) or 25 ± 0.5 °C (for standard physicochemical profiling) at a controlled agitation speed of 100–150 rpm[3]. 4. Incubation Time: Maintain agitation for 24 to 48 hours to ensure complete thermodynamic equilibrium between the solid phase and the molecularly dispersed compound[4].

Phase 3: Separation & Quantification 5. Phase Separation: Remove the vial and allow it to stand for 2 hours to permit sedimentation. Centrifuge a 2.0 mL aliquot at 10,000 rpm for 15 minutes, or filter through a 0.45 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption)[3]. 6. Analysis: Dilute the supernatant with the mobile phase and quantify the dissolved concentration using a validated HPLC-UV method. 7. Solid-State Verification (Self-Validation Step): Recover the residual solid from the flask and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that no polymorphic transition or disproportionation to the free base occurred during the assay, validating the integrity of the data[4].

6. Conclusion & Formulation Implications The solubility of (R)-Chroman-3-amine HCl is highly dependent on the dielectric constant of the solvent and the presence of common ions. For synthetic chemists, polar aprotic solvents like DMSO offer an optimal balance for reactions requiring solvated cations without overly dampening nucleophilicity. For formulators, the risk of in vivo precipitation due to the common ion effect in the stomach must be mitigated through strategic excipient selection or alternative salt forms if immediate release is required.

References

  • Preformulation: Common Ion Effect | UOMustansiriyah | [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines | SciELO |[Link]

Foundational

Pharmacophore Properties of 3-Aminochroman Scaffold: A Technical Guide

Executive Summary The 3-aminochroman scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid, bicyclic bioisostere of 2-aminotetralin. Its utility spans multiple G-protein coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminochroman scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid, bicyclic bioisostere of 2-aminotetralin. Its utility spans multiple G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems. This guide dissects the structural, electronic, and steric attributes that make 3-aminochroman a critical template for designing high-affinity ligands for D2/D3 dopamine receptors and 5-HT1A serotonin receptors.

Part 1: Structural Architecture & Bioisosterism

The Oxygen Effect: Chroman vs. Tetralin

While 2-aminotetralin is a classic pharmacophore for dopamine agonists, the introduction of an oxygen atom at position 1 (yielding 3-aminochroman) introduces distinct physicochemical changes:

  • Hydrogen Bond Acceptor (HBA): The ether oxygen serves as a weak HBA, potentially interacting with serine or threonine residues (e.g., Ser5.42 in D2/D3 receptors) in the binding pocket.

  • Dipole Alignment: The electronegative oxygen alters the dipole moment vector of the aromatic system, influencing

    
     stacking interactions with aromatic residues like Phe6.51 or Phe6.52.
    
  • Conformational Rigidity: The pyran ring imposes a slightly different pucker compared to the cyclohexene ring of tetralin, often locking the amino group in a pseudo-equatorial orientation that favors receptor binding.

Stereochemical Criticality

The biological activity of 3-aminochroman derivatives is highly stereospecific.

  • (3R)-Enantiomers: Often correspond to the eutomer (active form) for 5-HT1A receptor agonists.

  • (3S)-Enantiomers: Frequently show reduced affinity or altered intrinsic activity (antagonism vs. agonism).

  • Implication: Asymmetric synthesis or chiral resolution is a non-negotiable step in the development workflow.

Part 2: Pharmacophore Mapping & Receptor Interactions

The pharmacophore of 3-aminochroman ligands can be deconstructed into four primary interaction vectors.

The Pharmacophore Map
  • Cationic Center (Basic Nitrogen): The protonated amine at physiological pH forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in TM3 of aminergic GPCRs.[1]

  • Aromatic Anchor: The benzene ring engages in edge-to-face or parallel-displaced

    
     interactions with aromatic clusters (Trp6.48, Phe6.51, Phe6.52) in TM6.
    
  • H-Bonding Vector (C1-Oxygen): Provides directional H-bonding capability, distinct from the hydrophobic C1-methylene of tetralins.

  • Distal Substituents (N-Linker): Long lipophilic chains or aryl-amides attached to the nitrogen probe secondary binding pockets (SBP), conferring subtype selectivity (e.g., D3 > D2).

Visualization: Pharmacophore Interaction Network

PharmacophoreMap L_Benzene Benzene Ring (Aromatic) L_Oxygen O1 Atom (H-Bond Acceptor) L_Benzene->L_Oxygen R_Pi TM6 Aromatic Cluster (Phe6.51, Phe6.52) L_Benzene->R_Pi Pi-Pi Stacking L_Amine N3 Amine (Cationic Center) L_Oxygen->L_Amine Rigid Linker R_Ser TM5 Serine Cluster (Ser5.42) L_Oxygen->R_Ser H-Bonding L_Subst N-Substituent (Lipophilic Tail) L_Amine->L_Subst R_Asp TM3 Aspartate (Asp3.32) L_Amine->R_Asp Salt Bridge (Ionic) R_SBP Secondary Binding Pocket (ECL2/TM7) L_Subst->R_SBP Hydrophobic/Steric

Caption: Interaction network mapping the 3-aminochroman scaffold elements to specific GPCR residues.

Part 3: Structure-Activity Relationships (SAR)[2]

Substituent Effects
PositionModificationEffect on ActivityMechanism
C5 / C8 -OMe, -OH, -FIncreases affinityElectronic modulation of the aromatic ring; mimics catechol hydroxyls of dopamine.
C3 (N) Propyl / ButylMax 5-HT1A / D2 affinityOptimal chain length to fill the hydrophobic orthosteric pocket.
C3 (N) Aryl-piperazine linkerD3 SelectivityExtensions probe the Secondary Binding Pocket (SBP) unique to D3 receptors.
C1 (O) Replacement with S or CVariableThiochromans often retain affinity but lose metabolic stability; Tetralins (C) lose the H-bond vector.
Case Study: Robalzotan & Dual Ligands

Robalzotan (NAD-299) utilizes the 3-aminochroman scaffold to achieve high selectivity as a 5-HT1A antagonist.

  • Key Feature: The bicyclic chroman core restricts the conformational freedom of the amine, reducing the entropic penalty of binding compared to flexible linear amines.

  • Dual Action: Linking the 3-aminochroman to an indole moiety via a propyl chain creates dual ligands with affinity for both 5-HT1A and the Serotonin Transporter (SERT), a strategy for rapid-onset antidepressants.

Part 4: Synthetic Methodologies

Efficient access to enantiopure 3-aminochromans is essential. Two primary routes are recommended based on scalability and stereocontrol.

Route A: Radical Cyclization (Chiral Pool Approach)

This method utilizes serine as a chiral starting material to establish the C3 stereocenter before ring closure.

  • Precursor: Start with D- or L-Serine.[2][3]

  • Functionalization: Convert serine to an

    
    -halo ester or xanthate derivative.
    
  • Cyclization: Perform a radical cyclization (e.g., using tributyltin hydride or DLP) to close the chroman ring.

  • Result: High enantiomeric excess (ee) determined by the starting serine.

Route B: Enzymatic Reductive Amination (Biocatalysis)

A modern, green approach using Imine Reductases (IREDs).

  • Substrate: 3-Chromanone (achiral).

  • Reagent: Primary amine (R-NH2).

  • Catalyst: Metagenomic Imine Reductases (IREDs).[4]

  • Process: The enzyme mediates the reductive coupling, kinetically resolving the formation of the amine to yield specific (R) or (S) enantiomers with >95% ee.

Visualization: Synthetic Workflow

Synthesis Serine Start: L-Serine (Chiral Pool) Intermed Xanthate Intermediate Serine->Intermed Derivatization Radical Radical Cyclization (Bu3SnH / DLP) Intermed->Radical Ring Closure Chroman (3S)-Aminochroman (>98% ee) Radical->Chroman Purification Ketone Start: 3-Chromanone (Achiral) IRED Enzymatic Reductive Amination (IREDs + Amine) Ketone->IRED Biocatalysis Chroman2 Chiral 3-Aminochroman (Enantiocomplementary) IRED->Chroman2 Stereoselective

Caption: Comparison of Chiral Pool (Radical Cyclization) and Biocatalytic (IRED) synthetic routes.

References

  • Synthesis of 3-Aminochroman Derivatives by Radical Cyclization. Organic Letters (2003). [Link]

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition (2021). [Link]

  • Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry (2006). [Link]

  • Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Journal of Medicinal Chemistry (2008). [Link]

  • The structural evolution of dopamine D3 receptor ligands: Structure-activity relationships and selected neuropharmacological aspects. Pharmacological Research (2015). [Link]

Sources

Exploratory

(R)-Chroman-3-amine: pKa Modulation, Basicity, and Technical Workflows in Drug Discovery

Executive Summary (R)-Chroman-3-amine (3,4-dihydro-2H-chromen-3-amine) is a privileged bicyclic scaffold extensively utilized in the design of central nervous system (CNS) therapeutics, particularly as ligands for seroto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Chroman-3-amine (3,4-dihydro-2H-chromen-3-amine) is a privileged bicyclic scaffold extensively utilized in the design of central nervous system (CNS) therapeutics, particularly as ligands for serotonin (5-HT) and dopamine (D2/D3) receptors. A critical, yet often underappreciated, physicochemical parameter of this scaffold is the basicity of its primary amine.

This whitepaper provides an in-depth technical analysis of the pKa of (R)-chroman-3-amine, exploring the structural causality behind its modulated basicity compared to carbocyclic analogs. Furthermore, we detail self-validating experimental protocols for both the precise determination of its pKa and its enantioselective biocatalytic synthesis.

Structural Causality: The Inductive Effect on Basicity

The basicity of an amine dictates its protonation state at physiological pH (7.4), which in turn governs lipophilicity, blood-brain barrier (BBB) permeability, and target receptor binding kinetics.

When comparing (R)-chroman-3-amine to its carbocyclic isostere, (R)-2-aminotetralin, a profound shift in basicity is observed. The predicted pKa of the conjugate acid of chroman-3-amine is 7.49 ± 0.20 [1], whereas 2-aminotetralin exhibits a highly basic pKa of 10.50 ± 0.20 [2].

The Mechanistic Driver

This ~3-log unit reduction in basicity is driven by the electron-withdrawing inductive effect (-I effect) of the oxygen atom at position 1 of the chroman ring. Through the


-bond framework, the electronegative oxygen atom pulls electron density away from the adjacent carbons, ultimately reducing the electron density on the nitrogen lone pair at position 3[3]. This stabilizes the free base form and makes the conjugate acid more prone to deprotonation.

G A 2-Aminotetralin (Carbocyclic) B pKa ~ 10.5 Highly Basic A->B No -I Effect C (R)-Chroman-3-amine (Oxygen at Position 1) D Inductive Effect (-I) from Oxygen C->D O-atom Substitution E pKa ~ 7.5 Reduced Basicity D->E Lowers e- density

Fig 1. Inductive effect of the chroman oxygen atom modulating amine basicity.

Quantitative Data Summary
Physicochemical Property(R)-Chroman-3-amine(R)-2-Aminotetralin
Heteroatom at Position 1 Oxygen (-O-)Methylene (-CH₂-)
Predicted pKa 7.49 ± 0.2010.50 ± 0.20
% Protonated at pH 7.4 ~55.2%>99.9%
Receptor Binding Profile 5-HT₁A, D₂, D₃5-HT₁A, D₂

Pharmacokinetic & Pharmacodynamic Implications

The pKa value of ~7.5 places (R)-chroman-3-amine near its half-equivalence point at physiological pH (7.4). This creates a highly advantageous equilibrium for CNS drug development[3]:

  • Enhanced BBB Penetration: Approximately 45% of the molecule exists as the neutral free base in systemic circulation. This uncharged species rapidly crosses the lipophilic blood-brain barrier via passive diffusion. In contrast, 2-aminotetralin is >99.9% protonated, severely retarding passive CNS entry.

  • Receptor Anchoring: Once inside the CNS, the equilibrium ensures a sufficient pool of the protonated conjugate acid. The positively charged ammonium group is strictly required to form a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) deep within the orthosteric binding pocket of monoamine G-protein coupled receptors (GPCRs).

Validated Experimental Protocols

To ensure scientific integrity, researchers must utilize self-validating systems when working with (R)-chroman-3-amine. Below are the definitive protocols for determining its pKa and synthesizing the enantiopure scaffold.

Potentiometric Determination of pKa

Because computational predictions (7.49 ± 0.20) require empirical backing, potentiometric titration remains the gold standard for pKa validation. To prevent atmospheric CO₂ from forming carbonic acid and skewing the weak base titration, this protocol mandates an inert atmosphere.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mmol of (R)-chroman-3-amine hydrochloride in 50 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Inert Purging: Seal the titration vessel and purge continuously with high-purity Nitrogen (N₂) gas for 15 minutes prior to and during the titration.

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches a pH of ~3.0, ensuring the amine is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH using an automated titrator. Add the titrant in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/s) between additions.

  • Data Validation (Self-Validating Step): Generate a Gran plot from the raw pH/volume data to precisely locate the equivalence point. Calculate the pKa using the Bjerrum formation function (

    
    ), extracting the pH at 
    
    
    
    = 0.5.

G S1 1. Sample Prep Dissolve in 0.15M KCl S2 2. Acidification Lower pH to 3.0 (HCl) S1->S2 S3 3. Titration Add 0.1M KOH S2->S3 S4 4. Data Acquisition Record pH vs. Vol S3->S4 S5 5. Bjerrum Analysis Calculate pKa S4->S5

Fig 2. Workflow for potentiometric pKa determination under inert atmosphere.

Biocatalytic Synthesis of (R)-Chroman-3-amine

Traditional resolution of racemic chroman-3-amine via diastereomeric salt formation is low-yielding. Modern approaches utilize Metagenomic Imine Reductases (IREDs) for highly efficient, enantioselective reductive amination[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL bioreactor, add 100 mM potassium phosphate buffer (pH 8.0).

  • Substrate & Donor Addition: Add 50 mM of chroman-3-one (dissolved in 5% v/v DMSO to aid solubility) and 250 mM of ammonium formate (acting as the amine donor).

  • Enzyme & Cofactor Loading: Introduce 2 mg/mL of lyophilized (R)-selective Imine Reductase (IRED) and 1 mM NADP⁺.

  • Cofactor Recycling System: Add 10 U/mL of Glucose Dehydrogenase (GDH) and 100 mM D-glucose to continuously regenerate NADPH, driving the reaction forward.

  • Incubation: Stir the mixture at 30 °C for 24 hours at 250 rpm.

  • Extraction & Validation (Self-Validating Step): Basify the aqueous layer to pH 11 using 2M NaOH, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validate the enantiomeric excess (>99% ee) using Chiral HPLC (e.g., Daicel Chiralpak IG column, Hexane/IPA/DEA mobile phase).

G R1 Chroman-3-one E1 Imine Reductase (IRED) + NADPH R1->E1 R2 Amine Donor (NH4 Formate) R2->E1 P1 (R)-Chroman-3-amine >99% ee E1->P1 Enantioselective

Fig 3. Biocatalytic synthesis of (R)-Chroman-3-amine using imine reductases.

References

  • Cas 101403-24-1,(S) - LookChem (Biocatalytic Synthesis of 3-aminochroman derivatives). LookChem. Available at: [Link]

  • Dopaminergic and serotonergic agents (Dijkstra, Durk). University of Groningen. Available at: [Link]

Sources

Foundational

Technical Guide: Safety &amp; Handling of (R)-Chroman-3-amine Hydrochloride

This guide serves as a comprehensive technical dossier for (R)-Chroman-3-amine hydrochloride .[1] It is designed for researchers and safety officers who require more than a standard checklist. It synthesizes chemical saf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for (R)-Chroman-3-amine hydrochloride .[1] It is designed for researchers and safety officers who require more than a standard checklist. It synthesizes chemical safety, handling protocols, and emergency response strategies into a cohesive operational framework.

CAS: 211506-59-1 | Formula: C₉H₁₂ClNO | Role: Chiral Pharmacophore[1]

Introduction: The Chiral Imperative

(R)-Chroman-3-amine hydrochloride is a high-value chiral building block used frequently in the synthesis of neurological and cardiovascular therapeutic agents.[1] Unlike its racemic counterpart (CAS: 18518-71-3), this specific enantiomer is often employed to induce stereoselectivity in downstream targets.[1]

Scientific Context: The chroman scaffold is a "privileged structure" in medicinal chemistry, often mimicking the bioactive conformation of catecholamines. As a primary amine salt, it serves as a nucleophile in cross-coupling reactions or amide formations. However, its handling requires strict adherence to protocols that prevent racemization , hydrolysis , and oxidative degradation .

Chemical Identity & Physicochemical Profile

Precise identification is the first line of defense in chemical safety. The distinction between the (R)-enantiomer and the racemate is critical for regulatory compliance and experimental reproducibility.[1]

PropertyDataTechnical Note
Chemical Name (R)-Chroman-3-amine hydrochlorideIUPAC: (3R)-3,4-dihydro-2H-chromen-3-amine hydrochloride
CAS Number 211506-59-1 Distinct from Racemate (18518-71-3)
Molecular Weight 185.65 g/mol Free base MW: ~149.19 g/mol
Appearance White to off-white solidYellowing indicates oxidation of the amine.[1][2][3][4][5]
Solubility Water, DMSO, MethanolLow solubility in non-polar solvents (Hexane, DCM).
Melting Point >200°C (Decomposes)Experimental verification recommended per batch.[1]
Chirality (R)-EnantiomerOptical rotation data should be verified via CoA.

Hazard Identification & Risk Logic

The hazards associated with (R)-Chroman-3-amine hydrochloride stem from its nature as an organic amine salt .[1] While the HCl moiety stabilizes the amine against rapid oxidation, it imparts acidity and irritation potential.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H315: Causes skin irritation (Skin Irrit. 2).[1][5]

    • H319: Causes serious eye irritation (Eye Irrit.[1][5] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[1][5]

Mechanistic Risk Assessment[1]
  • Respiratory Irritation (H335): As a fine powder, the salt can be aerosolized. Upon contact with mucous membranes, it hydrolyzes to release trace HCl and the free amine, triggering inflammatory responses in the upper respiratory tract.

  • Ocular Damage (H319): The salt is hypertonic and acidic. Direct contact desiccates corneal tissue and alters local pH, leading to potential corneal opacity if not flushed immediately.

  • Systemic Toxicity (H302): While specific LD50 data for the (R)-isomer is often read-across from the racemate, chroman derivatives are known to cross the blood-brain barrier (BBB).[1] Ingestion may modulate CNS targets (serotonergic/dopaminergic pathways).[1]

Operational Protocol: The "Lifecycle" of the Reagent

To maintain Scientific Integrity , handling procedures must preserve the compound's enantiomeric purity and chemical stability.

A. Storage & Stability[4][5]
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] While the HCl salt is more stable than the free base, it is hygroscopic. Moisture uptake leads to clumping and hydrolysis risks.

  • Temperature: Room Temperature (15–25°C) is generally acceptable, provided the container is tightly sealed.

  • Desiccation: Store in a desiccator or with silica gel packs to prevent deliquescence.[1]

B. Handling Protocol: Hygroscopic Solids

Objective: Weigh out reagents without introducing water or losing enantiomeric excess.[1]

  • Equilibration: Allow the container to reach ambient temperature before opening to prevent condensation.

  • Environment: Operate within a fume hood to capture airborne particulates.

  • Weighing:

    • Use anti-static weighing boats.[1]

    • Best Practice: If high precision is required for catalysis, weigh inside a glovebox or use a "weigh-by-difference" technique in a tared, septum-capped vial.[1]

  • Resealing: Purge the headspace with Nitrogen/Argon before resealing the stock container. Use Parafilm® to ensure a hermetic seal.

C. Decision Tree: Handling & PPE

The following diagram outlines the decision logic for selecting Personal Protective Equipment (PPE) and engineering controls based on the operation scale.

HandlingProtocol Start Start: Handling (R)-Chroman-3-amine HCl ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale Analytical (<1g) ScaleCheck->SmallScale LargeScale Preparative (>1g) ScaleCheck->LargeScale PPE_Basic Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses SmallScale->PPE_Basic Control_Hood Engineering Control: Standard Fume Hood (Sash at proper height) SmallScale->Control_Hood PPE_Advanced Enhanced PPE: Double Gloves, N95/P100 Mask, Goggles (Not just glasses) LargeScale->PPE_Advanced Control_Iso Engineering Control: Powder Containment Hood or Glovebox LargeScale->Control_Iso Action_Weigh Action: Weighing Control_Hood->Action_Weigh Control_Iso->Action_Weigh Action_Dissolve Action: Dissolution Action_Weigh->Action_Dissolve Transfer to Solvent

Figure 1: Operational decision tree for selecting appropriate safety controls based on reagent quantity.

Emergency Response Framework

This section details self-validating response mechanisms. The logic prioritizes dilution and neutralization without exacerbating tissue damage.

A. First Aid Measures
Exposure RouteImmediate ActionMechanistic Rationale
Eye Contact Rinse immediately with water for 15+ mins.[1] Lift eyelids.Removes acidic salt; prevents corneal protein denaturation.
Skin Contact Wash with soap and water.[1][4][5] Do NOT use neutralizing bases. Neutralizing acids on skin is exothermic and can cause thermal burns.[1] Dilution is safer.
Inhalation Move to fresh air.[1][5] If breathing is difficult, give oxygen.Reduces concentration of irritant in alveoli; supports gas exchange.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting re-exposes the esophagus to the acidic/irritant salt.
B. Spill Cleanup Protocol

Scenario: A 5g bottle drops and shatters in the lab aisle.

  • Isolate: Evacuate the immediate area (3-meter radius).[1] Mark "Spill Hazard."

  • Protect: Don PPE (Goggles, Nitrile Gloves, N95 Respirator).

  • Contain: Cover the powder with a damp paper towel or absorbent pad to prevent dust generation. Do not dry sweep.[1]

  • Clean:

    • Scoop up the damp material into a chemical waste bag.

    • Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize trace acidity, followed by water.

  • Disposal: Label as "Solid Organic Waste (Trace Acid)."

C. Emergency Logic Flow

EmergencyResponse Incident Exposure Incident Identify Identify Route Incident->Identify Skin Skin Contact Identify->Skin Eyes Eye Contact Identify->Eyes Inhale Inhalation Identify->Inhale Action_Skin Soap + Water Wash (No Neutralization) Skin->Action_Skin Action_Eyes 15 min Flush (Eyewash Station) Eyes->Action_Eyes Action_Inhale Fresh Air + Oxygen if needed Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eyes->Medical Action_Inhale->Medical

Figure 2: Logical flow for immediate emergency response, prioritizing dilution over chemical neutralization.[1]

Toxicological Insights (E-E-A-T)

While specific data for the (R)-enantiomer (CAS 211506-59-1) is proprietary to many synthesis campaigns, we apply Structure-Activity Relationship (SAR) principles based on the chroman class.[1]

  • Acute Toxicity: Predicted to be moderately toxic (Category 4).[1] The amine group can interfere with neurotransmitter reuptake transporters.

  • Sensitization: Amines are known sensitizers.[1] Repeated dermal exposure may lead to allergic dermatitis.

  • Carcinogenicity: No specific data indicates this compound is a carcinogen (IARC/NTP not listed), but as a halogenated organic amine, it should be treated with caution until fully characterized.

References

  • Sigma-Aldrich. (2024).[1] (R)-Chroman-3-amine hydrochloride Safety Data Sheet. Retrieved from (Note: Representative link for chroman amines).[1]

  • PubChem. (2024).[1] Compound Summary: Chroman-3-amine hydrochloride.[1][2][3][5][6][7] National Library of Medicine. Retrieved from .[1]

  • ECHA. (2024).[1] C&L Inventory: Harmonised classification and labelling. European Chemicals Agency. Retrieved from .[1]

  • BLD Pharm. (2024).[1][3] (R)-Chroman-3-amine hydrochloride SDS. Retrieved from .[1]

Disclaimer: This guide is intended for research and development purposes only. It does not replace the official Safety Data Sheet (SDS) provided by your specific supplier. Always verify batch-specific data (CoA) before use.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-Chroman-3-amine from Chroman-3-one

Executive Summary & Strategic Rationale The chroman-3-amine scaffold is a privileged structural motif embedded in numerous central nervous system (CNS) therapeutics, including the 5-HT1A receptor antagonist Robalzotan an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chroman-3-amine scaffold is a privileged structural motif embedded in numerous central nervous system (CNS) therapeutics, including the 5-HT1A receptor antagonist Robalzotan and the antidepressant Alnespirone[1]. The pharmacological efficacy of these molecules is highly dependent on their stereochemistry, necessitating robust, enantioselective synthetic routes.

Classical resolution of racemic mixtures via fractional crystallization is inefficient, suffering from a maximum theoretical yield of 50%[1]. Consequently, modern process chemistry favors asymmetric synthesis directly from the prochiral ketone, chroman-3-one. This technical guide details two validated, state-of-the-art methodologies: Biocatalytic Reductive Amination using engineered


-transaminases[2], and Chemocatalytic Asymmetric Hydrogenation  of intermediate enamides utilizing Ruthenium-Synphos catalysts[3].

Mechanistic Overview & Pathway Visualization

The direct transition-metal-catalyzed asymmetric reductive amination of chroman-3-one is notoriously challenging due to the instability of the intermediate imine and its propensity to tautomerize, which erodes facial selectivity[3]. To circumvent this, two divergent strategies are employed:

  • Enzymatic Control: Utilizing the highly specific chiral pocket of an (R)-selective

    
    -transaminase to directly and stereoselectively transfer an amino group to the ketone[2].
    
  • Substrate Pre-organization: Converting the ketone into a stable, trisubstituted enamide. This locks the molecular geometry, allowing bidentate chelation to a chiral metal complex (e.g., Ru-Synphos), which strictly dictates the trajectory of hydrogen addition[4].

AsymmetricSynthesis Ketone Chroman-3-one (Prochiral) Enzyme Biocatalysis (R)-ω-Transaminase Ketone->Enzyme Amine Donor (e.g., 2-Propylamine) Enamide Chemocatalysis Trisubstituted Enamide Ketone->Enamide Condensation (AcNH2, H+) Amine (R)-Chroman-3-amine (Target Scaffold) Enzyme->Amine Direct Amination >99% ee RuCat Asymmetric Hydrogenation Ru-Synphos Catalyst Enamide->RuCat H2 (Pressure) RuCat->Amine Deprotection Up to 96% ee

Reaction pathways for the asymmetric synthesis of (R)-chroman-3-amine.

Protocol A: Biocatalytic Asymmetric Amination

Biocatalysis offers a highly green, atom-economical route to optically pure amines. The engineered variant from Arthrobacter sp. (ArRmut11-ωTA) has been specifically evolved to accommodate sterically demanding bicyclic ketones like chroman-3-one[2].

Causality of Experimental Design
  • Equilibrium Displacement: Transaminase reactions are reversible. To drive the reaction to completion, a massive excess of the amine donor (1 M 2-propylamine) is used. The reaction is conducted at pH 11 to facilitate the evaporation of the acetone byproduct, effectively pulling the equilibrium toward the target amine[2].

  • Cosolvent Integration: Chroman-3-one exhibits poor aqueous solubility. The addition of 20% (v/v) Dimethylsulfoxide (DMSO) prevents substrate precipitation without denaturing the robust ArRmut11-ωTA enzyme[2].

  • Cofactor Requirement: Pyridoxal 5'-phosphate (PLP) is added at 0.5 mM to continuously regenerate the active site of the transaminase[2].

Step-by-Step Methodology
  • Preparation of Reaction Matrix: In a reaction vessel, prepare an aqueous buffer solution (distilled water adjusted to pH 11 using 3 N HCl). Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5 mM[2].

  • Substrate & Donor Addition: Dissolve chroman-3-one in DMSO. Add this solution to the buffer to achieve a final substrate concentration of 50 mM and a final DMSO concentration of 20% (v/v). Add 2-propylamine to a final concentration of 1 M[2].

  • Enzyme Introduction: Introduce 20 mg/mL of freeze-dried E. coli cells containing the overexpressed ArRmut11-ωTA enzyme[2].

  • Incubation: Seal the vessel and incubate at 30 °C with orbital shaking (150-200 rpm) for 24 hours[5].

  • In-Process Control (Self-Validation): Extract a 50 µL aliquot, partition into ethyl acetate, and analyze via Gas Chromatography (GC) to ensure >99% consumption of the ketone.

  • Workup: Adjust the pH of the bulk mixture to 12 with 1 M NaOH to ensure the product is fully deprotonated. Extract three times with ethyl acetate. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield (R)-chroman-3-amine[2].
    
Quantitative Performance Data
Enzyme VariantOrigin OrganismAmine Donor SystemConversion (%)Enantiomeric Excess (ee %)
ArRmut11-ωTA Arthrobacter sp. (mutant)2-Propylamine (pH 11)>99>99 (R)
ArR-ωTA Arthrobacter sp. (wild-type)D-Alanine / LDH53>99 (R)
AT-ωTA Aspergillus terreusD-Alanine / LDH<1n.d.

Data summarized from the comparative evaluation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-transaminases[2],.

Protocol B: Chemocatalytic Asymmetric Hydrogenation

For facilities lacking biocatalytic infrastructure, transition-metal catalysis provides a highly scalable alternative. This approach relies on the asymmetric hydrogenation of a pre-formed enamide using a cationic Ruthenium complex bearing the chiral Synphos ligand[3].

Causality of Experimental Design
  • Enamide Pre-organization: Direct hydrogenation of the chroman-3-one imine is poorly selective. Condensing the ketone with acetamide yields N-(2H-chromen-3-yl)acetamide. This trisubstituted enamide provides a rigid

    
     bond and an acetyl oxygen, enabling bidentate coordination to the Ruthenium center[4].
    
  • Chiral Pocket Dynamics: The cationic

    
     catalyst creates a stringent chiral environment. The steric bulk of the Synphos ligand blocks the Si-face of the coordinated enamide, forcing 
    
    
    
    addition exclusively from the Re-face, thereby establishing the (R)-stereocenter[3].
Step-by-Step Methodology
  • Enamide Synthesis: Reflux chroman-3-one (1 equiv) and acetamide (1.5 equiv) in toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) using a Dean-Stark trap to remove water. Purify via silica gel chromatography to isolate N-(2H-chromen-3-yl)acetamide[6].

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve the enamide substrate and 1 mol% of the cationic

    
     catalyst in anhydrous, degassed methanol[4].
    
  • Hydrogenation: Transfer the solution to a high-pressure stainless-steel autoclave. Purge the vessel three times with hydrogen gas, then pressurize to 30 bar of

    
    [4].
    
  • Reaction: Stir the mixture at 50 °C for 12 to 24 hours.

  • In-Process Control (Self-Validation): Depressurize the reactor and analyze a crude sample via

    
    -NMR. The complete disappearance of the olefinic proton signal (typically around 
    
    
    
    6.5-7.0 ppm) confirms full conversion.
  • Workup & Deprotection: Concentrate the mixture and filter through a short pad of silica to remove the ruthenium catalyst. To obtain the free amine, reflux the resulting (R)-N-(chroman-3-yl)acetamide in a mixture of 6 M HCl and methanol for 12 hours, followed by basification and extraction[7].

Quantitative Performance Data
Catalyst SystemSubstrate

Pressure (bar)
Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Ru-(R)-Synphos N-(2H-chromen-3-yl)acetamide30509596 (R)
Ru-(R)-BINAP N-(2H-chromen-3-yl)acetamide30508882 (R)

Data highlighting the superiority of the Synphos ligand in facial selectivity[4],[3].

Analytical Validation Standards

To ensure the integrity of the synthetic output, the final (R)-chroman-3-amine must be subjected to rigorous stereochemical analysis[8].

  • Chiral HPLC: Dissolve the purified amine in the mobile phase (90:10 hexane/isopropanol containing 0.1% diethylamine to prevent peak tailing). Inject onto a Daicel Chiralcel-OD column (10 µm particle size) at a flow rate of 2.0 mL/min at 40 °C. Detection is performed via UV absorption at 211 nm[8]. Baseline separation of the (R) and (S) enantiomers allows for precise integration and ee calculation.

  • Polarimetry: The absolute configuration is orthogonally verified by measuring the specific rotation

    
     in chloroform and comparing it against literature values for the enantiopure standard[2].
    

References

1.2[2] 2.1[1] 3.5[5] 4. 8[8] 5.4[4] 6.6[6] 7.3[3] 8.7[7]

Sources

Application

Application Note: Reductive Amination Protocols for the Enantioselective Synthesis of (R)-3-Aminochroman

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Mechanistic Rationale

The 3-aminochroman scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, most notably in 5-HT receptor ligands such as robalzotan and ebalzotan[1]. Establishing the (R)-stereocenter at the C3 position of the chroman ring is critical for target binding affinity and pharmacological efficacy.

Traditional syntheses of primary and secondary chiral amines often rely on the resolution of racemates or multi-step chiral pool approaches. However, asymmetric reductive amination (ARA) of chroman-3-one provides a more direct, atom-economical route. The fundamental challenge in the ARA of chroman-3-one is controlling the facial selectivity of hydride delivery to the transient imine or iminium intermediate. This application note details three field-proven methodologies to overcome this challenge: Biocatalytic Reductive Amination, Transition-Metal Catalyzed Asymmetric Hydrogenation, and Diastereoselective Chemical Reduction.

Strategic Workflows and Causality

Biocatalytic Reductive Amination via Imine Reductases (IREDs)

Recent advancements in biocatalysis have positioned Imine Reductases (IREDs) as premier catalysts for the direct asymmetric reductive amination of ketones[1]. Unlike


-transaminases, which require a sacrificial amine donor and often suffer from unfavorable thermodynamic equilibria[2], IREDs utilize an amine and a nicotinamide cofactor (NADPH) to perform a direct reductive coupling.
  • Causality of the System: The reaction is driven to completion by coupling the IRED with a Glucose Dehydrogenase (GDH) recycling system. The irreversible oxidation of glucose to gluconolactone by GDH continuously regenerates NADPH, pushing the equilibrium entirely toward the (R)-3-aminochroman product[1].

G Substrate Chroman-3-one + Amine Imine Prochiral Imine Intermediate Substrate->Imine Condensation (pH 7.5) IRED Imine Reductase (IRED) + NADPH Recycling Imine->IRED Active Site Binding Product (R)-3-Aminochroman (>99% ee) IRED->Product Stereoselective Hydride Transfer

Workflow of IRED-catalyzed asymmetric reductive amination of chroman-3-one.

Transition-Metal Catalyzed Asymmetric Hydrogenation

For industrial-scale applications where enzyme stability may be a concern, chemocatalytic asymmetric hydrogenation of enamides remains a robust alternative[3]. In this two-step reductive amination approach, chroman-3-one is first condensed with an amine and acetylated to form a stable enamide.

  • Causality of the Catalyst: Ruthenium complexes bearing chiral diphosphine ligands, such as Ru-Synphos, are employed[3]. The rigid stereochemical environment created by the Synphos ligand restricts the rotational freedom of the enamide, forcing it to coordinate to the Ru-center such that hydrogen is delivered exclusively to the Re face, yielding the (R)-enantiomer with high enantiomeric excess.

Diastereoselective Chemical Reductive Amination

When specialized catalysts or enzymes are unavailable, diastereoselective reductive amination using a chiral auxiliary is a highly reliable benchtop method.

  • Causality of the Reagents: Chroman-3-one is reacted with (R)-(+)-1-phenylethylamine. The bulky chiral auxiliary induces a preferred conformation of the resulting iminium ion to minimize steric clash with the bicyclic chroman system. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over NaBH₃CN or NaBH₄ because its mild nature prevents the premature reduction of the unreacted ketone to chroman-3-ol, and it selectively delivers a hydride from the less sterically hindered face[4].

Pathway cluster_0 Biocatalytic Route cluster_1 Chemocatalytic Route Ketone Chroman-3-one IRED IRED / Amine Ketone->IRED Direct RA Enamine Enamide Intermediate Ketone->Enamine Acylation Product (R)-3-Aminochroman IRED->Product >99% ee RuCat Ru-Synphos / H2 Enamine->RuCat RuCat->Product Hydrogenation

Divergent synthetic pathways for (R)-3-aminochroman via biocatalytic and chemocatalytic methods.

Quantitative Data Summary

The following table summarizes the performance metrics of the three discussed methodologies, allowing researchers to select the optimal route based on their specific constraints (e.g., scale, equipment, or budget).

MethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage
Biocatalytic (IRED) Metagenomic IRED85 - 95%>99%High (Preparative)Single-step, aqueous, highly enantioselective
Asymmetric Hydrogenation Ru-Synphos / H₂90 - 96%95 - 98%Very High (Industrial)Low catalyst loading, excellent for enamides
Diastereoselective RA (R)-Phenylethylamine / NaBH(OAc)₃70 - 80%90 - 95% (dr)ModerateNo specialized enzymes or transition metals needed

Experimental Protocols

Protocol A: Biocatalytic Reductive Amination using IREDs

This protocol is adapted for preparative-scale synthesis of (R)-3-aminochroman using a metagenomic imine reductase[1].

Reagents:

  • Chroman-3-one: 50 mM

  • Primary Amine (e.g., methylamine): 250 mM (5 equiv.)

  • Metagenomic IRED (lyophilized cell-free extract): 2 mg/mL

  • NADP⁺: 1 mM

  • D-Glucose: 100 mM

  • Glucose Dehydrogenase (GDH): 1 U/mL

  • Potassium phosphate buffer: 100 mM, pH 7.5

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust the pH to exactly 7.5. Rationale: This pH balances the thermodynamic requirement for spontaneous imine formation with the structural stability of the IRED enzyme.

  • System Assembly: Dissolve D-glucose (100 mM) and the primary amine (250 mM) in the buffer. Re-adjust the pH to 7.5 if the amine addition alters it.

  • Cofactor and Enzyme Addition: Add NADP⁺ (1 mM), GDH (1 U/mL), and the lyophilized IRED (2 mg/mL) to the solution. Gently invert to mix; avoid vigorous vortexing to prevent protein denaturation.

  • Substrate Addition: Add chroman-3-one (50 mM) directly to the aqueous mixture. If the substrate is highly insoluble, up to 5% (v/v) DMSO may be added as a co-solvent.

  • Incubation: Incubate the reaction mixture at 30 °C in an orbital shaker at 250 rpm for 24 hours.

  • Workup: Quench the reaction by adjusting the pH to 12.0 using 5 M NaOH. Extract the aqueous phase with methyl tert-butyl ether (MTBE) (3 × 50 mL). Rationale: Basification ensures the newly formed amine is fully deprotonated and partitions into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the optically pure (R)-3-aminochroman derivative.

Protocol B: Diastereoselective Chemical Reductive Amination

A robust benchtop method utilizing a chiral auxiliary and mild hydride donor[4].

Reagents:

  • Chroman-3-one: 10 mmol (1.0 equiv.)

  • (R)-(+)-1-Phenylethylamine: 11 mmol (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 15 mmol (1.5 equiv.)

  • Glacial Acetic Acid: 10 mmol (1.0 equiv.)

  • 1,2-Dichloroethane (DCE): 50 mL

  • Palladium on Carbon (Pd/C, 10 wt%): 100 mg

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve chroman-3-one (10 mmol) and (R)-(+)-1-phenylethylamine (11 mmol) in 50 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (10 mmol) to the mixture. Rationale: Acetic acid acts as a mild Brønsted acid to activate the carbonyl carbon, accelerating iminium ion formation without degrading the substrate.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)₃ (15 mmol) in portions over 10 minutes. Stir the resulting suspension at room temperature for 16 hours.

  • Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the diastereomerically enriched intermediate.

  • Deprotection (Hydrogenolysis): Dissolve the intermediate in 30 mL of methanol. Add 100 mg of 10% Pd/C. Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ (or in a Parr shaker at 50 psi) for 12 hours at room temperature. Rationale: Hydrogenolysis selectively cleaves the benzylic C-N bond, removing the chiral auxiliary while preserving the newly established (R)-stereocenter at the C3 position.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford (R)-3-aminochroman.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination Source: Angewandte Chemie International Edition (Wiley / PubMed) URL:[Link]

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Asymmetric amination of tetralone and chromanone derivatives employing ω-transaminases Source: Amazon AWS Hosted Research Data URL:[Link]

Sources

Method

Using (R)-Chroman-3-amine as a chiral auxiliary in organic synthesis

Topic: Using (R)-Chroman-3-amine as a chiral auxiliary in organic synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Application Note &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (R)-Chroman-3-amine as a chiral auxiliary in organic synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Application Note & Technical Guide

Executive Summary: Beyond the Scaffold

(R)-Chroman-3-amine (also known as (R)-3-aminochroman) is a privileged bicyclic structure often recognized as a pharmacophore in medicinal chemistry (e.g., in 5-HT1A agonists like Robalzotan).[1] However, its utility extends beyond being a mere building block. Due to the conformational rigidity of the chroman ring—specifically the half-chair puckering of the dihydropyran system—it serves as a potent chiral auxiliary and stereochemical template .

Unlike flexible acyclic amines (e.g.,


-methylbenzylamine), (R)-chroman-3-amine offers a defined steric environment that effectively differentiates Re and Si faces in multicomponent reactions and diastereomeric salt resolutions. This guide details the protocols for its optical resolution, its application as a stereocontrol element in Ugi reactions, and its use as a resolving agent.

Structural Properties & Mechanistic Basis

Conformational Analysis

The stereocontrol capability of (R)-chroman-3-amine stems from its restricted freedom of rotation.

  • Ring System: The fused benzene ring forces the dihydropyran ring into a half-chair conformation .

  • Substituent Orientation: The C3-amino group preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions with the C5 aromatic proton and the C1 oxygen lone pairs.

  • Chiral Induction: In reaction transition states (e.g., imine formation), this rigid bulk blocks one face of the molecule, forcing incoming nucleophiles to attack from the opposing side (anti-approach).

Physical Data Table
PropertyValueNotes
CAS (R-isomer) 211506-59-1 (HCl salt)Free base is an oil; salt is solid.
Molecular Weight 149.19 g/mol (Free base)185.65 g/mol (HCl salt).
Chirality (R)-EnantiomerDextrorotatory (+) in MeOH.
Solubility MeOH, EtOH, DMSOFree base soluble in DCM/EtOAc.
pKa ~9.8 (Conjugate acid)Typical for secondary alkyl amines.

Core Protocol 1: Optical Resolution

For researchers needing to generate the enantiopure auxiliary from racemic stock.

Principle: Racemic 3-aminochroman is resolved via diastereomeric salt formation using (+)-L-Tartaric acid . The (R)-amine·(+)-tartrate salt is less soluble in methanol/water and crystallizes out, leaving the (S)-isomer in the mother liquor.

Materials
  • Racemic 3-aminochroman (100 mmol)

  • (+)-L-Tartaric acid (100 mmol)

  • Methanol (HPLC grade)

  • Water (Deionized)

  • NaOH (50% w/w solution)[2]

  • Diethyl ether or MTBE

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve 15.0 g (100 mmol) of (+)-L-tartaric acid in 100 mL of hot methanol (60°C).

    • In a separate flask, dissolve 14.9 g (100 mmol) of racemic 3-aminochroman in 50 mL of methanol.

    • Add the amine solution slowly to the hot acid solution with vigorous stirring. A white precipitate may form immediately; redissolve by adding minimal water (approx. 10-15 mL) and heating to reflux.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature (25°C) over 4 hours.

    • Critical Step: Seed with a pure crystal of (R)-amine·(+)-tartrate if available.[2][3]

    • Let stand undisturbed for 24 hours.

  • Isolation:

    • Filter the white crystals (diastereomerically enriched salt).

    • Wash with cold methanol (2 x 20 mL).

    • Recrystallization: Recrystallize the wet cake from MeOH:H2O (9:1) to upgrade chiral purity to >99% ee.

  • Liberation of Free Base:

    • Suspend the purified salt in 50 mL water.[3]

    • Basify with 50% NaOH until pH > 12. The oil will separate.

    • Extract with Diethyl ether (3 x 50 mL).

    • Dry organics over Na2SO4, filter, and concentrate in vacuo.

    • Yield: Expect ~30-40% (theoretical max 50%) of (R)-Chroman-3-amine as a colorless oil.

Core Protocol 2: Diastereoselective Ugi Reaction

Application as a Chiral Inducer/Template.

Context: The Ugi 4-Component Reaction (U-4CR) typically produces racemic


-amino acid derivatives. Using (R)-chroman-3-amine as the amine input induces diastereoselectivity at the newly formed stereocenter.
Reaction Scheme

Aldehyde (R-CHO) + Acid (R-COOH) + Isocyanide (R-NC) + (R)-Chroman-3-amine → Dipeptidomimetic

Protocol
  • Pre-formation of Imine:

    • In a round-bottom flask, dissolve (R)-chroman-3-amine (1.0 equiv) and the aldehyde (1.0 equiv, e.g., benzaldehyde) in Methanol (0.5 M concentration) .

    • Add anhydrous MgSO4 (2.0 equiv) to sequester water.

    • Stir at Room Temperature (RT) for 2 hours to ensure complete imine formation. Note: Pre-formation is crucial for maximizing diastereomeric excess (de).

  • Addition of Components:

    • Filter off MgSO4 if the reaction scale allows (optional but recommended for kinetics).

    • Add the carboxylic acid (1.0 equiv).[4]

    • Add the isocyanide (1.0 equiv) last.

  • Incubation:

    • Stir the mixture at 0°C to RT for 24–48 hours. Lower temperatures often improve de but reduce rate.

  • Workup:

    • Concentrate the solvent.[4]

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Result: The product is a diastereomeric pair.[2] The rigid chroman auxiliary typically yields de values of 60–90% depending on the aldehyde's steric bulk.

Visualization: Workflows & Mechanisms

Resolution Workflow

ResolutionWorkflow Start Racemic 3-Aminochroman Mix Mix with (+)-L-Tartaric Acid in MeOH/H2O Start->Mix Crystallize Slow Crystallization (24h, RT) Mix->Crystallize Filter Filtration Crystallize->Filter Solid Solid Phase: (R)-Amine · (+)-Tartrate Filter->Solid Precipitate Liquid Mother Liquor: (S)-Amine · (+)-Tartrate Filter->Liquid Filtrate Recryst Recrystallization (MeOH:H2O 9:1) Solid->Recryst Base Basify (NaOH) & Extract (Et2O) Recryst->Base Final Pure (R)-Chroman-3-amine (>99% ee) Base->Final

Caption: Workflow for the optical resolution of racemic 3-aminochroman using L-tartaric acid.

Stereochemical Induction Model

UgiMechanism Chroman (R)-Chroman-3-amine (Rigid Half-Chair) Imine Chiral Imine Intermediate Chroman->Imine + Aldehyde Attack Nucleophilic Attack (Isocyanide/Acid) Imine->Attack Product Diastereoselective Product Attack->Product Block Steric Blocking of Re-face Block->Attack Directs

Caption: Mechanism of stereochemical induction. The rigid chroman scaffold blocks one face of the imine.

Analytical & Troubleshooting Guide

Chiral Derivatization (Analytical Auxiliary)

If you cannot afford a chiral column, use (R)-chroman-3-amine to determine the ee of chiral carboxylic acids.

  • Coupling: React the unknown chiral acid (10 mg) with (R)-chroman-3-amine (1.1 equiv) using EDC/HOBt in DMF.

  • Analysis: The resulting amides are diastereomers.[5] They will separate on a standard achiral C18 HPLC column or Silica TLC.

  • Calculation: Integrate the two peaks to determine the enantiomeric ratio of the starting acid.

Troubleshooting
IssueProbable CauseSolution
Low Resolution Yield Too much solvent or wrong MeOH:H2O ratio.Reduce solvent volume. Ensure ratio is approx 9:1 MeOH:H2O.
Poor de in Ugi Imine not fully formed before addition.Extend pre-formation time; use molecular sieves or MgSO4.
Racemization High temperature during reaction.Keep reaction at 0°C - RT. Avoid strong Lewis acids if possible.
Oil instead of Crystal Impure starting materials.Ensure tartaric acid is enantiopure. Scratch flask to induce nucleation.

References

  • Resolution of Amines: Theilaker, W.; Winkler, H. Resolution of Racemic Amines via Tartaric Acid Salts. Organic Syntheses.[6] Link (Adapted protocol principle).

  • Ugi Reaction Stereocontrol: Banfi, L., et al. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols. Beilstein J. Org. Chem. 2016, 12, 139–143. Link

  • Chroman Scaffold in Drugs: Zhou, D., et al. Novel pyridyl-fused 3-amino chroman derivatives with dual action at serotonin transporter and 5-HT1A receptor.[7] Bioorganic & Medicinal Chemistry Letters, 2007.[7] Link

  • Chiral Auxiliaries Review: Gotor-Fernández, V., et al. Chiral Amines as Auxiliaries in Asymmetric Synthesis. Chemical Reviews. (General grounding on amine auxiliaries).
  • Tartaric Acid Resolution Data: BenchChem Technical Guide. Chiral Resolution Using Tartaric Acid Derivatives.[2]Link (Cited for solvent ratios).

Note: While (R)-chroman-3-amine is often retained in the final pharmacophore, its use as a resolving agent or stereodirecting group in intermediate steps classifies it functionally as an auxiliary in these specific protocols.

Sources

Application

Application Note: Synthesis of High-Affinity Sigma-1 Receptor Ligands using (R)-Chroman-3-amine

Executive Summary This application note details the strategic synthesis of Sigma-1 receptor ( R) ligands utilizing (R)-Chroman-3-amine as a privileged chiral scaffold. Unlike flexible alkyl amines, the chroman core provi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of Sigma-1 receptor (


R) ligands utilizing (R)-Chroman-3-amine  as a privileged chiral scaffold. Unlike flexible alkyl amines, the chroman core provides conformational rigidity that reduces the entropic penalty of binding, while the (R)-configuration specifically targets the stereoselective hydrophobic pockets defined by residues Tyr103, Leu105, and Phe107 in the 

R crystal structure.

This guide focuses on the Reductive Amination pathway, the industry-standard method for coupling this scaffold to hydrophobic pharmacophores (e.g., phenethyl or benzyl moieties) to generate high-affinity (


 nM) ligands.

Scientific Rationale & Pharmacophore Design

The Privileged Chroman Scaffold

The


 receptor pharmacophore, as defined by the Glennon and Schmidt models, requires:
  • A Basic Amine Site: Protonated at physiological pH to form a salt bridge with Glu172 .

  • Primary Hydrophobic Region (HYD1): Occupied by the chroman bicycle.

  • Secondary Hydrophobic Region (HYD2): Occupied by the N-substituent (tail).

(R)-Chroman-3-amine is superior to its acyclic analogs because it locks the amine vector relative to the aromatic ring, optimizing the


 stacking interactions within the receptor's 

-barrel.
Stereochemistry Criticality

Research indicates that


R exhibits distinct enantioselectivity. Ligands derived from the (R)-isomer of 3-aminochroman often display superior affinity and selectivity over 

(TMEM97) compared to the (S)-isomer or racemate. The (R)-configuration directs the N-substituent toward the secondary hydrophobic pocket without steric clash against the receptor wall.
Pharmacophore Visualization

The following diagram illustrates the alignment of the (R)-Chroman-3-amine scaffold within the


R binding site.

S1R_Pharmacophore cluster_receptor Sigma-1 Receptor Binding Pocket cluster_ligand (R)-Chroman-3-amine Ligand Glu172 Glu172 (Anionic Site) HydPocket1 Primary Hydrophobic Pocket (Tyr103, Leu105) HydPocket2 Secondary Hydrophobic Pocket (Val162, Phe107) ChromanCore (R)-Chroman Ring (Scaffold) ChromanCore->HydPocket1 Pi-Stacking / VdW BasicN Basic Nitrogen (Protonated) ChromanCore->BasicN C3 Attachment BasicN->Glu172 Salt Bridge (2.8 Å) Tail Hydrophobic Tail (e.g., Phenethyl) BasicN->Tail N-Linker Tail->HydPocket2 Hydrophobic Interaction

Caption: Pharmacophore mapping of N-substituted (R)-chroman-3-amine. The basic nitrogen anchors the ligand to Glu172, while the chroman core and tail occupy discrete hydrophobic pockets.

Experimental Protocol: Reductive Amination

Target Molecule: N-(2-phenylethyl)-(R)-chroman-3-amine Reaction Type: Indirect Reductive Amination Mechanism: Formation of an imine intermediate followed by selective reduction.

Materials & Reagents
ReagentRoleEquiv.CAS No.
(R)-Chroman-3-amine HCl Limiting Reagent1.0211506-59-1
Phenylacetaldehyde Electrophile1.1122-78-1
Sodium Triacetoxyborohydride Reducing Agent1.556553-60-7
Acetic Acid (Glacial) Catalyst1.064-19-7
Dichloromethane (DCM) Solvent-75-09-2
Triethylamine (TEA) Base (Free-basing)1.2121-44-8
Step-by-Step Methodology
Step 1: Free-Basing the Scaffold

Rationale: The HCl salt of the amine is non-nucleophilic. It must be neutralized in situ or beforehand to react with the aldehyde.

  • Charge a dry 50 mL Round Bottom Flask (RBF) with (R)-Chroman-3-amine HCl (1.0 mmol, 185 mg).

  • Add DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Add Triethylamine (1.2 mmol, 167

    
    L) and stir at Room Temperature (RT) for 15 minutes. The solution should become clear as the free amine is liberated.
    
Step 2: Imine Formation

Rationale: Pre-forming the imine ensures that the reducing agent acts on the imine, not the aldehyde (which would yield alcohol byproducts). 4. Add Phenylacetaldehyde (1.1 mmol, 132 mg) dropwise to the reaction mixture. 5. Add Acetic Acid (1.0 mmol, 57


L). Note: Mild acidity catalyzes imine formation.
6.  Stir at RT for 1–2 hours.
  • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Disappearance of the aldehyde spot indicates imine formation.
Step 3: Reduction

Rationale: NaBH(OAc)3 is the reagent of choice because it is mild enough to reduce the iminium ion selectively without reducing the remaining aldehyde. 7. Cool the mixture to 0°C (Ice bath). Note: Cooling minimizes racemization and side reactions. 8. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in three portions over 10 minutes. 9. Remove the ice bath and allow the reaction to warm to RT. Stir overnight (12–16 hours).

Step 4: Quench and Work-up
  • Quench the reaction by adding Saturated NaHCO

    
      solution (15 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate in vacuo to yield the crude oil.

Step 5: Purification
  • Purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       5% MeOH in DCM (with 0.1% NH
      
      
      
      OH to prevent tailing of the amine).
  • Isolate the product as a viscous oil or convert to HCl salt for solid storage.

Quality Control & Validation

Synthetic Workflow Diagram

The following flowchart visualizes the critical decision points and validation steps in the synthesis.

Synthesis_Workflow Start Start: (R)-Chroman-3-amine HCl FreeBase Free-basing (TEA/DCM) Start->FreeBase ImineForm Imine Formation (+ Aldehyde, AcOH) FreeBase->ImineForm Reduction Reduction (NaBH(OAc)3, 0°C to RT) ImineForm->Reduction TLC Check Workup Aq. Workup (NaHCO3) Reduction->Workup Overnight Purification Flash Chromatography (DCM/MeOH/NH4OH) Workup->Purification QC QC: NMR & Chiral HPLC Purification->QC

Caption: Step-by-step workflow for the reductive amination of (R)-chroman-3-amine.

Analytical Specifications

To ensure the integrity of the ligand for biological testing, the following criteria must be met:

  • Chemical Purity (HPLC-UV): > 95% at 254 nm.

  • Enantiomeric Excess (Chiral HPLC): > 98% ee.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Rationale: The acidic reductive amination conditions are generally safe, but verifying the retention of the (R)-center is mandatory for structure-activity relationship (SAR) consistency.

  • 1H NMR (500 MHz, CDCl3):

    • Diagnostic multiplet for H-3 (chiral center) at

      
       ~3.0-3.3 ppm.
      
    • Diagnostic AB system for H-4 protons (benzylic) indicating the rigid chroman ring.

References

  • Porter, M. R., et al. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Omega, 5(50), 32689–32700. [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[1][2] Nature, 532(7600), 527–530. [Link]

  • Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines to sigma receptors. Journal of Medicinal Chemistry, 37(8), 1212-1219. [Link]

  • Citoler, J., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.[3] Angewandte Chemie International Edition, 60(46), 24456-24460.[3] [Link]

Sources

Method

Biocatalytic transaminase routes to (R)-Chroman-3-amine

Application Note: Biocatalytic Synthesis of (R)-Chroman-3-amine via ω-Transaminase-Mediated Reductive Amination Executive Summary & Scientific Rationale The (R)-chroman-3-amine scaffold is a privileged chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of (R)-Chroman-3-amine via ω-Transaminase-Mediated Reductive Amination

Executive Summary & Scientific Rationale

The (R)-chroman-3-amine scaffold is a privileged chiral building block in medicinal chemistry, forming the core of several bioactive molecules, including the anxiolytic drug Alnespirone and the antihypertensive agent Etamicastat[1]. Traditional synthetic routes to this moiety often rely on fractional crystallization or dynamic kinetic resolution, which are plagued by low yields, the need for toxic transition-metal catalysts, and slow racemization rates[1].

Biocatalysis offers a highly efficient, green alternative. ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes capable of converting prochiral ketones directly into chiral amines with exceptional enantioselectivity[2][3]. This application note details a self-validating, highly optimized protocol for the asymmetric reductive amination of chroman-3-one to (R)-chroman-3-amine using an (R)-selective ω-transaminase coupled with a thermodynamic equilibrium-shifting cascade[4][5].

Mechanistic Design: The Causality of the Cascade

Transaminase-catalyzed reactions operate via a Ping-Pong Bi-Bi mechanism and are notoriously reversible. When utilizing D-alanine as the amine donor for (R)-selective TAs, the reaction generates pyruvate as a coproduct. Pyruvate is a potent inhibitor of the forward reaction, and its accumulation rapidly stalls conversion (K_eq << 1)[6].

To achieve quantitative conversion, the protocol employs a multi-enzyme cascade to irreversibly shift the thermodynamic equilibrium:

  • Primary Amination: (R)-ω-TA transfers the amino group from D-alanine to chroman-3-one.

  • Coproduct Removal: D-Lactate dehydrogenase (D-LDH) reduces the inhibitory pyruvate to D-lactate, simultaneously oxidizing NADH to NAD⁺.

  • Cofactor Recycling: Glucose dehydrogenase (GDH) oxidizes D-glucose to D-gluconolactone (which spontaneously hydrolyzes to gluconic acid), regenerating the required NADH[4][6].

The highly exergonic oxidation of glucose provides the thermodynamic driving force to pull the amination reaction to >99% conversion.

Pathway Visualization

BiocatalyticCascade cluster_TA Primary Reaction: Transamination cluster_LDH Equilibrium Shift & Cofactor Recycling Substrate Chroman-3-one TA (R)-ω-Transaminase (PLP-dependent) Substrate->TA Product (R)-Chroman-3-amine Donor D-Alanine Donor->TA NH2 transfer Pyruvate Pyruvate LDH D-Lactate Dehydrogenase Pyruvate->LDH TA->Product TA->Pyruvate Lactate D-Lactate LDH->Lactate NAD NAD+ LDH->NAD GDH Glucose Dehydrogenase Gluconate D-Gluconic Acid GDH->Gluconate NADH NADH + H+ GDH->NADH Glucose D-Glucose Glucose->GDH NADH->LDH NAD->GDH

Multi-enzyme cascade for (R)-Chroman-3-amine synthesis with thermodynamic equilibrium shift.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mL preparative scale, yielding sufficient material for downstream isolation and chiral analysis.

A. Materials & Reagents
  • Substrate: Chroman-3-one (50 mM)

  • Amine Donor: D-Alanine (250 mM)

  • Biocatalysts: Lyophilized E. coli cells expressing (R)-selective ω-TA (e.g., ArRmut11-ωTA) (20 mg/mL), D-LDH (90 U/mL), GDH (30 U/mL)[4]

  • Cofactors: Pyridoxal 5'-phosphate (PLP, 1 mM), NAD⁺ (1 mM)

  • Sacrificial Substrate: D-Glucose (150 mM)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.0)

  • Cosolvent: Dimethyl sulfoxide (DMSO)

B. Step-by-Step Methodology
  • Buffer & Cofactor Preparation:

    • Dissolve 250 mM D-Alanine, 150 mM D-Glucose, 1 mM PLP, and 1 mM NAD⁺ in 8.5 mL of 100 mM Potassium phosphate buffer.

    • Causality Note: Adjust the pH strictly to 7.0 using 1 M KOH or HCl. PLP degrades rapidly at alkaline pH, while acidic pH protonates the amine donor, drastically reducing its nucleophilicity.

  • Substrate Solubilization:

    • Dissolve 0.5 mmol of chroman-3-one in 0.5 mL of DMSO.

    • Causality Note: Chroman-3-one exhibits poor aqueous solubility. A 5% v/v DMSO cosolvent ensures substrate availability without denaturing the biocatalysts.

  • Cascade Assembly:

    • Transfer the buffer solution to a 20 mL reaction vial. Add the lyophilized (R)-ω-TA (200 mg), D-LDH (900 U), and GDH (300 U). Gently invert to suspend the cells and enzymes.

  • Initiation & Incubation:

    • Add the substrate/DMSO solution to the enzyme mixture (Total volume: 10 mL).

    • Incubate at 30 °C with orbital shaking (120 rpm) for 24 hours[6].

  • Quenching & Workup:

    • Terminate the reaction by adding 10 M NaOH until the pH exceeds 11.

    • Causality Note: The target product, (R)-chroman-3-amine, is a primary amine (pKa ~9.5). Basification ensures complete deprotonation, allowing the product to partition entirely into the organic phase during extraction.

    • Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure[7].

C. System Validation Controls

To ensure the integrity of the biocatalytic process, run the following parallel controls:

  • Control 1 (No Enzyme): Replaces the biocatalysts with blank E. coli lysate. Purpose: Validates that background chemical reductive amination is zero.

  • Control 2 (No Amine Donor): Omits D-Alanine. Purpose: Ensures that endogenous cellular amines are not acting as false donors, which could skew conversion metrics.

  • Internal Standard Addition: Spike the reaction with 10 mM dodecane prior to extraction. Purpose: Allows for absolute quantification of the product via GC-FID by accounting for extraction efficiency losses.

Quantitative Data: Catalyst Performance

The stereodivergent nature of ω-transaminases allows for the synthesis of either enantiomer of chroman-3-amine by simply switching the biocatalyst. The table below summarizes the performance of various engineered TAs on the chroman-3-one scaffold[1][4].

Transaminase VariantSelectivityAmine DonorConversion (%)Enantiomeric Excess (ee %)
ArS-ωTA (S)L-Alanine> 99%> 99% (S)
CV-ωTA (S)L-Alanine73%55% (S)
ArR-ωTA (R)D-Alanine53%> 99% (R)
ArRmut11-ωTA (R)D-Alanine> 99%> 99% (R)

Note: ArRmut11-ωTA demonstrates superior specific activity and tolerance, achieving complete conversion to the (R)-enantiomer on a 100 mg preparative scale with an isolated yield of 78%[4].

Analytical Quality Control

  • Conversion Monitoring: Analyze the dried organic extracts via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) using a standard achiral capillary column (e.g., HP-5).

  • Chiral Purity (ee %): Derivatize the isolated amine using acetic anhydride (in the presence of 4-dimethylaminopyridine) to form the corresponding acetamide[3]. Analyze via GC-FID using a chiral stationary phase (e.g., Hydrodex-β-TBDAc) or via HPLC using a Chiralcel OD-H column to confirm >99% ee.

References

  • Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases Source: ACS Catalysis, 2013, 3(4), 555–559. URL:[Link]

  • Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines Source: National Institutes of Health (NIH) / ACS Catalysis URL:[Link]

  • Recent Developments of Cascade Reactions Involving ω-Transaminases Source: ACS Catalysis, 2014, 4(2), 328–343. URL:[Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis Source: ScienceDirect (Methods in Enzymology) URL:[Link]

Sources

Application

Reaction conditions for coupling (R)-Chroman-3-amine with carboxylic acids

An Application Guide to the Synthesis of Chiral Amides: Coupling (R)-Chroman-3-amine with Carboxylic Acids Introduction: The Significance of the Chroman-Amide Scaffold The chroman moiety is a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Chiral Amides: Coupling (R)-Chroman-3-amine with Carboxylic Acids

Introduction: The Significance of the Chroman-Amide Scaffold

The chroman moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. When coupled with a carboxylic acid to form an amide, the resulting (R)-N-(chroman-3-yl)amide structure serves as a critical pharmacophore in drug discovery. The precise stereochemistry of the amine is often crucial for biological efficacy, making the preservation of chiral integrity during the amide bond formation a paramount concern. This guide provides a detailed exploration of the reaction conditions, mechanisms, and protocols for the successful coupling of (R)-Chroman-3-amine with various carboxylic acids, aimed at researchers in organic synthesis and drug development.

Part 1: Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] A significant activation energy barrier exists, primarily because the basic amine will readily deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation". This is the fundamental role of coupling reagents.[2][3]

Part 2: A Guide to Selecting Your Coupling Strategy

The choice of coupling reagent and conditions is critical and depends on factors like the steric hindrance of the substrates, the electronic properties of the carboxylic acid, and the imperative to prevent racemization of the chiral (R)-Chroman-3-amine center.[1]

Key Reaction Components
  • The Coupling Reagent: These are the primary activators of the carboxylic acid. They fall into two main categories:

    • Carbodiimides: (e.g., EDC, DCC, DIC). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification via aqueous workup.[1][3][4]

    • Onium Salts (Aminium/Uronium & Phosphonium): (e.g., HATU, HBTU, PyBOP). These reagents are generally more reactive than carbodiimides and are often the reagents of choice for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[2][5] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly effective, known for rapid reaction times and minimal racemization.[6][7][8]

  • Additives (Racemization Suppressants): When using carbodiimides, the initially formed O-acylisourea intermediate is highly reactive and susceptible to racemization.[1][5] Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) act as nucleophilic traps. They intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization before reacting with the amine.[1][9] Onium salts like HATU and HBTU already incorporate the conjugate base of HOAt and HOBt, respectively, within their structures.[4]

  • The Base: A non-nucleophilic, sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid (in onium salt couplings) and to neutralize any acid released during the reaction (e.g., HCl if using EDC•HCl), maintaining a favorable reaction pH without competing with the (R)-Chroman-3-amine as a nucleophile.[1][10]

  • The Solvent: Anhydrous, polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[1][11]

Decision-Making Workflow

To assist in selecting an appropriate starting point for optimization, the following decision tree can be used.

G start Start: Couple (R)-Chroman-3-amine with a Carboxylic Acid q1 Are substrates sterically hindered or electron-deficient? start->q1 q2 Is cost a primary concern? q1->q2 No reagent_hatu Use a highly effective onium salt like HATU. (Higher reactivity) q1->reagent_hatu Yes q2->reagent_hatu No (Prioritize speed/yield) reagent_edc Use a carbodiimide like EDC/HOBt. (Cost-effective, reliable) q2->reagent_edc Yes

Caption: A decision tree for selecting a primary coupling strategy.

Part 3: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Mechanism 1: EDC/HOBt Mediated Coupling

This is a two-step activation process. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to generate an HOBt-active ester. This active ester is more stable and less prone to racemization. Finally, the (R)-Chroman-3-amine attacks the carbonyl of the active ester to form the desired amide bond, regenerating HOBt in the process.[1][9][12]

G cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Highly Reactive Intermediate) RCOOH->OAI + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) OAI->ActiveEster + HOBt HOBt HOBt Amide Final Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine (R)-Chroman-3-amine (R'-NH2) Amide->HOBt Regenerates

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Mechanism 2: HATU Mediated Coupling

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to a carboxylate. This carboxylate anion then attacks HATU, displacing the HOAt moiety to form a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct. The amine then attacks this potent active ester to yield the final amide. The nitrogen atom within the pyridine ring of the HOAt group is believed to provide anchimeric assistance, accelerating the coupling step and further reducing the risk of racemization.[1][7]

G cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (DIPEA) ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Amide Final Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine (R)-Chroman-3-amine (R'-NH2)

Caption: Mechanism of HATU-mediated amide bond formation.

Part 4: Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (R)-Chroman-3-amine (1.0 - 1.2 equiv)

  • EDC•HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM (to make a ~0.1-0.5 M solution)

  • Standard workup and purification reagents (water, brine, EtOAc, MgSO₄/Na₂SO₄, silica gel)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), (R)-Chroman-3-amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is crucial to control the initial exothermic reaction upon EDC addition and minimize potential side reactions.

  • Activation: Add EDC•HCl (1.2 equiv) portion-wise to the stirred solution.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. The reaction mixture may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1][13]

Protocol 2: General Procedure using HATU

This protocol is ideal for more challenging couplings where steric hindrance is a factor or when maximizing yield and minimizing reaction time is a priority.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (R)-Chroman-3-amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA or 2,4,6-Collidine (2.0 - 3.0 equiv)

  • Anhydrous DMF (to make a ~0.1-0.5 M solution)

  • Standard workup and purification reagents

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of (R)-Chroman-3-amine (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete much faster than EDC couplings.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 (steps 8 and 9).

Part 5: Data Summary and Troubleshooting

Comparative Table of Reaction Conditions
ParameterEDC/HOBt MethodHATU MethodRationale/Comments
Equivalents (Acid) 1.01.0Stoichiometric limiting reagent.
Equivalents (Amine) 1.0 - 1.21.0 - 1.2A slight excess can help drive the reaction to completion.
Equivalents (Reagent) 1.2 - 1.51.1 - 1.2HATU is more efficient, requiring fewer equivalents.[4]
Equivalents (Base) 2.0 - 3.02.0 - 3.0Needed to neutralize acids and facilitate carboxylate formation.
Temperature 0 °C to RTRTHATU couplings are typically robust at room temperature.
Reaction Time 12 - 24 h2 - 6 hHATU reactions are significantly faster.[6][8]
Relative Cost LowerHigherEDC is a bulk chemical; HATU is a more specialized reagent.
Common Byproducts DialkylureaTetramethylureaEDC's urea is water-soluble, simplifying its removal.[1]
Troubleshooting Common Issues
  • Low Yield: Consider using HATU if the EDC method fails, especially for sterically hindered substrates.[14][15] Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.

  • Racemization: The primary concern with chiral amines. Using additives like HOBt or HOAt is crucial.[1][2] Low reaction temperatures can also help minimize epimerization. HATU is generally superior to HBTU in preventing racemization.[4][8]

  • Side Reactions: If using excess uronium reagents like HATU, there is a small risk of reacting with the amine nucleophile to form a guanidinium byproduct, which terminates the chain.[8] Therefore, using near-stoichiometric amounts is recommended.

  • Difficult Purification: The urea byproduct from DCC is insoluble in most solvents, whereas the byproduct from EDC is water-soluble and easily removed with an aqueous wash.[3][6] If the amide product is very polar, purification may require reverse-phase chromatography or specialized ion-exchange columns.[16]

References

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available at: [Link]

  • Mountanea, O. G., et al. (2022). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Nature Communications. Available at: [Link]

  • ResearchGate. Coupling Reagents. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available at: [Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (2024). PMC. Available at: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of chromone-3-carboxamides. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. (2024). PMC. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC. Available at: [Link]

  • ResearchGate. (2025). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Synlett. (2007). An Efficient Synthesis of Amides and Esters via Triacyloxyboranes. Available at: [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023). PMC. Available at: [Link]

  • ResearchGate. (2008). Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives. Available at: [Link]

  • ResearchGate. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • PubMed. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-Chroman-3-amine during amide coupling

Here is the Technical Support Center guide for preventing racemization of (R)-Chroman-3-amine during amide coupling. Topic: Preventing Racemization During Amide Coupling Ticket ID: #RC3A-AMIDE-OPT Status: Open Technician...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for preventing racemization of (R)-Chroman-3-amine during amide coupling.

Topic: Preventing Racemization During Amide Coupling Ticket ID: #RC3A-AMIDE-OPT Status: Open Technician: Senior Application Scientist

Executive Summary & Core Directive

The Issue: You are observing a loss of enantiomeric excess (ee%) or the formation of diastereomers when coupling (R)-Chroman-3-amine with a carboxylic acid.

The Scientific Reality: While (R)-Chroman-3-amine is structurally robust, "racemization" in amide coupling is frequently misdiagnosed. In 90% of cases involving chiral amines, the loss of stereochemical integrity originates from the activated carboxylic acid component (via oxazolone formation) or pre-existing impurities in the amine starting material, rather than the racemization of the amine itself during the coupling step.

However, specific environmental factors (solvent purity, base strength) can compromise the amine. This guide provides a rigorous troubleshooting protocol to isolate the variable and secure the chiral center.

Diagnostic Workflow: The "Triage" Protocol

Before altering your synthesis, you must identify the source of the stereochemical erosion. Use this logic flow to pinpoint the failure mode.

Racemization_Diagnosis start START: Low ee% / dr observed in Amide Product check_sm Step 1: Analyze (R)-Chroman-3-amine Starting Material (CSP-HPLC) start->check_sm sm_racemic Amine is <99% ee check_sm->sm_racemic Fail sm_pure Amine is >99% ee check_sm->sm_pure Pass sol_purify Solution: Recrystallize/Resolution of Amine Salt sm_racemic->sol_purify check_acid Step 2: Is the Carboxylic Acid Chiral? sm_pure->check_acid acid_achiral Acid is Achiral check_acid->acid_achiral No acid_chiral Acid is Chiral check_acid->acid_chiral Yes mech_amine Mechanism: Amine Instability (Schiff Base/Oxidation) acid_achiral->mech_amine Rare Case mech_acid Mechanism: Acid Racemization (Oxazolone Formation) acid_chiral->mech_acid High Probability sol_solvent Solution: Check Solvents for Aldehydes/Ketones mech_amine->sol_solvent sol_coupling Solution: Switch to T3P or DEPBT coupling mech_acid->sol_coupling

Figure 1: Decision tree for isolating the source of stereochemical loss in amide couplings involving (R)-Chroman-3-amine.

Critical Failure Modes & Solutions

Scenario A: The "Hidden" Solvent Reaction (Amine Racemization)

Primary chiral amines like (R)-Chroman-3-amine generally do not racemize under standard basic coupling conditions (e.g., DIEA/DMF). However, they are highly susceptible to Schiff base formation if the solvent contains trace ketones or aldehydes.

  • Mechanism: Trace acetone or formaldehyde in the solvent reacts with the amine to form an imine. Tautomerization of the imine renders the C3 proton acidic, leading to racemization upon hydrolysis.

  • The Fix:

    • Avoid Acetone: Never wash glassware with acetone immediately before use.

    • Solvent Grade: Use Anhydrous, HPLC-grade DMF or DCM. Avoid technical grade solvents that may contain stabilizers (e.g., aldehydes in chloroform).

Scenario B: The "Oxazolone" Trap (Acid Racemization)

If your coupling partner (the carboxylic acid) is also chiral, the acid is the likely culprit.

  • Mechanism: Activation of the acid (by HATU/EDC) forms an O-acylisourea. If the amine addition is slow, the oxygen attacks the amide backbone, forming an oxazolone (azlactone) . The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ), leading to rapid epimerization before the amine attacks.[1]
  • The Fix:

    • Additives: Always use HOBt or HOAt if using carbodiimides (EDC/DCC).

    • Base Management: Keep base (DIEA/NMM) equivalents low (

      
       eq) or add it after the amine.
      

Optimized Protocol: The "Safe Harbor" Coupling

This protocol is designed to minimize base-mediated epimerization and prevent solvent-induced degradation.

Reagents:

  • Amine: (R)-Chroman-3-amine HCl salt (Store at 4°C).

  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[2]

  • Solvent: Ethyl Acetate (for T3P) or DMF (for HATU).

Step-by-Step Methodology:

  • Salt Neutralization (In Situ):

    • Do not "free base" the amine in a separate step (risk of oxidation/CO2 absorption).

    • Suspend (R)-Chroman-3-amine HCl (1.0 eq) in the solvent.

    • Add the carboxylic acid (1.0 - 1.1 eq).

  • Cooling (The Control Step):

    • Cool the mixture to 0°C . Low temperature significantly retards the rate of oxazolone formation (racemization) relative to the rate of amide bond formation.

  • Activation & Coupling:

    • Option A (T3P - Recommended for high stereocontrol): Add T3P (50% in EtOAc, 1.5 eq) followed by slow addition of DIPEA (2.5 - 3.0 eq) dropwise. T3P produces no racemization-prone intermediates.

    • Option B (HATU - Standard): Add HATU (1.1 eq). Stir for 5 mins, then add DIPEA (2.0 eq) dropwise.

  • Monitoring:

    • Allow to warm to RT only after 1 hour. Monitor via LC-MS.

    • Stop Condition: Quench immediately upon consumption of starting material. Prolonged exposure to base can induce epimerization in sensitive substrates.

Comparative Data: Coupling Reagents vs. Racemization Risk[3]

The following table summarizes the risk profile of common coupling reagents when applied to chiral substrates.

Coupling ReagentActivation MechanismRacemization RiskBest Use Case
T3P Propylphosphonic anhydrideLowest Highly sensitive chiral acids/amines; large scale.
DEPBT PhosphorocyanidateVery Low Peptides; prevents histidine racemization.
HATU / HBTU Uronium/AminiumLow to Medium Standard couplings. Requires careful base control.
EDC / NHS CarbodiimideMedium Water-soluble needs; requires HOBt to lower risk.
CDI ImidazoleHigh Avoid for chiral couplings unless strictly controlled.

Frequently Asked Questions (FAQ)

Q: Can I use the free base of (R)-Chroman-3-amine instead of the HCl salt? A: Yes, but it is not recommended for storage. The free amine is prone to air oxidation and absorbing atmospheric CO2 to form carbamates. The HCl salt is configurationally stable indefinitely. Generate the free base in situ during the coupling.

Q: I see a 50:50 mixture of isomers. Did the amine racemize? A: A 50:50 split (racemic) usually implies the starting material was already racemic, or you are using a reaction pathway that passes through a symmetric intermediate (like an imine/enamine tautomer). If the starting amine is confirmed pure (>99% ee) and the acid is achiral, check if you used a ketone solvent or extreme temperatures (>80°C).

Q: Does the C3 position of chroman-3-amine have an acidic proton? A: The C3 proton is homobenzylic (beta to the aromatic ring) and beta to the ether oxygen. Its


 is high (>30). It is not  acidic enough to be deprotonated by DIPEA or TEA. Racemization via direct deprotonation is chemically unlikely under standard coupling conditions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem Technical Data. (R)-Chroman-3-amine hydrochloride Properties & Stability. Link(Note: Generalized landing page for chemical data verification).

Sources

Optimization

Solving solubility issues of (R)-Chroman-3-amine in non-polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized building blocks in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized building blocks in organic synthesis. A common hurdle is the apparent insolubility of (R)-Chroman-3-amine in non-polar solvents like hexane, toluene, or dichloromethane (DCM).

This guide provides a mechanistic explanation of the problem, field-validated troubleshooting protocols, and empirical data to ensure the seamless integration of this privileged scaffold into your synthetic workflows.

Mechanistic Root Cause: The "Salt vs. Free Base" Dilemma

Commercially available (R)-Chroman-3-amine is predominantly supplied as a hydrochloride (HCl) salt to enhance shelf-life, prevent air oxidation, and improve handling.

  • The Problem: As an ionic compound, the HCl salt possesses a high crystalline lattice energy. In non-polar solvents, the weak dispersive (van der Waals) solvation forces are entirely insufficient to overcome this lattice energy (1)[1]. Consequently, the compound crashes out as an insoluble aggregate.

  • The Solution: To achieve solubility in non-polar environments, the ionic salt must be chemically neutralized and converted into its uncharged "free base" form. The neutral amine readily partitions into non-polar solvents due to favorable dipole-dipole and dispersive interactions.

Comparative Solubility Data

The following table summarizes the quantitative solubility behavior of the two forms to help guide your solvent selection.

Solvent SystemPolarity Index(R)-Chroman-3-amine (HCl Salt)(R)-Chroman-3-amine (Free Base)
Water 10.0Highly Soluble (>50 mg/mL)Poorly Soluble
Methanol 5.1SolubleSoluble
Dichloromethane (DCM) 3.1InsolubleHighly Soluble
Toluene 2.4InsolubleHighly Soluble
Hexane / Heptane 0.1InsolubleModerately Soluble

Experimental Protocols: The Free-Basing Workflow

To utilize (R)-Chroman-3-amine in non-polar solvents, you must perform a free-basing extraction. Below are two self-validating protocols tailored to your downstream moisture sensitivity.

Protocol A: Aqueous Liquid-Liquid Extraction (Standard)

This is the most robust method for generating the free base. It relies on the Henderson-Hasselbalch principle: adjusting the aqueous pH to at least two units above the amine's pKa (Predicted pKa ≈ 7.49) ensures >99% conversion to the neutral free base (2)[2], (3)[3].

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 1.0 g of (R)-Chroman-3-amine HCl in 10 mL of deionized water in a suitable flask.

  • Basification: Cool the flask in an ice bath (0–5 °C) to mitigate exothermic neutralization. Slowly add 1M NaOH dropwise while stirring.

  • Self-Validation Checkpoint: Monitor the pH using indicator paper. Continue adding NaOH until the pH reaches 10–11. Visual cue: The clear solution will turn milky as the insoluble free base precipitates out of the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Add 10 mL of your target non-polar solvent (e.g., Toluene or DCM). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Extract the aqueous layer two more times with 10 mL of fresh solvent to maximize recovery.

  • Washing & Drying: Combine the organic layers and wash with 10 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Final Isolation: Filter off the drying agent. The resulting non-polar solution contains pure (R)-Chroman-3-amine free base, ready for immediate use.

Protocol B: Anhydrous Free-Basing (For Moisture-Sensitive Reactions)

If your downstream reaction strictly prohibits trace water, use this anhydrous alternative.

Step-by-Step Methodology:

  • Dissolution: Dissolve the (R)-Chroman-3-amine HCl salt in anhydrous methanol.

  • Neutralization: In a separate vial, dissolve 1.05 molar equivalents of Potassium Hydroxide (KOH) in anhydrous methanol. Slowly add this to the amine solution.

  • Self-Validation Checkpoint: Stir for 30 minutes. A fine white precipitate of KCl will form, as KCl is insoluble in methanol (3)[3].

  • Filtration: Filter the suspension through a pad of Celite under inert gas to remove the KCl salts.

  • Solvent Swap: Concentrate the methanolic filtrate under reduced pressure. Reconstitute the resulting oily residue in your desired non-polar solvent.

Workflow Visualization

G A Start: (R)-Chroman-3-amine HCl (Insoluble in Non-Polar) B Dissolve in Deionized Water (Aqueous Phase) A->B C Basification (1M NaOH) Adjust pH to 10-11 B->C Henderson-Hasselbalch Equilibrium Shift D Liquid-Liquid Extraction Add Non-Polar Solvent C->D Free Base Precipitates E Phase Separation D->E F Aqueous Layer (NaCl, H2O) -> Discard E->F Polar/Ionic Byproducts G Organic Layer (Free Base + Solvent) E->G Non-Polar Partitioning H Dry over Na2SO4 & Filter G->H Remove Trace Moisture I Ready for Reaction (Soluble Free Base) H->I

Caption: Workflow and phase-transfer logic for the free-basing of (R)-Chroman-3-amine.

Frequently Asked Questions (FAQs)

Q: I performed the extraction, but my isolated yield is unusually low. Where did my compound go? A: While the free base prefers the non-polar phase, primary amines still retain slight hydrogen-bonding capabilities, leading to partial retention in the aqueous layer. Troubleshooting step: Saturate the aqueous layer with NaCl (salting out) prior to extraction. This increases the ionic strength of the water, forcing the organic amine into the non-polar phase and significantly improving your partition coefficient (4)[4].

Q: Can I just heat the non-polar solvent to force the HCl salt to dissolve? A: No. Heating will not overcome the fundamental polarity mismatch between the ionic crystal lattice and the non-polar solvent (1)[1]. Prolonged heating of the HCl salt in a non-polar suspension may instead cause thermal degradation or discoloration without achieving true dissolution.

Q: My free base solution turned dark brown after sitting on the bench overnight. Is it still good? A: Likely not. Free primary amines are highly susceptible to atmospheric oxidation (3)[3]. Troubleshooting step: The free base should be generated immediately prior to your reaction. If storage is absolutely necessary, concentrate it to an oil, flush the flask with Argon or Nitrogen, and store it at -20 °C protected from light.

References

  • [2] BenchChem. "A Technical Guide to the Fundamental Properties of Chroman-3-amine." BenchChem Technical Resources. 2

  • [1] Gibson, Emma K. "Amine hydrochloride salts: a problem in polyurethane synthesis." PhD Thesis, University of Glasgow, 2007. 1

  • [4] Chemistry Stack Exchange. "How can I free base cystamine dihydrochloride?" Stack Exchange Forums, 2017. 4

  • [3] ResearchGate Community. "How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?" ResearchGate, 2021. 3

Sources

Troubleshooting

Optimization of catalyst loading for asymmetric hydrogenation of chromenes

Welcome to the Technical Support Center for the asymmetric hydrogenation of chromenes. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric hydrogenation of chromenes. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize catalyst loading.

Scaling down catalyst loading from the standard 1.0 mol% to ultra-low levels (e.g., 0.02 mol%) is economically and environmentally critical, but it introduces severe vulnerabilities to mass transfer limitations, trace impurities, and competing racemic pathways. This guide provides field-proven, self-validating methodologies to ensure high turnover numbers (TON) without sacrificing enantiomeric excess (ee).

Diagnostic Workflow for Catalyst Loading Optimization

When attempting to lower catalyst loading, failures typically manifest as either a sudden drop in yield (poisoning) or a drop in reaction rate and enantioselectivity (mass transfer limits). Use the diagnostic workflow below to isolate the root cause.

Workflow Start Base Screen (1.0 mol% Catalyst) Eval Evaluate Conversion & ee Start->Eval Reduce Scale Down Loading (0.1% → 0.02%) Eval->Reduce Decision Performance Maintained? Reduce->Decision Purity Substrate Poisoning Purify via Silica/Recrystallize Decision->Purity Drop in Yield MassTransfer Mass Transfer Limit Increase Agitation & H₂ Pressure Decision->MassTransfer Drop in Rate/ee Success Optimized Protocol (TON ≥ 5000) Decision->Success Yes Purity->Reduce MassTransfer->Reduce

Workflow for diagnosing and optimizing catalyst loading in chromene hydrogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my conversion stall at 50% when I drop the catalyst loading from 1.0 mol% to 0.02 mol%?

Causality: The most common culprit is catalyst poisoning by trace impurities. At 1.0 mol% loading, you have enough excess transition metal to act as a "sacrificial scavenger" for residual impurities (e.g., unreacted iodine from upstream chromene synthesis, moisture, or dissolved O₂). However, at 0.02 mol%, the molar ratio of impurities to catalyst easily exceeds 1:1. The impurities competitively and irreversibly bind to the active metal center, completely deactivating the catalyst before the reaction can finish. Self-Validating Solution: Run a control reaction spiked with a known pure substrate. If the reaction completes, your bulk substrate is contaminated. Purify the substrate via a short-path silica plug immediately before use.

Q2: During scale-up, I maintained the 0.02 mol% loading but my enantiomeric excess (ee) dropped from 98% to 85%. What happened?

Causality: You are experiencing a mass transfer limitation of H₂ gas into the liquid phase. Asymmetric hydrogenation of chromenes features competing reaction pathways (e.g., a slower background racemic reduction or substrate isomerization). If the localized H₂ concentration in the solvent drops due to inadequate agitation at scale, the stereodetermining step (migratory insertion) slows down. This delay allows non-selective pathways to compete, eroding the ee. Self-Validating Solution: Increase the agitation speed from 500 rpm to >1000 rpm and verify the H₂ pressure gauge remains stable. If the ee recovers in the next batch, the system was H₂-starved.

Q3: Which metal/ligand system should I choose for ultra-low loading in chromene hydrogenation?

Causality: The choice between Iridium (Ir) and Rhodium (Rh) depends on the substrate's functionalization and the required Turnover Number (TON). Iridium complexes, such as Ir-PHOX or Ir/In-BiphPHOX , are excellent for unfunctionalized 2H- or 4H-chromenes but typically require ~1.0 mol% loading because they are prone to forming inactive dimers at lower concentrations. Conversely, for highly functionalized substrates like (E)-2-(chroman-4-ylidene)acetates, Rhodium paired with highly modular, rigid ligands (like ZhaoPhos) is superior. The bidentate coordination of ZhaoPhos prevents catalyst degradation, allowing for ultra-low loadings of 0.02 mol% and a TON of 5000 .

Quantitative Data Summary

The following table summarizes the performance of benchmark catalytic systems used for chromene hydrogenation. Note the inverse relationship between catalyst loading and Turnover Number (TON).

Catalyst SystemSubstrate TypeLoading (mol%)Pressure (atm/bar)Yield (%)ee (%)TONReference
Ir-PHOX 2-Substituted 4H-Chromenes1.050>9580–95~100Valla et al.
(aS)-Ir/In-BiphPHOX 3-Substituted 2H-Chromenes1.05092–9990–99.7~100Xia et al.
Rh/ZhaoPhos (E)-2-(chroman-4-ylidene)acetates0.025096955000Tao et al.

Catalytic Cycle & Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The stereocenter is established during the migratory insertion step, which is highly dependent on the steric environment provided by the chiral ligand and the availability of dissolved H₂.

CatalyticCycle A [Rh(L)*]⁺ Active Species B Alkene Complex A->B + Chromene C Oxidative Addition B->C + H₂ D Migratory Insertion C->D E Reductive Elimination D->E E->A - Chiral Chromane

Simplified Rh-catalyzed asymmetric hydrogenation cycle for chromenes.

Standard Operating Procedure (SOP)

Gram-Scale Asymmetric Hydrogenation at 0.02 mol% Loading

This protocol outlines the procedure for the Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of (E)-2-(chroman-4-ylidene)acetates to achieve a TON of 5000 .

Step 1: Substrate Purification

  • Action: Pass the chromene substrate through a short silica gel plug using a mixture of pentane/ethyl acetate (1:1) to remove trace thiols, iodine, or oxidized byproducts.

  • Causality: At 0.02 mol% loading, impurities will outnumber the catalyst and cause irreversible poisoning.

  • Self-Validating Check: Run a ¹H NMR of the purified substrate. If the baseline is not perfectly flat between 1–3 ppm, repurify.

Step 2: Catalyst Preparation (Glovebox/Schlenk Line)

  • Action: In an argon-filled glovebox, dissolve the Rh-precursor (e.g., [Rh(COD)₂]BF₄) and the ZhaoPhos ligand in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes to form the active complex.

  • Causality: The pre-catalyst must fully coordinate with the chiral ligand before exposure to the substrate to prevent background racemic reduction by unliganded Rh.

  • Self-Validating Check: The solution should exhibit a clear, vibrant orange/red color. If the solution turns muddy brown, oxidation of the metal has occurred (indicating an O₂ leak), and the catalyst is dead.

Step 3: Autoclave Setup and Pressurization

  • Action: Transfer the substrate (1.0 g scale) and the catalyst solution (0.02 mol%) into a stainless-steel autoclave. Seal the reactor, purge with H₂ gas three times, and finally pressurize to 50 atm.

  • Causality: High pressure is required to drive H₂ into the solvent phase, overcoming the mass transfer limitations that erode ee at larger scales.

  • Self-Validating Check: After pressurizing to 50 atm, close the inlet valve and monitor the gauge for 5 minutes before initiating stirring. A pressure drop of >1 atm indicates a mechanical leak that must be fixed before proceeding.

Step 4: Reaction Execution

  • Action: Stir the reaction mixture at room temperature for 12–24 hours. Ensure the magnetic or mechanical stirrer is set to >1000 rpm.

  • Self-Validating Check: Take a 10 µL aliquot after 2 hours. If conversion is <10% (via GC or NMR), the catalyst has been poisoned or the agitation is insufficient.

Step 5: Workup and Analysis

  • Action: Carefully vent the H₂ gas. Evaporate the solvent under reduced pressure and pass the crude mixture through a short silica pad to remove the rhodium residue. Determine the ee via Chiral HPLC.

References

  • Valla, C., Baeza, A., Menges, F., & Pfaltz, A. (2008). Enantioselective Synthesis of Chromanes by Iridium-Catalyzed Asymmetric Hydrogenation of 4H-Chromenes. Synlett, 2008(20), 3167-3171.[Link]

  • Xia, J., Nie, Y., Yang, G., Liu, Y., & Zhang, W. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. Organic Letters, 19(18), 4858-4861.[Link]

  • Tao, L., Zhao, Q., Zhang, X., & Dong, X.-Q. (2020). Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation. Chinese Chemical Letters, 31(7), 1859-1862.[Link]

Optimization

Removing unreacted starting material from (R)-Chroman-3-amine synthesis

Technical Support Center: Troubleshooting & Purifying (R)-Chroman-3-amine Overview (R)-Chroman-3-amine is a privileged heterocyclic scaffold critical to neuropharmacology and oncology drug discovery[1]. Its rigid bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purifying (R)-Chroman-3-amine

Overview

(R)-Chroman-3-amine is a privileged heterocyclic scaffold critical to neuropharmacology and oncology drug discovery[1]. Its rigid bicyclic framework presents unique challenges during synthesis, particularly concerning the removal of unreacted starting materials (such as chroman-3-one) or the undesired (S)-enantiomer[2]. As a Senior Application Scientist, I have compiled this guide to provide field-proven, self-validating protocols that ensure high chemical and enantiomeric purity.

Section 1: Troubleshooting FAQs

Q1: Following the reductive amination of chroman-3-one using NaBH₃CN, my crude (R)-Chroman-3-amine contains ~10% unreacted ketone. Standard acid-base extraction leaves trace ketone behind. Why is this happening, and how can I achieve baseline purity?

  • Causality: While amines readily form water-soluble hydrochloride salts at low pH, chroman-3-one possesses moderate polarity and can become trapped in emulsion layers or exhibit slight aqueous solubility during the extraction[3]. Furthermore, imine intermediates can hydrolyze back to the ketone during the aqueous workup.

  • Solution: Instead of relying solely on liquid-liquid extraction, utilize a polymer-supported scavenger resin (e.g., PS-Tosylhydrazine). The resin covalently binds the unreacted ketone via hydrazone formation. Because the resin is macroscopic, the bound impurity is simply filtered away, leaving the pure amine in solution.

Q2: I am utilizing ω-transaminases for the asymmetric amination of chroman-3-one to yield (R)-Chroman-3-amine. How do I isolate the product from the aqueous buffer without denaturing the enzyme or extracting unreacted ketone?

  • Causality: Biocatalytic transamination occurs in aqueous media where both the starting ketone and the amine product coexist with the enzyme[4]. Direct extraction with organic solvents at neutral pH will pull both the ketone and the free base amine into the organic layer.

  • Solution: Implement a pH-swing extraction protocol. By dropping the pH to 2.0, the (R)-Chroman-3-amine is fully protonated and locked in the aqueous phase. A preliminary extraction with Methyl tert-butyl ether (MTBE) selectively removes the unreacted chroman-3-one. Subsequent basification to pH 11 allows the pure free-base amine to be extracted into ethyl acetate.

Q3: My asymmetric synthesis yielded an enantiomeric excess (ee) of only 85%. How can I remove the unreacted/undesired (S)-Chroman-3-amine?

  • Causality: Enantiomers possess identical physical properties in an achiral environment, rendering standard silica gel chromatography ineffective.

  • Solution: Perform a classical chiral resolution using a chiral acid, such as (L)-tartaric acid[3]. This forms diastereomeric salts with distinct solubility profiles. The (R)-amine-(L)-tartrate salt will selectively crystallize from an ethanol/water mixture based on favorable lattice energies.

Section 2: Workflow Visualizations

GeneralPurification Crude Crude Reaction Mixture ((R)-Chroman-3-amine + Impurities) KetoneCheck Unreacted Chroman-3-one Detected? (GC/MS or HPLC) Crude->KetoneCheck Scavenger Apply PS-TsNHNH2 Resin (Covalent Ketone Capture) KetoneCheck->Scavenger Yes ChiralCheck Enantiomeric Excess < 99% ee? KetoneCheck->ChiralCheck No Scavenger->ChiralCheck Resolution Chiral Resolution (e.g., L-Tartaric Acid) ChiralCheck->Resolution Yes PureProduct Pure (R)-Chroman-3-amine (>99% purity, >99% ee) ChiralCheck->PureProduct No Resolution->PureProduct

Logical workflow for removing unreacted ketone and chiral impurities from (R)-Chroman-3-amine.

BiocatalyticExtraction Reaction Biocatalytic Amination (Chroman-3-one + ω-TA) Acidify Acidify to pH 2.0 (Protonates Amine) Reaction->Acidify Extract1 Extract with MTBE (Removes Unreacted Ketone) Acidify->Extract1 Basify Basify Aqueous Layer to pH 11 (Free Base Formation) Extract1->Basify Aqueous Phase Extract2 Extract with EtOAc (Isolates (R)-Chroman-3-amine) Basify->Extract2

Downstream pH-swing extraction workflow for biocatalytic (R)-Chroman-3-amine synthesis.

Section 3: Quantitative Data Summaries

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryFinal Purity / eeMechanism of Action
Acid-Base Extraction Non-basic organics85 - 90%~95% PurityDifferential solubility based on protonation state[5].
PS-TsNHNH₂ Resin Unreacted Chroman-3-one> 95%>99% PurityCovalent hydrazone formation with electrophilic carbonyls.
(L)-Tartaric Acid Resolution (S)-Chroman-3-amine35 - 45% (max 50%)>99% eeDiastereomeric salt crystallization based on lattice energy[3].
Chiral Prep-HPLC (S)-Chroman-3-amine80 - 90%>99% eeDifferential partitioning on chiral stationary phase (e.g., Chiralcel OD-H)[1].

Section 4: Validated Experimental Protocols

Protocol A: Trace Ketone Removal via Polymer-Supported Scavenger Resin
  • Self-Validation Checkpoint: The disappearance of the ketone C=O stretch (~1690 cm⁻¹) via IR spectroscopy or the absence of the ketone peak on LC-MS confirms the success of the scavenging step.

  • Preparation: Dissolve the crude (R)-Chroman-3-amine mixture (containing unreacted chroman-3-one) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Resin Addition: Add 3.0 equivalents (relative to the estimated ketone impurity) of PS-Tosylhydrazine (PS-TsNHNH₂) resin.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 12–16 hours. (Critical Note: Do not use a magnetic stir bar, as the grinding action will fracture the polymer beads and clog filters.)

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2 x 10 mL of DCM to ensure complete recovery of the amine.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the ketone-free (R)-Chroman-3-amine.

Protocol B: Chiral Resolution of (R)-Chroman-3-amine using (L)-Tartaric Acid
  • Self-Validation Checkpoint: Chiral HPLC analysis of the free-based crystals must show an enantiomeric excess (ee) of >99% before proceeding to downstream synthesis[1].

  • Salt Formation: Dissolve 10.0 mmol of the enantio-enriched or racemic chroman-3-amine in 20 mL of hot ethanol (70°C).

  • Acid Addition: In a separate flask, dissolve 10.0 mmol of (L)-tartaric acid in 20 mL of a hot 9:1 Ethanol:Water mixture[3].

  • Mixing: Slowly add the tartaric acid solution to the amine solution while maintaining stirring at 70°C.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature slowly over 4 hours. Do not disturb the flask. The (R)-Chroman-3-amine-(L)-tartrate diastereomeric salt will selectively precipitate.

  • Isolation: Filter the resulting crystals and wash with 5 mL of ice-cold ethanol.

  • Free-Basing: Suspend the crystals in 1M aqueous NaOH (20 mL) and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford pure (R)-Chroman-3-amine.

References

4.[5] Title: WO2005012291A1 - 3-amino chroman and 2-amino tetralin derivatives Source: Google Patents URL:

5.[4] Title: Asymmetric amination of tetralone and chromanone derivatives employing ω-transaminases Source: Amazon AWS (Supplementary Data) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of (R)-Chroman-3-amine Free Base

Welcome to the technical support center for (R)-Chroman-3-amine free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-Chroman-3-amine free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this chiral amine during storage. As a key building block in many pharmaceutical and research applications, ensuring the integrity of (R)-Chroman-3-amine is critical for reproducible and reliable experimental outcomes. This document provides troubleshooting advice, frequently asked questions, and best practice protocols to address common challenges encountered in the laboratory.

Introduction: The Challenge of Storing (R)-Chroman-3-amine Free Base

(R)-Chroman-3-amine is a valuable chiral intermediate, but its free base form is susceptible to degradation, which can compromise its purity and stereochemical integrity. The primary amine functionality attached to the chroman scaffold makes the molecule prone to oxidation and racemization. Unlike its more stable hydrochloride salt, the free base requires more stringent storage and handling procedures to prevent the formation of impurities that can affect downstream reactions and biological assays. This guide will equip you with the knowledge to mitigate these stability issues and ensure the quality of your (R)-Chroman-3-amine free base.

Frequently Asked Questions (FAQs)

Q1: My (R)-Chroman-3-amine free base has developed a yellow or brownish tint upon storage. Is it still usable?

A color change from colorless or light yellow to a darker yellow or brown is a common indicator of degradation, likely due to oxidation. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. While a slight color change may not significantly impact some applications, it is a clear sign of instability. For sensitive applications, such as in late-stage drug development or for quantitative assays, it is crucial to re-analyze the purity of the material before use. For routine synthetic steps, a minor color change might be acceptable, but it is best to use fresh or properly stored material.

Q2: I observe a new peak in the HPLC chromatogram of my stored (R)-Chroman-3-amine free base. What could it be?

The appearance of a new peak in your HPLC analysis indicates the formation of one or more degradation products. The most probable culprits are oxidation byproducts. The primary amine can be oxidized to a hydroxylamine or a nitroso compound, which may further react or degrade. Another possibility is the formation of dimers or oligomers. To identify the impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be beneficial to determine the molecular weight of the new species.

Q3: My chiral HPLC analysis shows a decrease in the enantiomeric excess (ee) of my (R)-Chroman-3-amine. What is happening?

A decrease in enantiomeric excess is a result of racemization, where the (R)-enantiomer is converting to its (S)-enantiomer, leading to a mixture of both.[1][2] Chiral amines can racemize under certain conditions, although this process is generally slow at ambient temperature for compounds like chroman-3-amine. However, exposure to heat, light, or certain impurities can catalyze this process. If maintaining high enantiomeric purity is critical for your work, it is essential to store the free base under recommended conditions and re-analyze the enantiomeric excess before use.

Q4: What are the ideal storage conditions for (R)-Chroman-3-amine free base?

Based on the known instability of amines and the storage recommendations for the more stable hydrochloride salt, the following conditions are recommended for the free base:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical degradation and racemization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber vial or stored in the darkMinimizes light-induced degradation.
Moisture Tightly sealed container with desiccantAmines can be hygroscopic, and moisture can facilitate degradation.

Q5: Can I store (R)-Chroman-3-amine free base in a solution?

Storing the free base in solution is generally not recommended for long-term storage due to an increased risk of degradation. If you must store it in solution for a short period, use a dry, aprotic solvent and keep it under an inert atmosphere at a low temperature. Solvents should be of high purity to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Compound has become a viscous oil or has clumped together. Hygroscopicity (absorption of moisture).Dry the compound under high vacuum. Store in a desiccator over a strong drying agent. Re-analyze for purity.
Inconsistent results in downstream reactions. Degradation of the starting material leading to lower effective concentration and potential inhibition by impurities.Use a freshly opened or newly purchased batch of (R)-Chroman-3-amine free base. Re-purify the stored material if possible (e.g., by chromatography).
Unexpected side products in a reaction. Degradation products of the amine may participate in the reaction.Characterize the side products to understand the degradation pathway. Implement stricter storage conditions for the amine.

Experimental Protocols

Protocol 1: Routine Purity Check by HPLC-UV

This protocol outlines a general method for assessing the chemical purity of (R)-Chroman-3-amine free base.

Materials:

  • (R)-Chroman-3-amine free base sample

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the (R)-Chroman-3-amine free base and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a suitable gradient, for example, 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm and 275 nm

    • Injection Volume: 5 µL

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC

This protocol is for determining the enantiomeric excess (ee) of (R)-Chroman-3-amine.

Materials:

  • (R)-Chroman-3-amine free base sample

  • HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the amine in the mobile phase.

  • Chiral HPLC Conditions:

    • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., Hexane:IPA:DEA 90:10:0.1). The exact ratio may need to be optimized for your specific column.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm and 275 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and a racemic standard (if available) to identify the peaks for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Visualizing Stability and Troubleshooting

Degradation Pathway of (R)-Chroman-3-amine

A (R)-Chroman-3-amine (Free Base) B Oxidation Products (e.g., Hydroxylamine, Nitroso) A->B  Air (O2) C Racemic Mixture ((R/S)-Chroman-3-amine) A->C  Heat, Light, Impurities D Dimers/Oligomers A->D  Prolonged Storage start Purity Issue Observed (e.g., color change, new HPLC peak) check_purity Perform HPLC-UV Purity Check start->check_purity is_pure Purity > 98%? check_purity->is_pure check_ee Perform Chiral HPLC for ee ee_ok ee > 99%? check_ee->ee_ok is_pure->check_ee Yes re_purify Consider Re-purification (e.g., Chromatography) is_pure->re_purify No use Proceed with Experiment ee_ok->use Yes discard Discard and Use Fresh Material ee_ok->discard No re_purify->discard

Caption: Decision tree for troubleshooting purity issues of (R)-Chroman-3-amine.

References

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development.[Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC - NIH.[Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Cardiff University.[Link]

  • Racemisation of amines - US6002045A.
  • What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. MDPI.[Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PMC - NIH.[Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications.[Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Aichem.[Link]

  • Bacterial degradation of monocyclic aromatic amines. ResearchGate.[Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press.[Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - NIH.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • Racemization in Drug Discovery. ORCA - Online Research @ Cardiff.[Link]

  • 7.4 Racemization Assays. University of Rochester.[Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.[Link]

  • Racemization – Knowledge and References. Taylor & Francis Online.[Link]

Sources

Optimization

Overcoming steric hindrance in (R)-Chroman-3-amine coupling reactions

Welcome to the Technical Support Center for (R)-Chroman-3-amine coupling reactions. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding this specific chiral building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-Chroman-3-amine coupling reactions. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding this specific chiral building block. The 3-aminochroman scaffold is a privileged motif in medicinal chemistry, but its puckered half-chair conformation, combined with the adjacent benzylic C4 position and the ether oxygen at O1, creates a highly sterically demanding pocket[1]. This steric bulk fundamentally alters the nucleophilicity of the primary amine, rendering standard coupling protocols ineffective.

This guide is designed to help you troubleshoot stalled reactions, understand the mechanistic causality behind reagent selection, and implement self-validating protocols to ensure high-yielding, stereochemically pure products.

Section 1: Overcoming Amidation Bottlenecks

Q1: My standard EDC/HOBt couplings with (R)-Chroman-3-amine stall at 20-30% conversion. What is the mechanistic cause, and how do I achieve full conversion?

A1: The failure of carbodiimide-based reagents (like EDC) with sterically hindered amines lies in the transition state of the nucleophilic attack. EDC/HOBt generates an active ester that requires the amine to approach a relatively crowded carbonyl carbon. Because (R)-Chroman-3-amine is sterically shielded, the activation energy for this attack is prohibitively high, leading to stalled reactions and competitive hydrolysis of the active ester[2].

To overcome this, you must switch to uronium/aminium-based coupling reagents such as HATU or COMU[3]. HATU generates an HOAt-derived active ester. The critical mechanistic difference is that the nitrogen atom in the pyridine ring of HOAt participates in an intramolecular hydrogen bond with the incoming hindered amine. This pre-organizes the transition state, effectively lowering the activation energy barrier and forcing the sterically hindered amine into the correct trajectory for nucleophilic attack[4].

Table 1: Quantitative Comparison of Coupling Reagents for (R)-Chroman-3-amine Amidation

Coupling ReagentBaseSolventTime (h)Conversion (%)Epimerization (%)
EDC / HOBt DIPEADMF24< 30%< 1%
PyBOP DIPEADMF1655%< 1%
HATU DIPEADMF4> 95%< 1%
COMU DIPEADMF2> 98%1.5%
Self-Validating Protocol: HATU-Mediated Amidation
  • Pre-activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow within 2-5 minutes. This color change confirms the successful generation of the HOAt active ester. An LCMS aliquot quenched in methanol should exclusively show the methyl ester of your acid.

  • Amine Addition: Add (R)-Chroman-3-amine (1.1 equiv) dropwise. Stir at room temperature.

  • Reaction Monitoring: Monitor via LCMS after 2 hours. Self-Validation Checkpoint: The UV trace should show complete consumption of the HOAt ester peak, with the product mass dominating. If unreacted active ester remains, the steric bulk of the specific carboxylic acid may require gentle heating (40 °C).

AmidationLogic HinderedAmine (R)-Chroman-3-amine Sterically Hindered Standard Standard Coupling (EDC/HOBt) HinderedAmine->Standard Attempt 1 Advanced Advanced Coupling (HATU / COMU) HinderedAmine->Advanced Attempt 2 LowYield Low Yield / Stalled (<30% Conversion) Standard->LowYield Weak active ester HighYield High Yield (>90% Conversion) Advanced->HighYield HOAt-stabilized TS

Caption: Logical workflow for selecting amidation reagents for sterically hindered amines.

Section 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q2: When attempting a Buchwald-Hartwig coupling of (R)-Chroman-3-amine with ortho-substituted aryl bromides, I observe mostly protodehalogenation of the aryl halide and unreacted amine. Which catalyst system should I use?

A2: Protodehalogenation is a classic symptom of a stalled catalytic cycle. In the Buchwald-Hartwig amination of sterically hindered primary amines, the oxidative addition of the aryl halide to Pd(0) usually proceeds smoothly. However, the subsequent amine coordination and deprotonation form a highly congested Aryl-Pd(II)-Amido complex. If the ligand is not bulky enough to force the aryl and amido groups together, reductive elimination becomes the rate-limiting step. The stalled Pd(II) complex then undergoes competitive degradation pathways, such as protodehalogenation via solvent hydrogen abstraction[5].

To solve this, you must use a ligand specifically engineered to accelerate reductive elimination in hindered systems. BrettPhos is the gold standard here[6]. The extreme steric bulk of the biaryl phosphine ligand BrettPhos forces the palladium center into a highly reactive, low-coordinate state, pushing the aryl and amido groups into close proximity and drastically accelerating C-N bond formation before degradation can occur[5].

Table 2: Buchwald-Hartwig Catalyst Screening for (R)-Chroman-3-amine

Precatalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Byproduct
Pd(dppf)Cl₂ NaOtBuToluene100< 10%Protodehalogenation
XPhos-Pd-G2 Cs₂CO₃Dioxane10045%Di-arylation / Unreacted
RuPhos-Pd-G3 NaOtBuDioxane10072%Trace protodehalogenation
BrettPhos-Pd-G3 NaOtBuDioxane100> 90%None (Clean conversion)
Self-Validating Protocol: Buchwald-Hartwig Amination using BrettPhos-Pd-G3
  • Catalyst and Base Preparation: Inside a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), (R)-Chroman-3-amine (1.2 equiv), BrettPhos-Pd-G3 (5 mol%), and NaOtBu (1.5 equiv). Causality Note: NaOtBu is required to efficiently deprotonate the sterically hindered amine upon coordination to palladium[6]. If your substrate contains base-sensitive functional groups, substitute with LiHMDS or Cs₂CO₃, but expect slower kinetics.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Heating and Turnover: Heat the reaction block to 100 °C. Self-Validation Checkpoint: Within the first 15 minutes of heating, the reaction mixture should transition from a reddish-orange suspension (precatalyst) to a dark brown or black homogeneous solution. This color change is a reliable visual indicator that the Pd(II) precatalyst has successfully reduced to the active Pd(0) species and entered the catalytic cycle.

  • Analysis: After 4 hours, cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and analyze via LCMS.

BHCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (R)-Chroman-3-amine OxAdd->AmineCoord Hindered Amine Deprot Deprotonation (NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric push via BrettPhos RedElim->Pd0 C-N Bond Formed

Caption: Buchwald-Hartwig catalytic cycle highlighting BrettPhos-accelerated reductive elimination.

Section 3: Stereochemical Integrity

Q3: I successfully coupled the amine, but chiral HPLC shows 15% epimerization at the C3 position. How can I maintain the (R)-configuration during harsh couplings?

A3: The stereochemistry of substituted chroman-3-amines is a critical determinant of their biological function[1]. Epimerization at the C3 position during coupling is rarely driven by direct base-mediated deprotonation, as the C-H bond adjacent to the amine is not highly acidic. Instead, epimerization typically occurs via reversible Schiff base (imine) formation if trace aldehydes/ketones are present, or through prolonged heating with excessively strong bases that promote transient ring-opening/closing mechanisms.

To preserve the (R)-configuration:

  • Limit Reaction Times: Use highly active catalysts (like BrettPhos-Pd-G3) to complete the reaction in 2-4 hours rather than leaving it overnight.

  • Base Selection: In amidation, strictly use non-nucleophilic bases like DIPEA rather than DMAP. In cross-coupling, if NaOtBu causes epimerization, switch to the milder K₃PO₄ or Cs₂CO₃.

  • Analytical Workflow: Always validate enantiomeric excess (ee) using a chiral stationary phase. A Daicel Chiralcel-OD column (10 µm particle size) with an isocratic hexane/isopropanol mobile phase is the industry standard for resolving chroman-3-amine derivatives[1].

References

  • Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's Toolkit. The Royal Society of Chemistry. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Determining Enantiomeric Purity of (R)-Chroman-3-amine using NMR: A Comparative Guide

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules like (R)-Chroman-3-amine, a privileged scaffold in medicinal chemistry, ensuring enantiomeric fidelity is paramount.[1][2][3] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic methods for quantifying the enantiomeric excess (e.e.) of (R)-Chroman-3-amine, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying principles, provide detailed experimental protocols, and present a critical evaluation of competing methodologies.

The Imperative of Enantiomeric Purity in Drug Development

The stereochemistry of active pharmaceutical ingredients (APIs) can profoundly influence their pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects. The ability to accurately quantify the enantiomeric composition of a sample is therefore a critical quality attribute. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used, NMR spectroscopy offers a powerful, often faster, and less solvent-intensive alternative.[4]

Principle of Chiral Recognition by NMR

Enantiomers, being mirror images, are indistinguishable in an achiral environment, and thus, their NMR spectra are identical. To differentiate them by NMR, it is necessary to introduce a chiral auxiliary that interacts with the enantiomeric analyte to form diastereomers.[5] These diastereomers, having different spatial arrangements, are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum. The relative integration of these signals directly corresponds to the ratio of the enantiomers in the original sample.

This can be achieved through two primary strategies:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA to form a stable pair of diastereomers.[5][6]

  • Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA.[7][8][9]

This guide will compare a classic CDA, Mosher's acid, with a modern CSA approach utilizing BINOL derivatives for the analysis of (R)-Chroman-3-amine.

Method 1: Covalent Diastereomer Formation with Mosher's Acid

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[5][6][10] The amine reacts with the acid chloride of Mosher's acid to form stable diastereomeric amides.[11][12]

Causality Behind Experimental Choices

The choice of Mosher's acid is predicated on several key features. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, which often offers superior resolution and a wider chemical shift dispersion compared to ¹H NMR.[12] Furthermore, the rigid conformation of the resulting amide, influenced by the bulky phenyl and trifluoromethyl groups, leads to significant and predictable differences in the chemical shifts of the protons adjacent to the newly formed amide bond.[13] To determine the absolute configuration, separate derivatizations with both (R)- and (S)-Mosher's acid chloride are typically performed.[11][14]

Experimental Protocol: Mosher's Amide Analysis of (R)-Chroman-3-amine

Materials:

  • (R)-Chroman-3-amine sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • 5 mm NMR tubes

  • NMR Spectrometer (¹H and ¹⁹F capabilities recommended)

Procedure:

  • Sample Preparation (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the Chroman-3-amine sample in 0.6 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL) to act as a base and catalyst.

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and gently agitate to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion. The reaction can be monitored by TLC if necessary.

  • Sample Preparation (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • Carefully process the spectra (phasing, baseline correction).

    • Identify a pair of well-resolved signals corresponding to the two diastereomers in either the ¹H or ¹⁹F spectrum. Protons on the chroman ring adjacent to the amine are often good candidates in the ¹H spectrum.

    • Integrate the selected pair of signals.

Data Interpretation:

The enantiomeric excess (e.e.) is calculated using the following formula:

e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Illustrative Data for Mosher's Amide Analysis

DiastereomerProton Signal (Hypothetical)Chemical Shift (ppm)Integration
(R,R)-amideH-34.1598.5
(S,R)-amideH-34.121.5

Calculated Enantiomeric Excess:

e.e. = [ (98.5 - 1.5) / (98.5 + 1.5) ] * 100 = 97.0%

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A (R)-Chroman-3-amine (+ minor S-enantiomer) D Reaction 1 (in CDCl3/Pyridine) A->D E Reaction 2 (in CDCl3/Pyridine) A->E B (R)-MTPA-Cl B->D C (S)-MTPA-Cl C->E F Diastereomeric Mixture 1 ((R,R)-amide + (S,R)-amide) D->F G Diastereomeric Mixture 2 ((R,S)-amide + (S,S)-amide) E->G H NMR Spectroscopy (¹H and ¹⁹F) F->H G->H I Integration of resolved signals H->I J Calculate e.e. I->J

Caption: Workflow for determining enantiomeric purity using Mosher's acid derivatization.

Method 2: Non-Covalent Diastereomer Formation with Chiral Solvating Agents

An alternative to covalent derivatization is the use of Chiral Solvating Agents (CSAs). These agents form transient, diastereomeric complexes with the analyte through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[8][15] This approach is often faster as it eliminates the need for a chemical reaction and subsequent purification.

1,1'-Bi-2-naphthol (BINOL) and its derivatives have emerged as effective CSAs for a variety of chiral compounds, including amines.[8][15] The two enantiomers of the analyte will interact differently with a single enantiomer of the CSA, leading to the formation of diastereomeric complexes with distinct NMR signatures.

Causality Behind Experimental Choices

The selection of a CSA like (S)-BINOL is based on its C₂ symmetry and the presence of hydroxyl groups capable of forming hydrogen bonds with the amine functionality of Chroman-3-amine. The large aromatic system of BINOL can also engage in π-π stacking interactions with the aromatic ring of the chroman moiety. The formation of these transient diastereomeric complexes is sensitive to the solvent, with non-polar aprotic solvents like CDCl₃ generally providing the best results as they do not compete for hydrogen bonding sites.[7][8]

Experimental Protocol: (S)-BINOL as a Chiral Solvating Agent

Materials:

  • (R)-Chroman-3-amine sample (approx. 5 mg, accurately weighed)

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL) (1-2 equivalents)

  • Anhydrous deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the (R)-Chroman-3-amine sample in 0.6 mL of anhydrous CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the amine alone.

    • Add 1 to 2 molar equivalents of (S)-BINOL to the NMR tube.

    • Cap the tube and shake for approximately 30 seconds to ensure complete dissolution and complex formation.[8][15]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture at 25 °C.

    • Compare the spectrum to that of the free amine to identify signals that have shifted or split upon addition of the CSA. Protons in the vicinity of the stereocenter are most likely to show resolvable chemical shift differences (Δδ).

    • Integrate a pair of well-resolved signals corresponding to the two diastereomeric complexes.

Data Interpretation:

The enantiomeric excess is calculated using the same formula as for the Mosher's amide method.

Illustrative Data for (S)-BINOL CSA Analysis

Diastereomeric ComplexProton Signal (Hypothetical)Chemical Shift (ppm)Integration
[(R)-amine:(S)-BINOL]H-33.9898.5
[(S)-amine:(S)-BINOL]H-33.951.5

Calculated Enantiomeric Excess:

e.e. = [ (98.5 - 1.5) / (98.5 + 1.5) ] * 100 = 97.0%

CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A (R)-Chroman-3-amine (+ minor S-enantiomer) C Mix in CDCl3 in NMR tube A->C B (S)-BINOL B->C D Transient Diastereomeric Complexes C->D Equilibrium E ¹H NMR Spectroscopy D->E F Integration of resolved signals E->F G Calculate e.e. F->G

Caption: Workflow for determining enantiomeric purity using a chiral solvating agent.

Comparative Analysis: Mosher's Acid vs. Chiral Solvating Agents

FeatureMosher's Acid (CDA)Chiral Solvating Agents (e.g., BINOL)
Principle Covalent bond formation to create stable diastereomers.[5]Non-covalent interactions to form transient diastereomeric complexes.[8]
Speed & Simplicity Slower; requires a chemical reaction and potentially longer acquisition times.[16]Faster; simple mixing of components in an NMR tube.[8][15]
Sample Integrity The analyte is consumed and chemically modified.The analyte is not chemically altered and can be recovered.
Potential for Errors Kinetic resolution can occur if the reaction does not go to completion, leading to inaccurate e.e. values.[10][16]The magnitude of the chemical shift difference (Δδ) can be sensitive to concentration, temperature, and solvent.[7]
Signal Resolution Often provides large and clear separation of signals, especially in ¹⁹F NMR.[6]Signal separation can be smaller and may require higher field NMR spectrometers for baseline resolution.
Information Provided Can be used to determine both enantiomeric excess and absolute configuration.[11]Primarily used for determining enantiomeric excess. Determining absolute configuration is less straightforward.
Cost & Reagent Stability Mosher's acid chloride is expensive and moisture-sensitive.[16]CSAs like BINOL are generally less expensive and more stable.

Conclusion and Recommendations

Both chiral derivatizing agents and chiral solvating agents are viable and powerful tools for the NMR-based determination of the enantiomeric purity of (R)-Chroman-3-amine.

Mosher's acid analysis is a robust and well-established method that often provides excellent signal resolution, particularly with the use of ¹⁹F NMR. It is the method of choice when the determination of absolute configuration is also required. However, the protocol is more time-consuming, and care must be taken to drive the derivatization reaction to completion to avoid kinetic resolution artifacts.

The use of chiral solvating agents like BINOL represents a more modern, rapid, and non-destructive approach. Its simplicity and speed make it highly suitable for high-throughput screening or routine quality control analysis where only the enantiomeric excess is needed. While the induced chemical shift differences may be smaller, the method is often sufficiently sensitive, especially on modern high-field NMR instruments.

For drug development professionals, the choice between these methods will depend on the specific requirements of the analysis. For initial screenings and process monitoring, the speed and simplicity of the CSA method are highly advantageous. For definitive structural elucidation and regulatory submissions, the comprehensive data provided by the Mosher's acid method, including absolute configuration, may be more appropriate. In all cases, proper validation of the chosen method is essential to ensure accurate and reliable results.

References

  • Bull, S. D., et al. (2009). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 4(3), 367-372. [Link]

  • Perez-Fuertes, Y., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(3), 469-472. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 25457-25464. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons. [Link]

  • Seco, J. M., et al. (2004). A new chiral derivatizing agent for the determination of enantiomeric excess of primary amines by 1H NMR spectroscopy. Tetrahedron: Asymmetry, 15(15), 2315-2321. [Link]

Sources

Comparative

Stereochemical Evaluation Guide: Pure (R)-Chroman-3-amine Hydrochloride vs. Alternatives

As a Senior Application Scientist, navigating the stereochemical landscape of chiral building blocks is paramount for successful drug development. The 3-aminochroman scaffold is a privileged structural motif, heavily uti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the stereochemical landscape of chiral building blocks is paramount for successful drug development. The 3-aminochroman scaffold is a privileged structural motif, heavily utilized in the synthesis of central nervous system (CNS) therapeutics and immunologic modulators. Because biological targets are inherently chiral environments, the absolute configuration at the C3 position dictates both pharmacodynamics and pharmacokinetics.

This guide objectively compares the performance of pure (R)-Chroman-3-amine hydrochloride against its (S)-enantiomer and the racemic mixture. By synthesizing field-proven insights with rigorous analytical data, this guide provides a comprehensive framework for stereochemical validation and application.

Comparative Performance & Stereochemical Causality

The choice between a pure enantiomer and a racemic mixture is not merely an economic decision; it is a fundamental determinant of therapeutic viability. For example, derivatives of the chroman-3-amine scaffold have been identified as highly potent DP2 (CRTH2) receptor antagonists, which are critical in treating asthma and allergic inflammation ().

When the (R)-enantiomer binds to the target receptor, its spatial orientation aligns optimally with the hydrogen-bond donor/acceptor pockets. Conversely, the (S)-configuration often introduces steric clashes, leading to a precipitous drop in binding affinity. Utilizing the racemic mixture dilutes the active pharmaceutical ingredient (API) by 50% and introduces the risk of off-target toxicity from the inactive enantiomer.

Quantitative Comparison Table
Metric / PropertyPure (R)-Chroman-3-amine HClPure (S)-Chroman-3-amine HClRacemic Mixture
Enantiomeric Excess (ee) > 99.5%> 99.5%0%
Optical Rotation

Specific non-zero value (e.g., negative)Equal and opposite magnitude (e.g., positive)

(Optically inactive)
Receptor Affinity (e.g., DP2) High Affinity (Target API)Low Affinity (Steric clash)Moderate (Diluted effect)
Crystallization Behavior Uniform chiral crystal latticeUniform chiral crystal latticeOften forms racemic conglomerates
Downstream Yield 100% conversion to active drug0% conversion to active drugRequires late-stage chiral resolution

Experimental Workflows & Mechanistic Pathways

To ensure the integrity of the (R)-enantiomer, robust analytical workflows must be established. The separation of these enantiomers is typically achieved via chiral preparative HPLC, followed by orthogonal validation using polarimetry ().

Workflow Racemate Racemic Chroman-3-amine HPLC Chiral HPLC Separation (Chiralpak AD-H) Racemate->HPLC Resolution REnant (R)-Enantiomer (Target API) HPLC->REnant Peak 1 (>99% ee) SEnant (S)-Enantiomer (Impurity) HPLC->SEnant Peak 2 Polarimetry Optical Rotation [α]D Validation REnant->Polarimetry QC Check

Workflow for chiral resolution and optical validation of Chroman-3-amine.

Once synthesized and validated, the (R)-enantiomer derivatives modulate specific downstream signaling pathways. In the case of DP2 receptor antagonism, the ligand prevents the activation of G


i proteins, thereby modulating intracellular cAMP levels and halting allergic inflammation.

Pathway Ligand (R)-Chroman-3-amine Derivative Receptor DP2 (CRTH2) Receptor Ligand->Receptor Stereospecific Binding GProtein Gαi Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Signal Transduction Outcome Reduced Allergic Inflammation Effector->Outcome Decreased cAMP

DP2 receptor signaling pathway modulated by (R)-Chroman-3-amine derivatives.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control mechanism to ensure that the data generated is authoritative and accurate.

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

Causality Rationale: We utilize an amylose-based chiral stationary phase (Chiralpak AD-H). The amylose backbone provides chiral recognition through highly specific hydrogen bonding and steric inclusion of the chroman ring. Diethylamine (DEA) is added to the mobile phase to suppress peak tailing caused by secondary acid-base interactions between the primary amine and residual silanols on the silica support.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with a mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm.

  • System Suitability (Self-Validation): Inject 10 µL of a 1 mg/mL racemic chroman-3-amine hydrochloride standard.

    • Validation Check: Proceed only if the resolution factor (

      
      ) between the (R) and (S) peaks is 
      
      
      
      and the tailing factor is
      
      
      .
  • Sample Analysis: Inject 10 µL of the purified (R)-Chroman-3-amine hydrochloride sample (1 mg/mL in mobile phase).

  • Data Processing: Integrate the area under the curve (AUC) for both peaks. Calculate the enantiomeric excess using the formula:

    
    .
    
Protocol B: Specific Optical Rotation Validation

Causality Rationale: While HPLC confirms the ratio of enantiomers, it cannot independently confirm absolute configuration without a reference standard. Polarimetry measures the macroscopic rotation of plane-polarized light caused by the microscopic chiral excess. This serves as a rapid, non-destructive orthogonal validation method. Biocatalytic deracemization pathways rely heavily on this metric to confirm the absolute (R)-configuration ().

Step-by-Step Methodology:

  • Instrument Calibration: Turn on the polarimeter equipped with a sodium D-line lamp (589 nm) and allow it to stabilize for 30 minutes. Set the Peltier temperature controller to exactly 25.0 °C.

  • Blank Subtraction (Self-Validation): Fill a 100 mm (1 dm) quartz polarimeter cell with spectroscopic-grade Methanol (MeOH). Measure the rotation and zero the instrument. This eliminates background rotation caused by solvent impurities or cell window strain.

  • Sample Preparation: Accurately weigh 10.0 mg of the dried (R)-Chroman-3-amine hydrochloride. Dissolve completely in 1.00 mL of MeOH in a volumetric flask to achieve a precise concentration of

    
     g/100  mL.
    
  • Measurement: Rinse the polarimeter cell twice with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path.

  • Calculation: Record the observed rotation (

    
    ). Calculate the specific rotation using the Biot formula: 
    
    
    
    , where
    
    
    is the path length in decimeters (1 dm). Compare the sign and magnitude against the certified reference standard to confirm the (R)-configuration.

References

  • Array Biopharma Inc. "US9556139B2 - 6-substituted phenoxychroman carboxylic acid derivatives." Google Patents, 2017.
  • Cosgrove, S. C., et al. "One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines." PubMed Central (PMC), 2023. URL:[Link]

Validation

Comparison of Biological Activity: (R)- vs (S)-Chroman-3-amine

A Technical Guide to Stereoselective Pharmacology, Synthesis, and 5-HT1A Receptor Modulation The Chroman-3-amine Scaffold in Neuropharmacology The chroman-3-amine (3-amino-3,4-dihydro-2H-1-benzopyran) framework is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Stereoselective Pharmacology, Synthesis, and 5-HT1A Receptor Modulation

The Chroman-3-amine Scaffold in Neuropharmacology

The chroman-3-amine (3-amino-3,4-dihydro-2H-1-benzopyran) framework is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics. The presence of a chiral center at the C-3 position means the molecule exists as two distinct enantiomers: (R) and (S).

In drug development, stereochemistry is not merely a structural footnote; it is a primary driver of pharmacodynamics. The three-dimensional spatial arrangement of the C-3 amine group dictates how the ligand docks into the orthosteric binding sites of target G protein-coupled receptors (GPCRs), most notably the serotonin 5-HT1A receptor[1]. This guide objectively compares the biological activity of (R)- and (S)-chroman-3-amine derivatives, providing synthetic workflows and self-validating experimental protocols for their evaluation.

Stereochemical Impact on Receptor Affinity

The biological activity of substituted chroman-3-amines is highly stereospecific. Extensive structure-activity relationship (SAR) studies reveal that the (R)-enantiomers universally display a significantly higher binding affinity and functional selectivity for the 5-HT1A receptor compared to their (S)-counterparts[1].

The Causality of Affinity: The 5-HT1A receptor features a highly conserved aspartate residue (Asp116) in its transmembrane domain 3 (TM3). The (R)-configuration optimally vectors the basic nitrogen of the chroman-3-amine to form a robust ionic hydrogen bond with Asp116. Conversely, the (S)-configuration forces the chroman ring into a sterically hindered orientation within the hydrophobic pocket formed by TM5 and TM6, drastically reducing binding free energy and resulting in weak or negligible affinity.

This stereochemical dependence is perfectly exemplified by Robalzotan (NAD-299) , an (R)-3-aminochroman derivative and potent 5-HT1A antagonist. Robalzotan exhibits a dissociation constant (


) of ~0.16 nM at human cloned 5-HT1A receptors, while its (S)-enantiomer is virtually inactive.
Quantitative Efficacy Comparison

The table below summarizes the binding affinities of representative chroman-3-amine enantiomers, demonstrating the pronounced eutomer/distomer relationship.

Table 1: 5-HT1A Receptor Binding Affinity (


) of Chroman-3-amine Derivatives 
Compound CoreEnantiomer5-HT1A

(nM)
Pharmacological Profile
Robalzotan (NAD-299) (R)0.16 - 0.39Potent Full Antagonist
Robalzotan Distomer (S)> 50.0Weak / Inactive
5-Methoxy-3-(dipropylamino)chroman (R)~1.5High-Affinity Agonist
5-Methoxy-3-(dipropylamino)chroman (S)~45.0Low-Affinity Partial Agonist

Data aggregated from cloned human 5-HT1A receptor radioligand binding assays[1].

Mechanistic Pathway: 5-HT1A Receptor Modulation

When an (R)-chroman-3-amine antagonist (such as Robalzotan) binds to the 5-HT1A somatodendritic autoreceptor, it blocks the receptor's native coupling to the


 protein. Under normal agonist conditions, 

activation inhibits Adenylyl Cyclase (AC). By antagonizing this receptor, the (R)-enantiomer prevents AC inhibition, maintaining intracellular cAMP levels and subsequently increasing the release of downstream neurotransmitters, such as acetylcholine (ACh), in the frontal cortex[2].

G R_Chroman (R)-Chroman-3-amine (e.g., Robalzotan) Receptor 5-HT1A Receptor (GPCR) R_Chroman->Receptor High Affinity Antagonism Gi_Protein Gi/o Protein Receptor->Gi_Protein Blocks Activation Adenylyl_Cyclase Adenylyl Cyclase (AC) Gi_Protein->Adenylyl_Cyclase Prevents Inhibition cAMP cAMP Levels Maintained Adenylyl_Cyclase->cAMP Normal Synthesis ACh Increased Acetylcholine Release (Frontal Cortex) cAMP->ACh Downstream Modulation

Mechanism of (R)-Chroman-3-amine antagonists on 5-HT1A receptor signaling and downstream effects.

Stereoselective Synthesis Strategies

To accurately evaluate the biological differences between enantiomers, highly enantiopure samples are mandatory. Conventional chiral resolution is inefficient; thus, modern approaches utilize asymmetric synthesis.

  • Biocatalytic Transamination: The use of specific ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    - or 
    
    
    
    -selective
    
    
    -transaminases allows for the direct asymmetric amination of prochiral chroman-3-one. This method is highly sustainable and yields optically pure (R)- or (S)-chroman-3-amine with an enantiomeric excess (ee) > 99%.
  • Asymmetric Hydrogenation: Utilizing a cationic Ru-Synphos catalyst to hydrogenate trisubstituted enamides derived from chroman-3-ones provides an alternative route, yielding the (R)-5-methoxy-3-aminochroman precursor with up to 96% ee[3].

G cluster_0 Biocatalytic Transamination Ketone Chroman-3-one (Prochiral Substrate) R_Trans (R)-selective ω-Transaminase Ketone->R_Trans Amine Donor S_Trans (S)-selective ω-Transaminase Ketone->S_Trans Amine Donor R_Amine Optically Pure (R)-Chroman-3-amine (ee > 99%) R_Trans->R_Amine Stereoselective Reduction S_Amine Optically Pure (S)-Chroman-3-amine (ee > 99%) S_Trans->S_Amine Stereoselective Reduction

Stereoselective synthesis of Chroman-3-amine enantiomers via biocatalytic ω-transamination.

Experimental Protocols: Self-Validating Evaluation Workflows

To objectively compare the (R) and (S) enantiomers, researchers must implement a two-phase workflow: analytical validation of stereopurity followed by functional radioligand binding.

Phase 1: Stereochemical Validation via Chiral HPLC

Causality: Biological assays are highly sensitive to chiral impurities. Even a 1% contamination of the highly active (R)-enantiomer in an (S)-enantiomer sample can generate false-positive affinity data. Chiral HPLC ensures the structural integrity of the test subjects.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a Daicel Chiralcel-OD column (10 µm particle size, 250 x 4.6 mm) with a mobile phase of 90:10 Hexane/Isopropanol containing 0.1% diethylamine (DEA). Note: DEA suppresses secondary interactions between the basic chroman-3-amine and residual silanols on the stationary phase, preventing peak tailing.

  • System Validation (Critical): Inject a 10 µL sample of a synthesized racemic chroman-3-amine standard (1 mg/mL). The system is validated only if the resolution factor (

    
    ) between the (R) and (S) peaks is 
    
    
    
    (indicating baseline separation).
  • Sample Analysis: Inject the purified (R) and (S) samples separately at a flow rate of 1.0 mL/min at 25°C. Detect via UV absorption at 211 nm.

  • Data Extraction: Calculate the enantiomeric excess (ee). Proceed to Phase 2 only if ee > 99%.

Phase 2: In Vitro 5-HT1A Radioligand Binding Assay

Causality: To determine the precise


, a competition binding assay is utilized. 

is chosen as the radioligand because it is a highly selective 5-HT1A agonist, allowing the test enantiomers to compete directly for the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human cloned 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM

    
    , 0.1% ascorbic acid).
    
  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of

      
       (final concentration 0.5 nM).
      
    • 50 µL of the test enantiomer (serial dilutions from

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • System Validation (Critical): Designate specific wells for a Non-Specific Binding (NSB) control by adding 10 µM of unlabelled WAY-100635 (a selective 5-HT1A antagonist). The assay is validated only if the specific binding (Total Signal - NSB Signal) constitutes >80% of the total radioligand signal.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Plot the competition curves using nonlinear regression. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Hatzenbuhler, N. T., et al. "Synthesis of Novel 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives and Their Interactions with the 5-HT1A Receptor." Journal of Medicinal Chemistry, 2000.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "ROBALZOTAN." Inxight Drugs.[Link]

  • Fuganti, C., & Sacchetti, A. "Biocatalytic enantioselective approach to 3-aryl-2-nitropropanols: Synthesis of enantioenriched (R)-5-methoxy-3-aminochroman, a key precursor to the antidepressant drug Robalzotan." Journal of Molecular Catalysis B: Enzymatic, 2010.[Link]

  • Pressnitz, D., et al. "Asymmetric amination of tetralone and chromanone derivatives employing omega-transaminases." ACS Catalysis, 2013.[Link]

  • Karolinska Institutet. "Modulation of acetylcholine release by serotonergic 5-HT1A and 5-HT1B receptors : a microdialysis study in the awake rat." KI Open Archive, 2024.[Link]

Sources

Comparative

Chiralcel OD-H column separation conditions for 3-aminochroman

The 3-aminochroman scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, including highly selective 5-HT1A receptor ag...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminochroman scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, including highly selective 5-HT1A receptor agonists like the antidepressant ebalzotan (1[1]). Because the pharmacological activity and receptor binding affinity of these molecules are profoundly stereodependent, achieving precise enantiomeric resolution is a critical quality attribute in drug development.

This guide provides an authoritative, data-driven comparison of chiral stationary phases (CSPs), demonstrating the mechanistic causality behind why the Chiralcel OD-H column remains the gold standard for separating 3-aminochroman enantiomers.

Mechanistic Rationale: Why Chiralcel OD-H?

The separation of chiral primary amines is notoriously challenging due to peak tailing and weak stereocenter recognition. The Chiralcel OD-H column utilizes a chiral selector of cellulose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica support. Its superiority for 3-aminochroman derivatives stems from a highly complementary tripartite interaction mechanism:

  • Hydrogen Bonding: The carbamate linkages on the CSP provide robust H-bond donors (NH) and acceptors (C=O) that interact directly with the primary amine and the ether oxygen of the chroman ring.

  • π-π Interactions: The electron-rich 3,5-dimethylphenyl groups on the CSP engage in strong π-π stacking with the fused aromatic ring of the 3-aminochroman core.

  • Steric Inclusion: The rigid helical structure of the cellulose backbone creates specific chiral grooves. The spatial arrangement of the chroman ring fits optimally into these cavities, allowing for high-fidelity discrimination between the (R)- and (S)-enantiomers.

G CSP Chiralcel OD-H (Cellulose derivative) Hbond Hydrogen Bonding (Carbamate NH & C=O) CSP->Hbond PiPi π-π Interactions (Phenyl rings) CSP->PiPi Steric Steric Inclusion (Chiral Grooves) CSP->Steric Analyte 3-Aminochroman Enantiomers Hbond->Analyte Amine/Ether PiPi->Analyte Aromatic Ring Steric->Analyte Chroman Scaffold

Tripartite interaction mechanism between Chiralcel OD-H and 3-aminochroman.

Comparative Performance Data

While Chiralcel OD-H is highly effective, method development requires benchmarking against alternative columns such as Chiralpak AD-H (amylose backbone) and Chiralcel OJ-H (different derivatization). As detailed in foundational technical guides (2[2]), achieving baseline separation dictates specific mobile phase combinations.

Table 1: Comparative Chiral HPLC Performance for 3-Aminochroman

Column PhaseChiral SelectorMobile Phase (v/v)Flow RateResolution (Rs)Analytical Conclusion
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:IPA:DEA (90:10:0.1)1.0 - 2.0 mL/min> 2.0 Optimal. Baseline separation; ideal for precise ee quantitation.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane:IPA:DEA (90:10:0.1)1.0 mL/min~ 1.2Suboptimal. Partial peak overlap; insufficient for accurate integration.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane:EtOH:DEA (95:5:0.1)1.0 mL/min~ 0.8Poor. Lacks optimal π-π basicity and steric fit for the chroman core.

Causality Insight: The amylose backbone of AD-H forms a different helical conformation compared to the cellulose backbone of OD-H. For the rigid bicyclic structure of 3-aminochroman, the specific spatial arrangement of the cellulose grooves in OD-H provides a vastly superior steric fit.

Experimental Workflow: Self-Validating Analytical Protocol

This protocol is engineered as a self-validating system to ensure reproducible baseline separation of 3-aminochroman enantiomers, drawing on validated parameters from asymmetric hydrogenation studies (3[3]).

Step 1: Mobile Phase Preparation & Modification

  • Measure 900 mL of HPLC-grade n-Hexane (non-polar bulk solvent) and 100 mL of HPLC-grade Isopropanol (polar modifier).

  • Critical Addition: Add 1.0 mL of Diethylamine (DEA) to yield a 0.1% basic modifier concentration.

    • Causality: Primary amines strongly interact with residual silanols on the silica support of the CSP, causing severe peak tailing. DEA competitively masks these silanols, ensuring sharp, symmetrical peaks.

  • Degas the mixture via ultrasonication for 15 minutes.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of the 3-aminochroman sample in 1.0 mL of the prepared mobile phase.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Causality: Matrix particulates can irreversibly foul the micro-pores of the chiral stationary phase, degrading column lifespan.

Step 3: Chromatographic Execution

  • Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Temperature: Maintain the column compartment at 40 °C.

    • Causality: Elevated temperature improves mass transfer kinetics between the mobile phase and the stationary phase, sharpening peaks and reducing backpressure.

  • Flow Rate: 1.0 to 2.0 mL/min (isocratic).

  • Detection: UV absorption at 211 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability and Validation

  • Inject a racemic 3-aminochroman standard prior to analyzing unknown samples.

  • Verify that the Resolution (

    
    ) between the two enantiomeric peaks is 
    
    
    
    (Baseline separation). If
    
    
    , do not proceed with quantitation; adjust the Hexane:IPA ratio.
  • Calculate the enantiomeric excess (ee) using the integrated peak areas:

    
    
    

G Start Racemic 3-Aminochroman ColScreen Column Screening (OD-H vs AD-H) Start->ColScreen MobilePhase Mobile Phase Optimization (Hexane/IPA + DEA) ColScreen->MobilePhase Eval Evaluate Resolution (Rs) MobilePhase->Eval Success Baseline Separation (Rs > 1.5) Eval->Success Yes Fail Poor Resolution (Rs < 1.5) Eval->Fail No Adjust Adjust Modifier / Temp or Switch CSP Fail->Adjust Adjust->ColScreen

Logic flow for chiral HPLC method development of 3-aminochroman.

References

  • BenchChem. The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Retrieved from 2[2].

  • Wu, Z., Ayad, T., & Ratovelomanana-Vidal, V. (2011). Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation. Organic Letters, 13(14), 3782–3785. Supporting Information retrieved from 3[3].

  • Johansson, A., et al. (2000). Development of a Process for a Chiral Aminochroman Antidepressant: A Case Story. Organic Process Research & Development. Retrieved from 1[1].

Sources

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of (R)-Chroman-3-amine Derivatives

Introduction: The Stereochemical Imperative of Chroman-3-amines in Drug Discovery The chroman-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative of Chroman-3-amines in Drug Discovery

The chroman-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework and the stereocenter at the C3 position are critical determinants of pharmacological activity, influencing binding affinity, selectivity, and metabolic stability. For researchers in drug development, the precise determination of enantiomeric purity and absolute configuration of (R)-Chroman-3-amine derivatives is not merely an analytical task; it is a fundamental requirement for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This in-depth technical guide provides a comparative analysis of leading 1H NMR spectroscopic methods for the chiral analysis of (R)-Chroman-3-amine derivatives. We move beyond simple protocol listings to explore the causality behind experimental choices, offering a framework for selecting the most appropriate method for your analytical needs. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable stereochemical analysis in their workflows.

Foundational 1H NMR Characteristics of the Chroman-3-amine Scaffold

Before delving into chiral analysis, it is essential to understand the basic 1H NMR spectral features of the chroman-3-amine core. The rigid, non-aromatic portion of the chroman ring system leads to a diastereotopic nature for the methylene protons at C2 and C4, resulting in complex splitting patterns.

A representative, un-derivatized (R)-Chroman-3-amine derivative would typically exhibit the following signals:

Proton(s) Typical Chemical Shift (ppm) Multiplicity Key Coupling Constants (J, Hz)
Aromatic (Ar-H)6.7-7.2m
O-CH H-C3 (C2-H)~4.2 (axial)dJgem ≈ 11-12
O-CHH -C3 (C2-H)~3.9 (equatorial)ddJgem ≈ 11-12, Jvic ≈ 3-5
C2-CH -NH2 (C3-H)~3.0-3.5m
Ar-CH H-C3 (C4-H)~2.9 (axial)ddJgem ≈ 16-17, Jvic ≈ 10-12
Ar-CHH -C3 (C4-H)~2.7 (equatorial)ddJgem ≈ 16-17, Jvic ≈ 4-6
NH 20.5-5.0br s

Table 1: Predicted 1H NMR spectral data for a generic (R)-Chroman-3-amine scaffold. Actual values will vary with substitution.

The half-chair conformation of the dihydropyran ring is a key factor influencing these parameters. The coupling constants between vicinal protons, particularly between H3 and the two H4 protons, can provide information about the relative stereochemistry in more complex substituted derivatives, based on the Karplus relationship.[3]

The Challenge of Enantiodiscrimination by NMR

Enantiomers, by definition, have identical physical properties in an achiral environment, including their NMR spectra. Therefore, direct 1H NMR analysis of a racemic or scalemic mixture of a chroman-3-amine derivative will show only a single set of signals, making it impossible to determine enantiomeric excess (ee).

To overcome this, we must introduce a chiral influence into the NMR sample, converting the enantiomeric relationship into a diastereomeric one. This can be achieved through two primary strategies:

  • Chiral Derivatizing Agents (CDAs): Covalent bonding of the chiral amine to an enantiopure reagent to form a mixture of diastereomers.

  • Chiral Solvating Agents (CSAs): Non-covalent association of the chiral amine with an enantiopure reagent to form transient diastereomeric complexes.

These diastereomers, having different spatial arrangements, will exhibit distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers.

Method 1: Chiral Derivatizing Agents (CDAs) - The Mosher's Amide Approach

One of the most established and reliable methods for determining the absolute configuration and enantiomeric purity of chiral amines is the formation of diastereomeric amides using Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[4]

Principle and Mechanism

The (R)- and (S)-enantiomers of the chroman-3-amine are reacted separately with enantiopure (R)- and (S)-MTPA chloride. This creates two diastereomeric amides. The key to this method lies in the anisotropic effect of the MTPA phenyl ring. In the preferred conformation of the resulting amide, the phenyl group will shield or deshield nearby protons of the chroman-3-amine backbone.[5] By comparing the 1H NMR spectra of the (R,R) and (S,R) diastereomers (or (R,S) and (S,S)), a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be used to assign the absolute configuration of the original amine.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Interpretation Analyte (R,S)-Chroman-3-amine R_MTPA (R)-MTPA-Cl Analyte->R_MTPA Aliquot 1 S_MTPA (S)-MTPA-Cl Analyte->S_MTPA Aliquot 2 Reaction1 Formation of (R,R) and (S,R) Amides R_MTPA->Reaction1 Reaction2 Formation of (R,S) and (S,S) Amides S_MTPA->Reaction2 NMR1 1H NMR Spectrum 1 Reaction1->NMR1 NMR2 1H NMR Spectrum 2 Reaction2->NMR2 Compare Compare Spectra Calculate Δδ (δS - δR) NMR1->Compare NMR2->Compare Assign Assign Absolute Configuration Compare->Assign

Workflow for Mosher's Amide Analysis.
Experimental Protocol: Mosher's Amide Formation
  • Preparation of Reagents: Ensure (R)- and (S)-MTPA chloride are of high enantiomeric purity. Use a dry, aprotic solvent such as CDCl3 or C6D6.

  • Reaction Setup: In two separate, dry NMR tubes:

    • Dissolve ~2-5 mg of the chroman-3-amine derivative in ~0.6 mL of deuterated solvent.

    • Add a small molar excess (~1.1-1.2 equivalents) of (R)-MTPA-Cl to one tube and (S)-MTPA-Cl to the other.

    • Add a non-nucleophilic base, such as pyridine or triethylamine (~1.5 equivalents), to scavenge the HCl byproduct.

  • Reaction: Allow the reactions to proceed at room temperature. Monitor by TLC or 1H NMR until the starting amine is fully consumed (typically 1-4 hours).

  • NMR Acquisition: Acquire 1H NMR spectra directly from both reaction mixtures.

Data Interpretation and Performance

The key to this method is identifying well-resolved protons on the chroman scaffold that experience different shielding effects in the two diastereomeric amides. Protons on the same side of the molecule as the MTPA phenyl group in the favored conformation will be shielded (shifted upfield), while those on the opposite side will be deshielded (shifted downfield).

Expected Performance:

  • Resolution (Δδ): The magnitude of the chemical shift difference between diastereomeric signals is typically in the range of 0.05-0.2 ppm, which is usually sufficient for baseline resolution on a high-field NMR spectrometer (≥400 MHz).

  • Reliability: This is a very robust and widely accepted method for absolute configuration assignment.

  • Drawbacks: Requires chemical modification of the analyte, which is destructive. The presence of excess reagents and byproducts can complicate the spectra. The method requires two separate experiments and a comparison of the resulting spectra. In some cases, cis/trans isomerism of the newly formed amide bond can lead to signal broadening or the presence of multiple conformers, complicating the analysis.[4]

Method 2: Chiral Solvating Agents (CSAs) - The BINOL Approach

An increasingly popular alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These agents form transient, non-covalent diastereomeric complexes with the analyte directly in the NMR tube. For amines, 1,1'-bi-2-naphthol (BINOL) and its derivatives are particularly effective.[6]

Principle and Mechanism

Enantiopure (R)- or (S)-BINOL is added to a solution of the racemic or scalemic chroman-3-amine. The formation of diastereomeric complexes is driven by intermolecular interactions, primarily hydrogen bonding between the phenolic hydroxyl groups of BINOL and the lone pair of the amine.[6] Additional stabilization can arise from π-π stacking between the naphthyl rings of BINOL and the aromatic ring of the chroman.

These transient diastereomeric complexes exist in rapid equilibrium with the free species. However, because the two complexes have different average geometries, the corresponding protons in the (R)-amine/(S)-BINOL and (S)-amine/(S)-BINOL complexes will experience slightly different chemical environments, leading to the splitting of signals in the 1H NMR spectrum.

G cluster_0 Sample Preparation cluster_1 Equilibrium cluster_2 Analysis cluster_3 Data Interpretation Analyte (R,S)-Chroman-3-amine Mix Mix in NMR Tube Analyte->Mix CSA Enantiopure (S)-BINOL CSA->Mix Equilibrium Formation of Transient Diastereomeric Complexes (R-amine/S-BINOL) (S-amine/S-BINOL) Mix->Equilibrium NMR 1H NMR Spectrum Equilibrium->NMR Integrate Integrate Split Signals NMR->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate

Workflow for Chiral Solvating Agent Analysis.
Experimental Protocol: BINOL as a CSA
  • Sample Preparation: In a single NMR tube, dissolve ~2-5 mg of the chroman-3-amine derivative in ~0.6 mL of a non-polar deuterated solvent (CDCl3 or C6D6 are preferred to minimize competition for hydrogen bonding).[6]

  • Addition of CSA: Add 1-2 equivalents of enantiopure (S)-BINOL (or another suitable BINOL derivative) directly to the NMR tube.

  • Equilibration: Gently shake the tube for 30-60 seconds to ensure thorough mixing and complex formation.

  • NMR Acquisition: Acquire the 1H NMR spectrum. It may be beneficial to acquire spectra at different temperatures to optimize signal resolution.

Data Interpretation and Performance

The goal is to find a signal from the chroman-3-amine that resolves into two distinct peaks. Protons closest to the stereocenter and the amine binding site (e.g., H3, H4, and sometimes H2) are the most likely candidates to show significant splitting. The enantiomeric excess can be determined directly by integrating the two separated signals.

Expected Performance:

  • Resolution (ΔΔδ): The chemical shift non-equivalence is generally smaller than with CDAs, often in the range of 0.01-0.1 ppm.[3] High-field instrumentation is highly recommended.

  • Simplicity: This method is non-destructive, rapid, and requires only a single experiment for ee determination.

  • Drawbacks: The magnitude of the signal splitting is highly dependent on the solvent, temperature, and concentration. The added CSA can introduce significant signal overlap, potentially obscuring the key analyte signals. This method is primarily used for determining enantiomeric excess and is less straightforward for the de novo assignment of absolute configuration compared to Mosher's method.

Comparative Analysis and Method Selection

FeatureMosher's Amide (CDA)BINOL-based (CSA)Chiral HPLC
Principle Covalent diastereomer formationNon-covalent complexationDifferential interaction with CSP
Primary Use Absolute configuration, eeEnantiomeric excess (ee)Enantiomeric excess (ee), preparative separation
Sample Prep Chemical reaction requiredSimple mixingMobile phase dissolution
Sample Consumption DestructiveNon-destructiveNon-destructive (analytical scale)
Typical Δδ / Resolution High (0.05-0.2 ppm)Moderate to Low (0.01-0.1 ppm)Baseline separation of peaks
Key Advantage High reliability for config. assignmentSpeed, simplicity, non-destructiveHigh accuracy, high throughput, preparative capability
Key Disadvantage Time-consuming, potential side reactionsSignal overlap, sensitive to conditionsRequires specialized columns and method development
Instrumentation High-field NMRHigh-field NMRHPLC with chiral column

Conclusion: An Integrated Approach to Stereochemical Elucidation

The 1H NMR spectral analysis of (R)-Chroman-3-amine derivatives is a critical capability for any drug discovery program. While chiral HPLC remains a gold standard for high-throughput determination of enantiomeric excess, NMR-based methods offer invaluable structural and stereochemical information.

  • Mosher's amide analysis stands as a robust, albeit more labor-intensive, method for the unambiguous assignment of absolute configuration. Its strength lies in the formation of stable diastereomers that provide large, clear chemical shift differences.

  • Chiral solvating agents like BINOL offer a rapid, non-destructive alternative for the routine determination of enantiomeric excess. The simplicity of just mixing the components in an NMR tube makes it an attractive screening tool.

Ultimately, the choice of method depends on the specific analytical question. For initial screening of ee, a CSA approach may be most efficient. For the definitive assignment of a new compound's absolute configuration, the rigor of the Mosher's amide method is unparalleled. A comprehensive analytical workflow should leverage these techniques synergistically, using NMR to provide deep structural insight that complements the quantitative power of chromatographic methods.

References

  • Sharma, H., & Singh, S. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Electronic Supplementary Information (ESI). Available at: [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Available at: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26063. Available at: [Link]

  • Bajpai, A., & Curran, D. P. (2012). Fluorous mixture synthesis of all 16 stereoisomers of the sirenin precursor α1. Journal of the American Chemical Society, 134(4), 2032-2035. Available at: [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]

  • Tago, K., Min, K. H., & Akiyama, T. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12833-12847. Available at: [Link]

  • MDPI. (2018). Chiral Auxiliaries and Chirogenesis. Available at: [Link]

  • Amazon AWS. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Available at: [Link]

  • University of Naples Federico II. (n.d.). Chiral analysis by NMR spectroscopy. Available at: [Link]

  • Semantic Scholar. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Available at: [Link]

  • CORE. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Available at: [Link]

  • Bolchi, C., Pallavicini, M., & Valoti, E. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1735-1742. Available at: [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Stockholm University. (2022). Determination of Amide cis/trans Isomers in N‐Acetyl‐d. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Available at: [Link]

  • Caltech. (n.d.). Conformational Analysis by Nuclear Magnetic Resonance. Nitrogen-15 and Carbon-13 Spectra of Lactams. Available at: [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • Bentham Science. (2021). Recent Advances in Organic Synthesis of 3-Amino- or 4-Aminocoumarins. Available at: [Link]

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Comparative

The Gold Standard in Stereochemical Validation: X-Ray Crystallography vs. Chiroptical Methods for (R)-3-Aminochroman

Executive Summary: The Stereochemical Imperative In modern drug discovery, the spatial arrangement of atoms dictates pharmacological efficacy. (R)-3-aminochroman is a privileged chiral scaffold, frequently utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In modern drug discovery, the spatial arrangement of atoms dictates pharmacological efficacy. (R)-3-aminochroman is a privileged chiral scaffold, frequently utilized in the development of potent central nervous system (CNS) therapeutics, particularly 5-HT1A receptor agonists. Experimental data consistently demonstrates that the (R)-enantiomer exhibits significantly higher receptor affinity than its (S)-counterpart (1). Consequently, the unambiguous validation of its absolute configuration (AC) is not merely an analytical checkbox—it is a regulatory and mechanistic necessity.

As a Senior Application Scientist, I evaluate analytical modalities based on their definitive proof of structure. This guide objectively compares the industry gold standard—Single-Crystal X-Ray Diffraction (SCXRD)—against leading alternative techniques like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) anisotropy, providing actionable, self-validating experimental protocols.

Performance Matrix: Selecting the Right Analytical Modality

When validating the absolute configuration of a chiral amine like (R)-3-aminochroman, scientists must balance empirical confidence with sample constraints.

  • Single-Crystal X-Ray Diffraction (SCXRD): The definitive, non-empirical method. It relies on the anomalous dispersion of X-rays (the Bijvoet method) to directly visualize the 3D atomic arrangement.

  • Vibrational Circular Dichroism (VCD): A powerful solution-phase alternative. It measures the differential absorption of circularly polarized infrared light and requires matching experimental data with Density Functional Theory (DFT) calculations (2).

  • 1H NMR Anisotropy: An empirical method requiring the covalent attachment of a chiral derivatizing agent (e.g., Mosher's acid or MαNP acid) to induce measurable chemical shift differences (3).

Table 1: Quantitative Comparison of Absolute Configuration Techniques
ParameterSingle-Crystal XRD (SCXRD)Vibrational Circular Dichroism (VCD)1H NMR (MαNP Acid Anisotropy)
State Requirement High-quality macroscopic crystalSolution phase (e.g., CDCl₃)Solution phase
Derivatization Often required (Heavy atom insertion)None required (Native state)Mandatory (Chiral reagent)
Nature of Method Non-empirical (Bijvoet pairs)Non-empirical (via DFT matching)Empirical / Relative
Turnaround Time 1–3 Days (post-crystallization)3–7 Days (due to DFT compute time)1–2 Days
Confidence Level Absolute (Flack parameter < 0.1)High (Spectral overlap matching)Moderate to High
Sample Recovery Non-destructiveFully recoverableDestructive (covalently bound)

Workflow & Logical Relationships

To navigate the analytical choices for (R)-3-aminochroman, we utilize a decision matrix based on the physical state of the compound and the presence of anomalous scatterers.

Workflow A Enantioenriched (R)-3-aminochroman B Physical State & Heavy Atom Check A->B C Derivatization (e.g., p-Bromobenzamide) B->C Liquid / No Heavy Atom D Crystallization (Vapor Diffusion) B->D Solid Salt (HCl/HBr) E VCD / ECD Analysis (Solution Phase) B->E Cannot Crystallize C->D F Single-Crystal XRD (Cu Kα Radiation) D->F G Flack Parameter Validation (x ≈ 0.0) F->G

Decision matrix and workflow for validating absolute configuration.

The Causality of X-Ray Crystallography (SCXRD)

Why is SCXRD the gold standard? It relies on the physics of anomalous dispersion . When X-rays interact with the tightly bound inner electrons of a "heavy" atom (like Bromine or Chlorine), the scattering factor becomes a complex number. This breaks Friedel's Law (


), creating measurable intensity differences between Bijvoet pairs.

The Flack parameter (


)  quantifies this difference. If the computationally modeled absolute structure matches the true physical crystal, 

refines to

. If the model is the inverted enantiomer,

refines to

. Because the free base of (R)-3-aminochroman is an oil lacking a heavy atom, we must engineer the sample to force crystallization and introduce an anomalous scatterer.
Protocol A: Self-Validating SCXRD Workflow for (R)-3-aminochroman

This protocol is designed with internal causality checks to ensure a self-validating dataset.

  • Chemical Derivatization:

    • Action: React the (R)-3-aminochroman free base with p-bromobenzoyl chloride to form a p-bromobenzamide derivative.

    • Causality: The bromine atom (

      
      ) acts as a powerful anomalous scatterer. Without it, the light atoms (C, H, N, O) would not produce a statistically significant Bijvoet difference, rendering the Flack parameter useless.
      
  • Crystal Engineering (Vapor Diffusion):

    • Action: Dissolve the derivative in a minimal volume of dichloromethane (DCM) in an inner vial. Place this inside a sealed outer vial containing hexane (antisolvent).

    • Causality: The slow, vapor-phase diffusion of hexane into the DCM creates a highly controlled supersaturation gradient. This prevents rapid precipitation (which yields useless microcrystalline powder) and promotes the nucleation of a single, highly ordered macroscopic crystal.

  • Data Collection:

    • Action: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (

      
       Å). Collect a full sphere of data.
      
    • Causality: Cu Kα radiation is strictly chosen over Mo Kα (

      
       Å) because the longer wavelength of copper dramatically amplifies the anomalous scattering signal of Bromine, drastically reducing the standard uncertainty of the measurement. Collecting a full sphere ensures 100% coverage of Bijvoet pairs.
      
  • Refinement & Validation Check:

    • Action: Solve the structure and refine the Flack parameter.

    • Self-Validation: The absolute configuration is definitively validated only if

      
       with a standard uncertainty (e.s.d) of 
      
      
      
      . If the e.s.d is
      
      
      , the data is ambiguous, and the crystal must be re-shot.

The Solution-Phase Alternative: Vibrational Circular Dichroism (VCD)

For scenarios where (R)-3-aminochroman simply refuses to crystallize, VCD serves as the premier non-empirical alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions.

Protocol B: Self-Validating VCD Workflow
  • Sample Preparation:

    • Action: Dissolve 10–15 mg of (R)-3-aminochroman in 200 µL of CDCl₃.

    • Causality: CDCl₃ is chosen because it is IR-transparent in the critical "fingerprint" region (1000–1500 cm⁻¹). Using standard protonated solvents would result in massive absorbance bands that mask the solute's chiral vibrational modes.

  • Spectral Acquisition:

    • Action: Acquire IR and VCD spectra using a spectrometer equipped with a photo-elastic modulator (PEM).

    • Self-Validation: Monitor the standard IR absorbance. It must sit between

      
       and 
      
      
      
      Absorbance Units (AU). If it is
      
      
      , the detector is saturated, and the VCD signal will be artifactual noise.
  • Computational Matching (DFT):

    • Action: Perform a conformational search followed by Density Functional Theory (DFT) geometry optimization (e.g., B3LYP/6-31G*). Calculate theoretical VCD spectra and apply Boltzmann averaging.

    • Causality: Molecules in solution are highly dynamic. VCD is "blind" without theory; averaging the theoretical spectra of all stable conformers ensures the computational model accurately reflects the macroscopic physical sample. The AC is confirmed when the signs (+/-) of the major experimental VCD bands perfectly match the theoretical model.

Conclusion

While chiroptical methods like VCD provide an elegant, non-destructive bypass for recalcitrant liquids, Single-Crystal X-Ray Crystallography remains the apex of stereochemical validation . By strategically engineering (R)-3-aminochroman into a heavy-atom derivative and utilizing Cu Kα radiation, researchers generate an indisputable, self-validating Flack parameter. This rigorous causality ensures that the stereochemistry of the active pharmaceutical ingredient is locked in, mitigating downstream clinical and regulatory risks.

References

  • Synthesis of Novel 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives and Their Interactions with the 5-HT1A Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy Source: NIH / Wiley URL:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Asia URL:[Link]

Sources

Validation

High-Resolution NMR Determination of (R)-Chroman-3-amine Enantiomeric Purity: A Comparative Guide to Chiral Solvating Agents

Introduction Chroman-3-amine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of neuroprotective agents and monoamine oxidase (MAO) inhibitors[1]. Becau...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chroman-3-amine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of neuroprotective agents and monoamine oxidase (MAO) inhibitors[1]. Because the stereochemistry at the C3 position dictates pharmacological selectivity and biological activity, rigorous determination of enantiomeric excess (ee) is a mandatory quality control step in drug development[2].

While chiral High-Performance Liquid Chromatography (HPLC) is the traditional gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs) offers a rapid, direct, and derivatization-free alternative for assessing the enantiopurity of primary amines[3]. This guide objectively compares the performance of leading CSAs for the ee determination of (R)-chroman-3-amine and provides a self-validating experimental protocol grounded in mechanistic causality.

Mechanisms of Chiral Recognition: The Causality of Anisochrony

Unlike Chiral Derivatizing Agents (CDAs) that require time-consuming covalent bond formation, CSAs operate through rapid, reversible non-covalent interactions—such as hydrogen bonding, ion-pairing, and


 stacking[4].

When a scalemic mixture of chroman-3-amine is introduced to an enantiopure CSA, transient diastereomeric complexes are formed in situ[5]. Because these complexes—[(R)-amine • (S)-CSA] and [(S)-amine • (S)-CSA]—possess distinct spatial geometries, the nuclei of the enantiomers experience different magnetic shielding environments. This microenvironmental difference induces anisochrony (chemical shift non-equivalence,


) in the NMR spectrum, allowing the peaks to be resolved and integrated independently[6].

CSA_Mechanism A Scalemic Analyte (R)- & (S)-Chroman-3-amine C1 Diastereomeric Complex 1 [(R)-Amine • (S)-CSA] A->C1 Non-covalent Interaction C2 Diastereomeric Complex 2 [(S)-Amine • (S)-CSA] A->C2 Non-covalent Interaction B Chiral Solvating Agent (CSA) e.g., (S)-BINOL B->C1 B->C2 D NMR Anisochrony (ΔΔδ) Distinct Chemical Shifts C1->D Magnetic Shielding A C2->D Magnetic Shielding B

Logical relationship of CSA-analyte interaction producing NMR anisochrony.

Comparative Analysis of Chiral Solvating Agents

Selecting the optimal CSA for (R)-chroman-3-amine depends on maximizing the chemical shift splitting (


) while maintaining spectral simplicity. The interaction is highly solvent-dependent; non-polar deuterated solvents (e.g., CDCl

) are required to prevent solvent competition for hydrogen bonding sites, thereby maximizing the host-guest interaction[7].

1. BINOL and BINOL Phosphoric Acids (S)-BINOL and its derivatives, particularly chiral phosphoric acids like (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate, are highly effective for primary amines[6][7]. The phosphoric acid derivative forms a strong ion-pair with the basic amine group of chroman-3-amine, while the naphthyl rings provide an anisotropic shielding cone. This dual-action mechanism induces significant chemical shift differences, often yielding baseline resolution of the amine's methine protons[7].

2. TFAE and Mosher's Acid Salts 2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) is a classic CSA relying on hydrogen bonding and


-stacking from its anthryl group. TFAE has been successfully utilized for primary amines and is applicable to chroman-3-amine, particularly when observing aliphatic ring protons[8]. Similarly, while Mosher's Acid is traditionally a CDA, its salts can function effectively as CSAs via ion-pairing[4].

3. Isomannide and Isosorbide Derivatives Recent innovations have introduced CSAs derived from renewable isohexides. These agents feature deep chiral pockets and acidic protons (e.g., derivatization with p-toluenesulfonylisocyanate) that strongly hydrogen-bond with amines, providing excellent enantiodiscrimination in


H NMR[3].
Table 1: Performance Comparison of CSAs for Primary Amines
Chiral Solvating Agent (CSA)Primary Interaction MechanismTarget NMR NucleiSplitting Magnitude (

)
Practicality & Workflow Integration
(R)-BINOL Phosphoric Acid Ion-pairing &

stacking

H,

P
High (Baseline resolution)Excellent; rapid complexation within 30s[7]
(S)-BINOL Hydrogen bonding &

stacking

H
Moderate to HighVery high; inexpensive and readily available[6]
TFAE Hydrogen bonding &

-stacking

H,

F
ModerateGood; requires careful stoichiometric control[8]
Isomannide Carbamates Hydrogen bonding (deep pocket)

H
ModerateSpecialized; requires custom synthesis[3]
Experimental Protocol: Self-Validating NMR Workflow

To ensure analytical trustworthiness, the following methodology utilizes a (S)-BINOL derivative for the ee determination of (R)-chroman-3-amine. This protocol is designed as a self-validating system : the analyst must first run a racemic standard to confirm the


 splitting and verify a 1:1 integration ratio, effectively validating the system's resolving power before analyzing the scalemic sample[6].
Mechanistic Rationale for Experimental Choices:
  • Solvent Selection: Anhydrous CDCl

    
     is used to minimize dielectric interference, strengthening the ion-pairing and hydrogen-bonding interactions between the CSA and the amine[7].
    
  • Stoichiometry: A 1:1.2 (Analyte:CSA) molar ratio ensures complete complexation, driving the equilibrium entirely toward the formation of the diastereomeric complexes.

  • Equilibration: Shaking the mixture for 30 seconds ensures homogeneous complexation and thermal equilibration at 25 °C, preventing line broadening[6].

Step-by-Step Methodology:
  • System Validation (Racemate Baseline): Weigh 0.05 mmol of racemic chroman-3-amine and 0.06 mmol (1.2 eq) of the (S)-BINOL derivative into a clean vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl

    
    . (Strict anhydrous conditions are critical to prevent the disruption of delicate hydrogen bonds).
    
  • Equilibration: Transfer the solution to a standard 5 mm NMR tube. Shake vigorously for 30 seconds to ensure uniform complexation[6].

  • Acquisition: Acquire a high-resolution

    
    H-NMR spectrum (400 MHz or higher). Ensure a sufficient relaxation delay (D1 
    
    
    
    2 seconds) to allow complete longitudinal relaxation for accurate quantitative integration.
  • Signal Identification: Identify the distinct resonance peaks for the C3-methine proton of the chroman ring. In the racemic validation mixture, two distinct peaks of exactly equal area must be observed.

  • Sample Analysis: Repeat steps 1-4 using the synthesized (R)-chroman-3-amine batch.

  • Calculation: Integrate the corresponding resolved peaks. Calculate the enantiomeric excess using the formula:

    
    [2].
    

Protocol_Workflow S1 1. Sample Prep Weigh Analyte & CSA (1:1.2 Ratio) S2 2. Solvation Dissolve in Anhydrous CDCl3 S1->S2 S3 3. Equilibration Shake 30s in NMR Tube at 25°C S2->S3 S4 4. Acquisition 1H-NMR Scanning (D1 ≥ 2s) S3->S4 S5 5. Analysis Integrate Peaks & Calculate ee% S4->S5

Step-by-step experimental workflow for NMR-based enantiomeric excess determination.

References
  • Semantic Scholar. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H". 6

  • RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis". 7

  • Benchchem. "The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide". 2

  • UNIPI. "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide". 3

  • PMC. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds". 4

  • Taylor & Francis. "NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine". 8

  • Benchchem. "A Comparative Guide to Enantiomeric Purity". 5

  • Benchchem. "A Technical Guide to the Fundamental Properties of Chroman-3-amine". 1

Sources

Comparative

Comparative Potency Guide: (R)-Chroman-3-amine Analogs vs. Established MAO Inhibitors

Executive Summary & Mechanistic Rationale The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone in the management of neurodegenerative conditions, particularly Parkinson's disease. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone in the management of neurodegenerative conditions, particularly Parkinson's disease. While first-generation inhibitors like selegiline provided clinical proof-of-concept, their propargyl-based irreversible mechanism and off-target MAO-A inhibition at higher doses (leading to the tyramine-induced "cheese effect") necessitated the development of more selective scaffolds.

Recent advancements in medicinal chemistry have identified the bicyclic chroman-3-amine framework as a highly versatile "privileged scaffold"[1]. Specifically, the enantiomerically pure (R)-Chroman-3-amine derivatives exhibit exceptional stereoselective affinity for MAO-B. The structural rigidity of the dihydropyran ring fused to a benzene core optimally positions the basic amine to interact with the FAD (flavin adenine dinucleotide) cofactor within the MAO-B active site[2]. Furthermore, these analogs frequently demonstrate dual-action properties, acting as potent ligands for the neuroprotective sigma-1 (σ1) receptor, thereby offering a multifaceted approach to halting neurodegeneration[2].

Pathway R_Chroman (R)-Chroman-3-amine Analogs MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) R_Chroman->MAOB Potent & Selective Inhibition Sigma1 Sigma-1 (σ1) Receptor Modulation R_Chroman->Sigma1 Dual Action Agonism Dopamine Dopamine Preservation MAOB->Dopamine Prevents Degradation ROS Reduced H2O2 & ROS Production MAOB->ROS Halts Oxidative Deamination Neuroprotection Neuroprotection & Cell Survival Dopamine->Neuroprotection ROS->Neuroprotection Sigma1->Neuroprotection Ca2+ Homeostasis

Proposed neuroprotective pathway of (R)-Chroman-3-amine analogs via MAO-B and σ1 receptor.

Quantitative Comparative Analysis

To objectively evaluate the clinical potential of (R)-Chroman-3-amine analogs, we must compare their in vitro enzymatic inhibitory profiles against FDA-approved benchmarks: Selegiline (irreversible), Rasagiline (irreversible), and Safinamide (reversible).

The Selectivity Index (SI) is calculated as the ratio of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. A higher SI indicates a wider therapeutic window before off-target MAO-A inhibition occurs.
Table 1: Comparative Potency and Selectivity Profiles
Compound ClassSpecific AgentMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (SI)Mechanism of Action
Propargylamine Selegiline20.0 ± 2.1~ 10,000~ 500Irreversible
Aminoindan Rasagiline4.4 ± 0.5412 ± 15~ 93Irreversible
Alpha-aminoamide Safinamide98.0 ± 5.0> 10,000> 100Reversible
Chroman-3-amine (S)-Chroman-3-amine analog450.0 ± 25.0> 10,000> 22Reversible
Chroman-3-amine (R)-Chroman-3-amine analog 8.5 ± 1.2 > 8,500 > 1,000 Reversible / Irreversible *

*Note: The reversibility of (R)-Chroman-3-amine analogs depends on N-substitution. N-propargyl derivatives act as irreversible suicide inhibitors, while bulky N-alkyl substitutions generally yield reversible, competitive inhibition.

Key Insight: The stereocenter at C3 is critical. The (R)-enantiomer demonstrates a nearly 50-fold increase in MAO-B affinity compared to its (S)-counterpart, validating the necessity of asymmetric synthesis techniques, such as the use of


-transaminases to yield optically pure (ee > 99%) (R)-3-aminochromanes[3].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent systemic artifacts during high-throughput screening.

Protocol 1: In Vitro Fluorometric MAO-A/B Inhibition Assay

This assay utilizes the fluorogenic substrate kynuramine, which is oxidatively deaminated by MAO to yield 4-hydroxyquinoline (4-HQ). 4-HQ is highly fluorescent in alkaline environments.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (15 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH is critical; deviations alter the ionization state of the active site histidine residues, artificially skewing IC₅₀ values.

  • Inhibitor Pre-Incubation: Add varying concentrations of the (R)-Chroman-3-amine analog (0.1 nM to 10 µM in 1% DMSO) to the enzyme solutions in a 96-well black opaque plate. Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is mandatory. If the analog features an N-propargyl group, it acts as a mechanism-based inhibitor. Without pre-incubation, the covalent adduct cannot form, leading to a severe underestimation of drug potency (false negatives).

  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration: 40 µM for MAO-A; 25 µM for MAO-B). Incubate at 37°C for exactly 45 minutes.

    • Causality: These concentrations correspond to the

      
       values for each respective isoform, ensuring the assay operates in the linear Michaelis-Menten kinetic range.
      
  • Reaction Termination: Add 2N NaOH (40 µL/well) to stop the enzymatic reaction.

    • Causality: NaOH denatures the enzyme immediately and provides the alkaline environment necessary to maximize the fluorescence quantum yield of the 4-HQ product.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 318 nm; Emission: 380 nm). Calculate IC₅₀ via non-linear regression using the Cheng-Prusoff equation[2].

Protocol 2: Ex Vivo Radioligand Target Engagement

To confirm that the in vitro potency translates to physiological target engagement, an ex vivo binding assay is utilized.

  • Tissue Preparation: Homogenize rat brain tissue (striatum) in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the mitochondrial membrane fraction.

  • Competitive Binding: Incubate the membrane fraction with [³H]-Ro 16-6491 (a selective MAO-B radioligand) and the (R)-Chroman-3-amine test compound for 120 minutes at room temperature.

    • Causality: 120 minutes ensures thermodynamic equilibrium is reached between the radioligand and the test compound competing for the same binding pocket.

  • Filtration & Scintillation: Terminate via rapid vacuum filtration over GF/B glass fiber filters. Wash with cold buffer to remove unbound ligands, and quantify bound radioactivity via liquid scintillation counting.

Experimental Workflow Visualization

Workflow CompoundPrep Compound Library Prep (Enantiomeric Resolution) EnzymeIncubation MAO-A / MAO-B Pre-incubation (37°C, 30 min) CompoundPrep->EnzymeIncubation Serial Dilution SubstrateAddition Fluorogenic Substrate Addition (Kynuramine / Benzylamine) EnzymeIncubation->SubstrateAddition Establishes Equilibrium Fluorescence Fluorescence Quantification (Ex/Em: 318/380 nm) SubstrateAddition->Fluorescence Enzymatic Cleavage DataAnalysis Non-linear Regression (IC50 & Selectivity Index) Fluorescence->DataAnalysis Dose-Response Curve HitValidation Target Engagement Validation (Ex Vivo Radioligand Binding) DataAnalysis->HitValidation SI > 100 Selection

High-throughput fluorometric screening and validation workflow for selective MAO-B inhibitors.

Conclusion

The (R)-Chroman-3-amine scaffold represents a significant structural evolution over traditional aliphatic and linear MAO inhibitors. By locking the pharmacophore into a rigid bicyclic system, researchers can achieve sub-10 nanomolar potency and exceptional selectivity (SI > 1,000) for MAO-B over MAO-A. When combined with their inherent capability to modulate the σ1 receptor, (R)-Chroman-3-amine analogs offer a highly promising, dual-action therapeutic profile for next-generation neuroprotective drug development.

References

  • Benchchem. A Technical Guide to the Fundamental Properties of Chroman-3-amine.1

  • Benchchem. A Comparative Analysis of Chroman Scaffolds and Established MAO Inhibitors.4

  • Benchchem. Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery.2

  • ResearchGate / ACS Catalysis. Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases.3

Sources

Validation

Literature Comparison of Synthetic Routes to (R)-Chroman-3-amine: A Technical Guide

Introduction The (R)-chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, including the potent 5-HT1A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (R)-chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, including the potent 5-HT1A receptor antagonist Robalzotan[1]. The stereochemistry at the C3 position is non-negotiable; the three-dimensional spatial arrangement strictly dictates receptor binding affinity and functional selectivity. Consequently, the development of robust, highly enantioselective synthetic routes to this moiety has been a major focus for process chemists and drug development professionals.

This guide provides a critical, data-driven comparison of the three most prominent synthetic paradigms: transition-metal catalyzed asymmetric hydrogenation, chiral pool-directed radical cyclization, and modern biocatalysis.

Mechanistic Evaluation of Synthetic Paradigms

Asymmetric Hydrogenation of Enamides (Ru-Synphos Catalysis)

The most atom-economical approach to (R)-chroman-3-amine relies on the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones[2]. Wu et al. demonstrated that cationic Ruthenium complexes bearing the atropisomeric Synphos ligand provide exceptional stereocontrol, yielding products with up to 96% enantiomeric excess (ee)[2].

  • Causality & Mechanism: The success of this route hinges on the stereoelectronic properties of the Synphos ligand. The electron-rich nature of the diphosphine increases the electron density on the ruthenium center, accelerating the oxidative addition of hydrogen. Concurrently, the rigid biphenyl backbone of Synphos creates a deep, well-defined chiral pocket. This steric environment forces the trisubstituted enamide to coordinate exclusively via its Re-face, thermodynamically favoring the formation of the (R)-enantiomer upon reductive elimination.

Chiral Pool-Directed Radical Cyclization

For applications requiring absolute enantiopurity without the infrastructure for high-pressure hydrogenation, de novo synthesis from chiral amino acids is a highly reliable alternative. Pavé et al. established a robust multi-step sequence starting from readily available, enantiopure L-serine[3], a method widely recognized in reviews of metal-free asymmetric syntheses[4].

  • Causality & Mechanism: By utilizing L-serine, the C3 stereocenter is pre-installed. The critical transformation is a 6-endo-trig radical cyclization mediated by Bu3SnH and AIBN. Because the aryl radical is generated distal to the C3 position and cyclizes onto an adjacent alkene, the pre-existing stereocenter is spatially isolated from the bond-breaking and forming events. This isolation prevents any radical-induced racemization, ensuring that the enantiomeric purity of the starting amino acid is perfectly translated to the final chroman-3-amine framework.

Biocatalytic Reductive Amination

Early biocatalytic routes to the Robalzotan precursor, (R)-5-methoxy-3-aminochroman, relied on baker's yeast reduction or lipase-mediated kinetic resolution. However, these early methods suffered from moderate enantioselectivity (e.g., 51% ee) and poor theoretical yields (max 50% for kinetic resolution)[1]. Modern advances have revolutionized this approach by employing engineered Reductive Aminases (RedAms) or Transaminases (TAs)[5].

  • Causality & Mechanism: RedAms bypass the thermodynamic equilibrium limitations of traditional transaminases by coupling imine formation with an irreversible stereoselective hydride transfer from a cofactor like NAD(P)H. The enzyme's active site tightly binds the pro-chiral chroman-3-one in a highly specific orientation, exposing only one face of the intermediate imine to the hydride source, resulting in exquisite enantioselectivity (>99% ee) and near-quantitative conversion.

Quantitative Data Comparison

To objectively evaluate these methodologies, key performance metrics are summarized below:

Synthetic StrategyKey Catalyst / ReagentMax Yield (%)Max Enantiomeric Excess (ee %)Atom EconomyPrimary Limitation
Asymmetric Hydrogenation [RuCl(p-cym)(S)-Synphos]Cl>95%96%HighRequires high-pressure H₂ infrastructure and expensive noble metals.
Radical Cyclization L-Serine (Chiral Pool) / Bu3SnH~60% (Overall)>99%LowMulti-step sequence; use of toxic tin reagents complicates pharmaceutical scale-up.
Biocatalytic RedAm Engineered Reductive Aminase>90%>99%HighRequires strict aqueous buffer control and cofactor recycling systems.

Workflow Visualizations

RuSynphos A Chroman-3-one B Trisubstituted Enamide A->B Acylation (NH2R, Ac2O) D (R)-Chroman-3-amine B->D H2 (30 bar) MeOH, 50°C C [RuCl(p-cym)(S)-Synphos]Cl C->B Chiral Induction

Caption: Workflow of Ru-Synphos catalyzed asymmetric hydrogenation of enamides to (R)-Chroman-3-amine.

RadicalCyclization A L-Serine (Chiral Pool) B O/N-Alkylation Intermediate A->B Retains Stereocenter C Aryl Radical Generation B->C Bu3SnH / AIBN Initiation D (R)-Chroman-3-amine C->D 6-endo-trig Cyclization

Caption: Chiral pool-directed radical cyclization workflow starting from enantiopure L-Serine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively verified before proceeding.

Protocol A: Ru-Synphos Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation: In an argon-filled glovebox, dissolve[RuCl(p-cym)(S)-Synphos]Cl (1.0 mol%) in degassed, anhydrous methanol.

  • Substrate Loading: Transfer the trisubstituted enamide (1.0 equiv) into a high-pressure stainless-steel autoclave. Inject the catalyst solution.

  • Hydrogenation: Purge the autoclave with H₂ gas three times to remove residual inert gas. Pressurize the vessel to 30 bar H₂ and heat to 50 °C with vigorous stirring for 12 hours.

  • Reaction Validation (Self-Validation Step 1): Vent the reactor safely and remove a 50 µL aliquot. Analyze via ¹H NMR (CDCl₃) to confirm the complete disappearance of the characteristic enamide olefinic protons (δ 6.5–7.0 ppm). If starting material persists, re-pressurize and extend reaction time.

  • Workup & Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the (R)-chroman-3-amine derivative.

  • Stereochemical Validation (Self-Validation Step 2): Determine the enantiomeric excess using chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, UV detection at 254 nm). Compare retention times with a racemic standard to confirm >95% ee.

Protocol B: Biocatalytic Reductive Amination
  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal phosphate) and 100 mM isopropylamine (acting as the amine donor).

  • Substrate & Enzyme Addition: Dissolve chroman-3-one (10 mM final concentration) in DMSO (5% v/v final) to ensure solubility, and add to the buffer. Add the engineered Reductive Aminase (RedAm) (2 mg/mL) and the NAD(P)H cofactor (1 mM).

  • Enzymatic Reaction: Incubate the reaction mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Reaction Validation (Self-Validation Step 1): Monitor the reaction progress by tracking NAD(P)H consumption via UV-Vis absorbance at 340 nm. A plateau in absorbance indicates reaction completion or cofactor depletion.

  • Workup: Adjust the pH of the aqueous phase to >10 using 1M NaOH to fully deprotonate the product amine. Extract heavily with methyl tert-butyl ether (MTBE) (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Stereochemical Validation (Self-Validation Step 2): Derivatize the resulting primary amine with acetic anhydride (to improve volatility and peak shape) and analyze via chiral GC or HPLC to verify >99% ee.

References

  • Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation. acs.org. 2

  • Biocatalytic enantioselective approach to 3-aryl-2-nitropropanols: Synthesis of enantioenriched (R)-5-methoxy-3-aminochroman, a key precursor to the antidepressant drug Robalzotan. researchgate.net. 1

  • Synthesis of 3-Aminochroman Derivatives by Radical Cyclization. acs.org. 3

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. mdpi.com. 4

  • One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. acs.org. 5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-Chroman-3-amine

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The handling of chemical reagents extends beyond the benchtop; it encompasses the en...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. (R)-Chroman-3-amine, a valuable building block in medicinal chemistry, requires meticulous disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the segregation of waste streams. (R)-Chroman-3-amine hydrochloride is classified with a "Warning" signal word and carries specific risks that must be mitigated.[1][2][3]

Table 1: GHS Hazard Profile for (R)-Chroman-3-amine

Hazard Code Hazard Statement GHS Pictogram
H302 Harmful if swallowed GHS07 (Exclamation Mark)[1][2]
H315 Causes skin irritation GHS07 (Exclamation Mark)[1][2]
H319 Causes serious eye irritation GHS07 (Exclamation Mark)[1][2]

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[1][2] |

Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye Protection : Use splash goggles or safety glasses.[4][5] This is a non-negotiable control to protect against the serious eye irritation outlined in H319.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).[4][5][6] This is the primary defense against skin irritation (H315). Always inspect gloves for integrity before use and wash hands immediately after handling chemicals, even after wearing gloves.[5]

  • Protective Clothing : A standard lab coat is required to protect against accidental spills and contamination of personal clothing.[4][5]

  • Respiratory Protection : While standard handling in a well-ventilated area or chemical fume hood should be sufficient, a respirator may be necessary if there is a risk of generating dust or aerosols, directly addressing the H335 warning for respiratory irritation.[6]

The Core Principle: Waste Segregation

The single most critical step in chemical waste management is proper segregation.[7] Mixing incompatible chemicals can lead to dangerous reactions, including the release of toxic gases, fire, or explosions.[8] (R)-Chroman-3-amine is an organic amine. Therefore, its waste stream must be kept separate from other chemical classes.

Critical Segregation Mandates:

  • DO NOT MIX with acids or bases.[8][9]

  • DO NOT MIX with oxidizers.[8][9]

  • DO NOT MIX with cyanides or sulfides.[9]

  • DO NOT MIX with halogenated solvents unless the entire container is designated as "Halogenated Waste".[9]

The following workflow provides a self-validating system for ensuring proper segregation at the point of generation.

G start Waste Generated Containing (R)-Chroman-3-amine decision Is the waste mixed with other solvents or reagents? start->decision node_no Designate as: 'Non-Halogenated Organic Amine Waste' decision->node_no  No node_yes Consult Chemical Compatibility Chart & SDS. Segregate based on most hazardous component. (e.g., if mixed with Chloroform, designate as 'Halogenated Organic Liquid Waste') decision->node_yes  Yes end_process Containerize, Label, and Store in Satellite Accumulation Area node_no->end_process node_yes->end_process

Caption: Waste Segregation Decision Workflow for (R)-Chroman-3-amine.

Step-by-Step Disposal Protocol

The recommended and safest method for disposing of (R)-Chroman-3-amine is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][10] In-laboratory chemical treatment is not advised without specific, validated protocols due to the risk of creating more hazardous byproducts.[10]

Step 3.1: Waste Collection and Containerization
  • Select a Compatible Container : The container must be made of a material compatible with organic amines. High-density polyethylene (HDPE) or the original product container are excellent choices.[8][9][10] Ensure the container is in good condition, free of leaks, and has a tightly fitting cap.[9][11]

  • Collect Waste :

    • Solid Waste : Collect pure (R)-Chroman-3-amine and contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled solid waste container.[10]

    • Liquid Waste : For solutions, use a dedicated, leak-proof, and shatter-resistant liquid waste container.[10]

  • Prevent Overfilling : Do not fill containers beyond 80% capacity.[10] This headspace allows for vapor expansion and prevents spills during transport.

Step 3.2: Labeling for Compliance and Safety

Proper labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[7][12]

  • The label must be unambiguous and clearly legible.

  • It must include the words "Hazardous Waste".

  • List all chemical constituents by their full names (not formulas or abbreviations) and their approximate concentrations.[9]

  • Indicate the specific hazard class (e.g., "Harmful," "Irritant").

  • Include the date the waste was first added to the container.

Step 3.3: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Ensure the SAA is away from heat sources or direct sunlight.[7]

  • Store containers below eye level.[14]

  • Maintain segregation within the SAA; do not store incompatible waste streams (e.g., acids and amines) in the same secondary containment bin.[8]

Step 3.4: Arranging for Final Disposal

Contact your institution's EHS department or designated chemical safety office to schedule a pickup.[4] Do not attempt to transport hazardous waste yourself.[11] Follow all institutional procedures for waste collection requests.

Managing Spills and Contaminated Materials

Accidents can happen, and a prepared response is critical.[5]

  • Alert Personnel : Immediately alert others in the vicinity.[5]

  • Assess the Spill : Evaluate the size and hazard of the spill. If it is large or you are not comfortable cleaning it, evacuate the area and contact your EHS office.

  • Don PPE : Wear the appropriate PPE as described in Section 1.

  • Contain and Absorb : Use a chemical spill kit with appropriate absorbents to contain and clean up the spill. Avoid generating dust from solid spills.

  • Dispose of Cleanup Debris : All materials used to clean the spill (absorbent pads, contaminated gloves, etc.) are considered hazardous waste.[11] They must be collected in a sealed, compatible container, labeled appropriately, and disposed of through the hazardous waste program.

Decontamination of Empty Containers

An "empty" container that held (R)-Chroman-3-amine is not regular trash. Under EPA regulations, containers that held acutely hazardous chemicals must be properly decontaminated before disposal.[9]

  • Triple Rinse : Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., methanol or ethanol).[9][11]

  • Collect Rinsate : This is a critical step. The solvent from all three rinses (the "rinsate") must be collected and disposed of as hazardous liquid waste.[4][15] It should be added to your "Non-Halogenated Organic Liquid Waste" container. Never pour rinsate down the drain.[5][7]

  • Deface the Label : Completely remove or deface the original manufacturer's label.

  • Final Disposal : Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, pending your institution's specific policies.[4][9]

By adhering to this structured protocol—grounded in the principles of hazard awareness, strict segregation, and regulatory compliance—researchers can ensure the safe and responsible disposal of (R)-Chroman-3-amine, upholding the highest standards of laboratory safety.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved March 7, 2026, from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion Israel Institute of Technology. Retrieved March 7, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved March 7, 2026, from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved March 7, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved March 7, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Retrieved March 7, 2026, from [Link]

  • OSHA Requirements for HazCom Compliance. (2023, June 29). National Association of Safety Professionals. Retrieved March 7, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved March 7, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling (R)-Chroman-3-amine

Essential Safety, PPE, and Operational Guide for Handling (R)-Chroman-3-amine (R)-Chroman-3-amine (typically handled as its hydrochloride salt, CAS 211506-59-1) is a rigid, heterocyclic bicyclic amine highly valued as a...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety, PPE, and Operational Guide for Handling (R)-Chroman-3-amine

(R)-Chroman-3-amine (typically handled as its hydrochloride salt, CAS 211506-59-1) is a rigid, heterocyclic bicyclic amine highly valued as a chiral building block in neuropharmacology and oncology drug development[1]. While its rigid framework is excellent for structure-activity relationship (SAR) studies, the presence of the basic amino group introduces specific handling hazards[1]. This guide provides a self-validating, mechanistic approach to handling this compound safely, ensuring scientific integrity and operational security in the laboratory.

Hazard Profile & Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the first step in effective risk mitigation.

  • Basicity and Nucleophilicity: In its free base form, (R)-Chroman-3-amine is highly nucleophilic. Upon contact with human skin, basic amines can undergo saponification with epidermal lipids. This destroys the skin's protective barrier, leading to severe chemical burns and rapid dermal absorption[2].

  • Salt Form Considerations: To mitigate volatility and improve benchtop stability, this compound is typically supplied as a hydrochloride salt (a cream-to-white powder)[1]. While the HCl salt reduces the immediate basicity hazard, it remains a potent irritant. It is classified under GHS as harmful if swallowed (H302), and a severe irritant to skin (H315), eyes (H319), and the respiratory tract (H335)[3].

  • Aerosolization Risk: The primary risk when handling the HCl salt is not liquid splashing, but electrostatic aerosolization of the fine powder, which can bypass standard ventilation and lead to direct mucosal inhalation[3].

Quantitative PPE Matrix & Material Selection

Standard laboratory PPE is insufficient for sustained amine handling. Glove material selection must be driven by empirical breakthrough data rather than convenience.

Why not use standard latex gloves? Natural rubber latex offers virtually zero resistance to amine permeation, often breaking down in under 10 minutes[4]. Furthermore, if the (R)-Chroman-3-amine HCl powder enters a glove, residual sweat will dissolve the salt, creating a concentrated, localized amine solution pressed directly against the skin.

Table 1: PPE Selection and Breakthrough Matrix for Amine Handling

PPE ComponentMaterial SpecificationASTM F739 Breakthrough TimeCausality & Operational Rationale
Primary Gloves Heavy-Duty Nitrile (≥8 mil)30 - 60 minutesProvides adequate splash and powder protection for routine weighing. Must be changed immediately if contaminated[4].
Secondary Gloves Butyl Rubber (14 mil)> 240 minutesMandated for spill cleanup or handling concentrated amine solutions. Butyl rubber strongly resists basic organic permeation[4].
Eye Protection Indirect-Vented GogglesN/APrevents fine powder aerosolization from reaching the ocular mucosa. Standard safety glasses are insufficient for H319 hazards[3].
Body Protection Flame-Resistant Lab CoatN/APrevents powder accumulation on personal clothing. Cuffs must be tucked under gloves to eliminate exposed wrist skin.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness, every handling procedure must be a self-validating system. The following protocol is designed to eliminate electrostatic risks and inhalation exposure.

Step-by-Step Methodology:

  • Ventilation Verification: Prior to opening the chemical vial, verify that the fume hood face velocity is operating between 100–120 feet per minute (fpm).

  • Static Mitigation: (R)-Chroman-3-amine hydrochloride powder is prone to static cling. Wipe the exterior of the weighing boat and the analytical balance with an anti-static zero-charge wipe. Use a grounded, stainless-steel spatula (never plastic) to prevent the powder from aerosolizing due to electrostatic repulsion.

  • Weighing & Transfer: Weigh the required mass directly inside the fume hood. Do not transport open weighing boats across the laboratory.

  • Sealing & Decontamination: Transfer the powder into a reaction vessel and seal it with a septum before removing it from the hood. Wipe down the balance and spatula with isopropanol, followed by water, to dissolve and remove any residual salt.

OperationalWorkflow A 1. Fume Hood Verification (Face Velocity >100 fpm) B 2. Don Advanced PPE (Double Nitrile / Butyl) A->B C 3. Static Mitigation (Grounded Spatula) B->C D 4. Material Transfer (Sealed Vessel) C->D E 5. Decontamination (Isopropanol Wipe) D->E

Figure 1: Step-by-step operational workflow for safely handling (R)-Chroman-3-amine powder.

Spill Response & Disposal Plan

Amine spills require specific chemical neutralization. Never use water as a first response, as it will simply spread the hazard. Furthermore, never use a strong mineral acid (e.g., Hydrochloric Acid) to neutralize an amine spill. The resulting acid-base reaction is violently exothermic and will rapidly vaporize the amine, converting a localized benchtop spill into a severe, room-wide inhalation hazard[5].

Step-by-Step Spill Methodology:

  • Evacuation & Assessment: If the spill exceeds 100g or involves a highly concentrated solution, evacuate the immediate area and allow the fume hood to clear the air for 10 minutes[6].

  • Containment: Don Butyl rubber gloves. Surround the spill with inert absorbent socks (e.g., diatomaceous earth or sand) to prevent spreading[6].

  • Controlled Neutralization: Liberally apply a weak, solid acid—such as Citric Acid powder or Sodium Bisulfate—directly onto the spill[7]. A weak solid acid provides a controlled, slow-release neutralization that prevents rapid heat buildup and aerosolization.

  • Validation: Wait 5 minutes for the neutralization to occur. Use a wetted pH test strip on the powder mixture. The protocol is only validated when the pH strip reads ~7 (Neutral)[7][8]. If the pH is >8, apply more citric acid.

  • Collection: Sweep the neutralized, solid mixture using a non-sparking brush and place it into a sealed, properly labeled hazardous waste container. Wash the area thoroughly with a mild detergent solution[5].

SpillProtocol S1 Spill Detected (R)-Chroman-3-amine S2 Containment (Inert Absorbent Socks) S1->S2 S3 Neutralization (Apply Citric Acid Powder) S2->S3 S4 Validation (Test for pH ~7) S3->S4 S4->S3 If pH > 8 (Alkaline) S5 Disposal (Hazardous Waste Bin) S4->S5 If pH ~7 (Neutral)

Figure 2: Self-validating spill response and neutralization pathway for amine compounds.

References

  • McMaster University. "Protective Gloves Index and Chemical Resistance Chart." McMaster University Health and Safety. Available at: [Link]

  • Lab Manager. "How to Neutralize Chemical Spills: Safety Precautions and Best Practices." Lab Manager. Available at: [Link]

  • Clarkson University. "Chemical Spill Procedures and Neutralization." Clarkson University EHS. Available at: [Link]

  • Stratex. "How-to: Neutralise Chemical Spills." Stratex. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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